Isoindolin-4-amine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-3-1-2-6-4-10-5-7(6)8;;/h1-3,10H,4-5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZYBVXLJLUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678778 | |
| Record name | 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92259-85-3 | |
| Record name | 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Isoindolin-4-amine Dihydrochloride: A Comprehensive Technical Guide for Pharmaceutical Research and Development
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for isoindolin-4-amine dihydrochloride, a key building block in contemporary drug discovery and development. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the critical parameters that govern reaction outcomes. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, featuring prominently in a diverse array of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for the precise orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets. The introduction of an amino group at the 4-position of the isoindoline ring system opens avenues for a wide range of chemical modifications, making isoindolin-4-amine a versatile intermediate for the synthesis of novel therapeutic agents. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological screening.
This guide will detail a robust and reproducible synthetic route to this compound, delineated into three key stages:
-
Stage 1: Nitration of Phthalimide to yield 4-Nitrophthalimide.
-
Stage 2: Catalytic hydrogenation of 4-Nitrophthalimide to produce 4-Aminoisoindoline-1,3-dione.
-
Stage 3: Reduction of the phthalimide moiety and subsequent formation of the dihydrochloride salt to afford the final product.
Strategic Overview of the Synthesis
The chosen synthetic strategy is a linear sequence that prioritizes the use of commercially available starting materials and well-established, high-yielding chemical transformations. This approach ensures the scalability and reproducibility of the synthesis, critical considerations for drug development programs.
Caption: Overall synthetic workflow from Phthalimide to the target compound.
Detailed Synthesis Pathway and Experimental Protocols
Stage 1: Nitration of Phthalimide
The synthesis commences with the electrophilic nitration of phthalimide. The aromatic ring of phthalimide is activated towards electrophilic substitution, and the introduction of a nitro group is a foundational step for the subsequent installation of the desired amine functionality.
Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The phthalimide ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores aromaticity and yields the 4-nitrophthalimide product.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 1.4 L of concentrated sulfuric acid (sp. gr. 1.84).
-
Cool the flask in an ice bath to maintain a temperature between 10-15 °C.
-
Slowly add 240 mL of fuming nitric acid (sp. gr. 1.50) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 15 °C.
-
Once the acid mixture has cooled to 12 °C, add 200 g (1.36 moles) of phthalimide in portions, maintaining the temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The following day, pour the reaction mixture slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of the quench mixture should not rise above 20 °C.
-
Filter the resulting precipitate through a Büchner funnel and press the filter cake to remove excess liquid.
-
Wash the crude product with 2 L of ice water four times.
-
Dry the crude product in air. The expected yield is 165-174 g (63-66%) with a melting point of 185-190 °C.
-
Recrystallize the crude product from 3-3.2 L of 95% ethanol to yield 136-140 g (52-53%) of pure 4-nitrophthalimide with a melting point of 198 °C.[1]
Table 1: Summary of Stage 1 Reaction Parameters
| Parameter | Value |
| Starting Material | Phthalimide |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 10-15 °C |
| Reaction Time | Overnight |
| Work-up | Quenching on ice, filtration, washing |
| Purification | Recrystallization from ethanol |
| Expected Yield | 52-53% (pure) |
Stage 2: Catalytic Hydrogenation of 4-Nitrophthalimide
The second stage involves the selective reduction of the nitro group of 4-nitrophthalimide to an amino group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and environmentally benign nature, with water being the only byproduct.
Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. The use of a polar solvent such as ethanol facilitates the dissolution of the starting material and the product, and is compatible with the catalytic process. The reaction is carried out under a hydrogen atmosphere at a slightly elevated pressure to ensure a sufficient supply of hydrogen for the reduction.
Caption: Workflow for the catalytic hydrogenation of 4-Nitrophthalimide.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 4 g (20.82 mmol) of 4-nitroisoindoline-1,3-dione in 350 mL of ethanol.
-
Add 10% palladium on charcoal (10 wt %) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 30 psi with hydrogen and stir the reaction mixture for 7 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product as a yellow solid.
-
The expected yield of 4-aminoisoindoline-1,3-dione is approximately 3.3 g (98%).[2]
Table 2: Summary of Stage 2 Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Nitrophthalimide |
| Catalyst | 10% Palladium on Carbon |
| Reagent | Hydrogen Gas |
| Pressure | 30 psi |
| Solvent | Ethanol |
| Reaction Time | 7 hours |
| Work-up | Filtration, concentration |
| Expected Yield | ~98% |
Stage 3: Reduction of 4-Aminoisoindoline-1,3-dione and Dihydrochloride Salt Formation
This final stage is the most chemically demanding, involving the complete reduction of the two carbonyl groups of the phthalimide ring to methylene groups. This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex.
Mechanistic Considerations: The reduction of amides and imides with LiAlH₄ or borane proceeds via the formation of a complex between the Lewis acidic reducing agent and the carbonyl oxygen. This is followed by the irreversible transfer of hydride ions to the carbonyl carbon. The resulting intermediates undergo further reduction to yield the corresponding amine.
Experimental Protocol (using Borane-Tetrahydrofuran Complex):
-
In an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 4-aminoisoindoline-1,3-dione (1 equivalent) in dry tetrahydrofuran (THF) (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.5-3 equivalents) dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Stir the mixture at room temperature for 2 hours.
-
Add 6 M hydrochloric acid to the mixture and stir for an additional 1 hour to hydrolyze the amine-borane complex.
-
Concentrate the reaction mixture under reduced pressure to remove the THF and methanol.
-
Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 12.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isoindolin-4-amine.
Dihydrochloride Salt Formation:
-
Dissolve the crude isoindolin-4-amine in a minimal amount of isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol (2 equivalents) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.
Table 3: Summary of Stage 3 Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Aminoisoindoline-1,3-dione |
| Reducing Agent | Borane-Tetrahydrofuran Complex |
| Solvent | Tetrahydrofuran |
| Reaction Temperature | Reflux |
| Work-up | Quenching, hydrolysis, extraction |
| Salt Formation Reagent | Hydrogen Chloride |
| Final Product | This compound |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the free base.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As an indicator of purity.
Safety Considerations
-
Nitration: The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The quenching of the reaction mixture on ice is highly exothermic and should be done slowly and with efficient cooling.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a well-maintained and properly grounded hydrogenation apparatus. The catalyst, particularly when dry, can be pyrophoric and should be handled with care.
-
Reduction with Borane: Borane-tetrahydrofuran complex is a flammable and moisture-sensitive reagent. It reacts violently with water to produce hydrogen gas. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The quenching of excess borane is exothermic and should be performed slowly at low temperatures.
-
Hydrogen Chloride: Gaseous hydrogen chloride is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood.
Conclusion
The synthetic pathway detailed in this technical guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently produce this valuable building block for their drug discovery and development endeavors. The insights into the causality of experimental choices and the emphasis on safety are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.
References
An In-depth Technical Guide to the Physicochemical Properties of Isoindolin-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Isoindolin-4-amine dihydrochloride is a key chemical intermediate with significant potential in pharmaceutical research and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural and thermodynamic properties, solubility profile, and spectral data. In the absence of extensive experimental data in publicly available literature, this guide integrates known information with computationally predicted values to offer a robust resource for researchers. Methodologies for the experimental determination of these properties are also detailed to provide a framework for in-house validation and further investigation.
Introduction: The Significance of this compound
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an amine functionality at the 4-position, presented as a dihydrochloride salt, enhances aqueous solubility and provides a reactive handle for further chemical modification. This makes this compound a valuable building block for the synthesis of novel therapeutic agents. A comprehensive characterization of its physicochemical properties is the foundational step in unlocking its full potential in drug discovery pipelines.
Structural and Core Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key structural and physicochemical parameters for this compound.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂Cl₂N₂ | [American Elements, Biosynth][1][2] |
| Molecular Weight | 207.1 g/mol | [American Elements, Biosynth][1][2] |
| CAS Number | 92259-85-3 | [American Elements, Biosynth][1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | 114-116 °C | [American Elements][1] |
| Boiling Point | Not available | |
| pKa (Predicted) | ||
| pKa₁ (Aromatic Amine) | ~4.5 - 5.5 | |
| pKa₂ (Isoindoline Nitrogen) | ~9.0 - 10.0 |
Causality Behind the Properties:
-
Dihydrochloride Salt: The presence of two hydrochloride moieties significantly influences the compound's properties. It enhances aqueous solubility compared to the free base and increases the melting point due to the ionic nature of the salt.
-
Two Basic Centers: The molecule possesses two basic nitrogen atoms: the aromatic amine and the secondary amine within the isoindoline ring. The dihydrochloride form indicates that both amines are protonated. The predicted pKa values reflect the differing basicity of these two centers, with the aliphatic secondary amine being significantly more basic than the aromatic primary amine.
Solubility Profile: A Critical Parameter for Drug Development
| Solvent | Predicted Solubility | Rationale |
| Water | High | As a dihydrochloride salt, the compound is expected to be highly soluble in water due to its ionic nature. |
| Methanol, Ethanol | Soluble | The polarity of these alcohols should facilitate the dissolution of the salt. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of organic salts. |
| Apolar Solvents (e.g., Toluene, Hexane) | Insoluble | The high polarity of the salt makes it incompatible with nonpolar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized method for experimentally determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of the compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC method.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Acidity and Basicity: Understanding the pKa
The ionization state of a molecule at physiological pH is governed by its pKa values. As this compound has two basic centers, it will have two corresponding pKa values.
Caption: Ionization equilibria of Isoindolin-4-amine.
Experimental Protocol for pKa Determination (Potentiometric Titration)
This protocol describes a common method for determining the pKa values of ionizable compounds.
Objective: To determine the pKa values of this compound by monitoring pH changes during titration with a strong base.
Materials:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water (degassed)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence points.
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa will be for the more acidic proton (on the aromatic amine), and the second pKa for the less acidic proton (on the isoindoline nitrogen).
Spectral Characterization
Spectroscopic data is essential for the structural confirmation and identification of a compound. In the absence of published experimental spectra for this compound, predicted spectra are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (D₂O, 400 MHz):
-
δ 7.2-7.5 (m, 3H): Aromatic protons.
-
δ 4.5-4.7 (s, 4H): Protons of the two CH₂ groups in the isoindoline ring.
-
δ 4.8 (s, D₂O): Solvent peak.
Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):
-
δ 130-145 (4C): Aromatic carbons.
-
δ 115-125 (2C): Aromatic carbons.
-
δ 50-55 (2C): CH₂ carbons of the isoindoline ring.
Note on NMR Prediction: The exact chemical shifts can be influenced by solvent, concentration, and pH. The provided predictions are based on standard algorithms and should be used as a guide.[3][4][5]
Infrared (IR) Spectroscopy
Predicted Key IR Absorptions (KBr pellet):
-
3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary and secondary ammonium groups.
-
3000-2800 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.
-
1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring and N-H bending vibrations.
-
~1200 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI): The mass spectrum of the free base (Isoindolin-4-amine) is predicted to show a molecular ion peak at m/z 134. Key fragmentation pathways would likely involve the loss of the amino group and cleavage of the isoindoline ring. For the dihydrochloride salt under electrospray ionization (ESI), the base peak would likely be the protonated molecule [M+H]⁺ at m/z 135.
Stability and Reactivity
-
Stability: As a dihydrochloride salt, this compound is expected to be a stable, crystalline solid under standard laboratory conditions. However, like many amine salts, it may be hygroscopic and should be stored in a cool, dry place. The free base form is likely more susceptible to oxidation and degradation.
-
Reactivity: The primary aromatic amine is a versatile functional group for a variety of chemical transformations, including diazotization followed by substitution, acylation, and reductive amination. The secondary amine within the isoindoline ring can also undergo reactions such as alkylation and acylation.
References
An In-depth Technical Guide to the Mechanistic Landscape of Isoindoline-Containing Bioactive Agents
A Senior Application Scientist's Perspective on the Isoindolin-4-amine Dihydrochloride Scaffold and its Therapeutic Implications
Introduction: The Isoindoline Scaffold in Drug Discovery
The isoindoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation for a diverse array of therapeutic agents.[1] While this compound is primarily recognized as a chemical intermediate in organic synthesis, its structural motif is integral to numerous clinically significant drugs.[2][3][4][5] This guide provides an in-depth exploration of the mechanisms of action associated with prominent isoindoline-containing molecules, offering insights for researchers, scientists, and drug development professionals. The versatility of the isoindoline scaffold allows for its incorporation into molecules targeting a wide range of biological processes, from protein kinases to the ubiquitin-proteasome system.[1][6]
Part 1: this compound as a Synthetic Building Block
This compound is a key reagent in the synthesis of more complex, pharmacologically active compounds. Its bifunctional nature, possessing both a secondary amine within the isoindoline ring and a primary aromatic amine, allows for diverse chemical modifications. This versatility enables its use in the construction of a variety of drug candidates, including those with applications in oncology and inflammation.[1][7]
Part 2: Kinase Inhibition: A Prominent Mechanism of Action for Isoindoline Derivatives
A significant number of isoindoline-containing compounds function as protein kinase inhibitors.[7][8] These molecules are often designed to competitively bind to the ATP-binding pocket of target kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.[9][10]
Targeting Receptor Tyrosine Kinases (RTKs)
Several potent and selective RTK inhibitors feature a core structure derived from or related to the isoindoline scaffold. These inhibitors have demonstrated efficacy against a range of cancers.
Crizotinib: A Multi-Targeted Kinase Inhibitor
Crizotinib is a prime example of a successful drug featuring an aminopyridine structure that can be synthesized from precursors related to the isoindoline family. It is a potent inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[9][10][11][12]
-
Mechanism of Action: In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins such as EML4-ALK.[9][10] This fusion results in constitutive activation of the ALK kinase domain, driving uncontrolled cell growth and survival. Crizotinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10] This blockade of oncogenic signaling leads to cell cycle arrest and apoptosis in ALK-positive tumor cells.[11]
PF-06463922 (Lorlatinib): A Next-Generation ALK/ROS1 Inhibitor
PF-06463922, also known as Lorlatinib, is a macrocyclic ATP-competitive inhibitor of ALK and ROS1.[13] It was designed to overcome resistance to first-generation inhibitors like crizotinib.[13][14]
-
Mechanism of Action: PF-06463922 exhibits potent, subnanomolar inhibitory activity against both wild-type and a wide range of mutated ALK and ROS1 kinases, including the crizotinib-resistant G2032R mutation in ROS1.[14] Its macrocyclic structure confers high metabolic stability and brain penetrance, making it effective against brain metastases.[15][16] By inhibiting ALK and ROS1, PF-06463922 effectively suppresses downstream signaling through pathways such as SHP2-ERK and AKT/mTORC1.[14]
Experimental Workflow for Assessing Kinase Inhibition
The following diagram outlines a typical workflow for evaluating the efficacy of a novel isoindoline-derived kinase inhibitor.
Figure 1: A representative workflow for the preclinical evaluation of a novel kinase inhibitor.
Part 3: Immunomodulatory and Other Mechanisms
The isoindoline scaffold is also central to the mechanism of action of immunomodulatory imide drugs (IMiDs) and other therapeutic classes.
Isoindolinone Derivatives as Histone Deacetylase (HDAC) Inhibitors
Recent research has explored isoindolinone derivatives as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[17]
-
Mechanism of Action: HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors restore histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. Novel isoindolinone-based HDAC inhibitors have shown potent and selective activity against HDAC1-3, inducing cell cycle arrest and apoptosis in various cancer cell lines.[17]
Quantitative Data Summary
| Compound | Target(s) | IC50 (nM) | Indication |
| Crizotinib | ALK, ROS1, c-Met | ALK: ~20-50 | NSCLC |
| PF-06463922 (Lorlatinib) | ALK, ROS1 | ROS1: <1 | NSCLC |
| Isoindolinone Derivative 5b | HDAC1 | 65.1 | Preclinical (Cancer) |
Note: IC50 values can vary depending on the assay conditions.
Conclusion
The this compound scaffold is a cornerstone in the synthesis of a multitude of clinically and preclinically important molecules. Its derivatives have been successfully developed as potent kinase inhibitors, demonstrating the therapeutic potential of this chemical class. The continued exploration of isoindoline and isoindolinone derivatives promises to yield novel therapeutic agents with diverse mechanisms of action for the treatment of cancer and other diseases.
References
- 1. preprints.org [preprints.org]
- 2. cenmed.com [cenmed.com]
- 3. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. chembk.com [chembk.com]
- 5. americanelements.com [americanelements.com]
- 6. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Crizotinib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 11. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence and Ascendancy of the 4-Aminoisoindoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Impact
Abstract
The 4-aminoisoindoline scaffold has, in recent decades, transitioned from a relatively obscure chemical entity to a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 4-aminoisoindoline compounds. We will delve into the pivotal role of this structural motif in the development of the highly successful immunomodulatory imide drugs (IMiDs), its mechanism of action as a molecular glue targeting the E3 ubiquitin ligase Cereblon, and its contemporary application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this critical pharmacophore.
Introduction: The Significance of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks repeatedly emerge as "privileged scaffolds" – structures that are capable of interacting with multiple biological targets to elicit a therapeutic response. The 4-aminoisoindoline core has firmly established itself within this esteemed category. Its unique electronic and steric properties, conferred by the strategic placement of an amino group on the isoindoline ring system, have been instrumental in the design of potent and selective therapeutic agents. This guide will trace the scientific journey of the 4-aminoisoindoline moiety, from its synthetic origins to its current status as a key component in targeted protein degradation.
An Inferred History: The Synthetic Roots of 4-Aminoisoindoline
While a singular, seminal publication detailing the "discovery" of the parent 4-aminoisoindoline is not readily apparent in the historical literature, its emergence can be logically inferred from the availability of foundational starting materials and the development of fundamental organic reactions. The synthesis of the closely related 4-aminoisoindoline-1,3-dione (also known as 3-aminophthalimide) from 3-nitrophthalic acid represents a crucial entry point into this chemical space.[1][2][3]
The general historical progression likely followed a path of increasing complexity:
-
Early 20th Century: The industrial-scale production of aromatic compounds, including nitrated phthalic acid derivatives, laid the groundwork.
-
Mid-20th Century: The development of robust methods for the reduction of aromatic nitro groups to amines became commonplace in synthetic organic chemistry.
-
Late 20th Century: A growing interest in heterocyclic chemistry for pharmaceutical applications likely spurred the synthesis and characterization of a wide array of functionalized isoindoline and isoindoline-1,3-dione derivatives.
The commercially available 4-aminoisoindoline-1,3-dione is a testament to the established synthetic accessibility of this core structure.[4][5][6][7]
The Game Changer: 4-Aminoisoindoline in Immunomodulatory Drugs (IMiDs)
The true ascent of the 4-aminoisoindoline scaffold began with the strategic evolution of thalidomide analogs. While thalidomide itself is an isoindoline-1,3-dione derivative, the introduction of an amino group at the 4-position of the phthaloyl ring was a watershed moment in medicinal chemistry, leading to the development of Lenalidomide and Pomalidomide.[8][]
Lenalidomide and Pomalidomide: A New Generation of Therapeutics
Lenalidomide and Pomalidomide are structural analogs of thalidomide that exhibit significantly enhanced potency and a distinct therapeutic profile, particularly in the treatment of multiple myeloma.[8] The key structural modification—the 4-amino group—profoundly influences the molecule's interaction with its biological target, Cereblon (CRBN), an E3 ubiquitin ligase.[][10]
Pomalidomide, in particular, showcases the importance of this substitution, possessing an additional amino group at the 4th position of the phthaloyl ring compared to its predecessors.[] This modification is critical for its enhanced biological activity.
Synthetic Methodologies: A Practical Guide
The synthesis of medicinally important 4-aminoisoindoline derivatives, such as Pomalidomide, typically involves a multi-step sequence starting from readily available precursors. The following protocols are illustrative of common and efficient synthetic routes.
Representative Synthesis of Pomalidomide
A common and effective route to Pomalidomide starts from 4-nitroisobenzofuran-1,3-dione (4-nitrophthalic anhydride).[11]
Experimental Protocol:
-
Step 1: Condensation to form the 4-nitro substituted thalidomide derivative.
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent (e.g., glacial acetic acid or DMF), add 4-nitroisobenzofuran-1,3-dione.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon cooling, the product, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, will precipitate and can be collected by filtration.
-
-
Step 2: Reduction of the nitro group to the 4-amino functionality.
-
Suspend the nitro-intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere until the reduction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain Pomalidomide. The product can be further purified by crystallization.[11]
-
Causality Behind Experimental Choices:
-
Choice of Solvent: Acetic acid or DMF are often used for the condensation step due to their high boiling points and ability to dissolve the reactants.
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups. Pd/C is a widely used and effective catalyst for this transformation. However, concerns about palladium contamination in the final active pharmaceutical ingredient (API) have led to the development of alternative, metal-free reduction methods.[12][13]
Summary of Synthetic Approaches
| Starting Material | Key Steps | Overall Yield | Reference(s) |
| 4-nitroisobenzofuran-1,3-dione | 1. Condensation with 3-aminopiperidine-2,6-dione2. Catalytic Hydrogenation | 65% | [11] |
| Methyl 2-methyl-3-nitrobenzoate | 1. Bromination (NBS)2. Condensation with 3-aminopiperidine-2,6-dione3. Catalytic Hydrogenation | Not explicitly stated | [8] |
| 4-aminoisoindoline-1,3-dione | 1. Bromination (NBS)2. Amination | 32% (for 4,7-diaminoisoindoline-1,3-dione) | [4] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic effects of 4-aminoisoindoline-containing IMiDs are primarily mediated through their interaction with Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[10] These molecules act as a "molecular glue," inducing a novel interaction between CRBN and specific neosubstrate proteins that are not its natural targets.
This induced proximity leads to the polyubiquitination of the neosubstrate by the E3 ligase complex, marking it for degradation by the 26S proteasome. In the context of multiple myeloma, key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[8]
Caption: Mechanism of action of Pomalidomide as a molecular glue.
Modern Applications and Future Directions: The Rise of PROTACs
The unique ability of the 4-aminoisoindoline moiety (particularly from Pomalidomide) to recruit the CRBN E3 ligase has made it an indispensable component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase.
The 4-aminoisoindoline derivative serves as the E3 ligase-binding element, effectively hijacking the cell's natural protein disposal system to selectively degrade a target protein of interest. This technology has opened up new avenues for targeting proteins that were previously considered "undruggable."[14]
Caption: A simplified workflow for the development of PROTACs.
Conclusion
The 4-aminoisoindoline scaffold has carved a remarkable path in the history of medicinal chemistry. From its synthetic origins rooted in classical aromatic chemistry to its central role in the development of life-saving immunomodulatory drugs and its current position at the forefront of targeted protein degradation with PROTACs, this privileged structure continues to empower the discovery of novel therapeutics. The ongoing exploration of its unique biological activities ensures that the 4-aminoisoindoline core will remain a focal point of innovation in drug development for the foreseeable future.
References
- 1. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents [patents.google.com]
- 2. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,7-Diaminoisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | TCI AMERICA [tcichemicals.com]
- 8. Lenalidomide - Wikipedia [en.wikipedia.org]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of Isoindolin-4-amine Dihydrochloride
Introduction
Isoindolin-4-amine, a key heterocyclic amine, serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its structural integrity is paramount, as even minor ambiguities can have profound implications for the stereochemistry, reactivity, and biological activity of its derivatives. The dihydrochloride salt form is frequently used to improve the compound's stability and solubility, but it also introduces specific considerations for its structural analysis.[2][3]
This in-depth guide provides a comprehensive framework for the unequivocal structural elucidation of isoindolin-4-amine dihydrochloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, integrating data from multiple orthogonal analytical techniques. This approach ensures a self-validating system of analysis, critical for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
Part 1: Foundational Physicochemical Characterization
Before delving into complex spectroscopic analysis, establishing the foundational properties of the molecule is a critical first step. This data provides the initial constraints for all subsequent structural hypotheses. The primary parameters are the molecular formula and molecular weight, which are definitively confirmed using High-Resolution Mass Spectrometry (HRMS).
The expected molecular formula for the dihydrochloride salt is C₈H₁₂Cl₂N₂.[2] The free base has a formula of C₈H₁₀N₂. This distinction is crucial for interpreting mass spectrometry data, where the observed mass will typically correspond to the protonated free base.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂Cl₂N₂ | American Elements[2] |
| Molecular Weight | 207.1 g/mol | Biosynth[3] |
| CAS Number | 92259-85-3 | ChemBK[4] |
Part 2: Mass Spectrometry - Confirming Composition
Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound and, with high resolution, its elemental composition. For this compound, the analysis confirms the mass of the core structure and provides clues through fragmentation patterns.
Expertise & Rationale
The choice of ionization technique is critical. Electrospray Ionization (ESI) is preferred for a pre-salted and polar molecule like this, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. In this case, the observed ion will be that of the free base plus a proton (C₈H₁₀N₂ + H⁺), with an expected m/z of approximately 135.1.
High-Resolution Mass Spectrometry (HRMS) is non-negotiable for definitive structural confirmation. By measuring the m/z to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus validating the molecular formula.[5]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate the mass spectrometer in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.
-
Data Analysis: Identify the m/z of the most abundant ion in the spectrum. Compare this experimental value to the theoretical exact mass of the [M+H]⁺ ion for the proposed formula C₈H₁₁N₂⁺.
Visualization: Mass Spectrometry Workflow
Caption: High-Resolution Mass Spectrometry (HRMS) workflow.
Part 3: NMR Spectroscopy - The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.[6][7]
Expertise & Rationale
For this compound, the presence of two protonated amine groups (the secondary amine in the isoindoline ring and the primary exocyclic amine) is a key consideration. These acidic protons (N-H) are often broad and may exchange with deuterium in solvents like D₂O or CD₃OD, leading to their disappearance from the ¹H NMR spectrum. This exchange phenomenon can be used diagnostically. The choice of a polar aprotic solvent like DMSO-d₆ is often ideal as it slows down the exchange rate, allowing for the observation of N-H protons and their couplings.
A full suite of 2D NMR experiments is essential for an authoritative assignment.
-
¹H-¹H COSY establishes which protons are spin-coupled, revealing the connectivity within the aromatic ring and the aliphatic backbone.
-
HSQC maps each proton directly to its attached carbon, unambiguously linking the ¹H and ¹³C chemical shifts.
-
HMBC is the cornerstone for assembling the molecular fragments. It reveals longer-range (2-3 bond) correlations, for instance, connecting the benzylic protons at C1 and C3 to the aromatic quaternary carbons, thus confirming the fusion of the two rings.[7]
Predicted NMR Assignments (in DMSO-d₆)
The following table summarizes the anticipated chemical shifts and correlations. Actual values may vary based on experimental conditions.
| Atom | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1-CH₂ | ~4.5, s | ~48 | C3, C7a, C7 |
| 3-CH₂ | ~4.5, s | ~48 | C1, C3a, C4 |
| 4-NH₃⁺ | ~8.5, br s | N/A | C3a, C4, C5 |
| 5-CH | ~7.2, d | ~118 | C4, C7, C3a |
| 6-CH | ~7.4, t | ~130 | C4, C7a |
| 7-CH | ~7.1, d | ~116 | C1, C5, C7a |
| 2-NH₂⁺ | ~10.0, br s | N/A | C1, C3 |
| 3a-C | N/A | ~135 | 1-H, 5-H |
| 7a-C | N/A | ~140 | 1-H, 6-H, 7-H |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of high-purity DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the integration, multiplicity, and chemical shifts of all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.[8]
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to identify direct ¹H-¹³C one-bond correlations.
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (~8 Hz) to observe 2- and 3-bond correlations.
-
Structure Assembly: Integrate all 1D and 2D data to build the final structure, ensuring all observed correlations are consistent with the proposed isoindolin-4-amine framework.
Visualization: Integrated NMR Strategy
Caption: Logic flow for structural elucidation using NMR.
Part 4: X-ray Crystallography - Definitive 3D Structure
While NMR provides the solution-state connectivity, single-crystal X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state.[9] It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the chloride counter-ions and the protonated amine groups.
Expertise & Rationale
The primary challenge in X-ray crystallography is growing a single, diffraction-quality crystal. This is often a process of empirical screening. For a dihydrochloride salt, slow evaporation from a polar solvent system (e.g., ethanol/water or methanol/diethyl ether) is a common starting point. The resulting structure will definitively confirm the position of the amino group on the isoindoline ring and illustrate the ionic interactions with the chloride ions, validating the dihydrochloride stoichiometry. While a structure for the parent compound may not be published, data from closely related isoindoline derivatives can provide valuable comparative information.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Screen various solvent systems to grow single crystals. A typical method is slow evaporation of a saturated solution or vapor diffusion.
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the structural model against the experimental data until convergence is reached.
-
Structure Validation: Analyze the final structure for geometric reasonability and validate it using standard crystallographic software.
Conclusion: A Synthesis of Orthogonal Data
The structural elucidation of this compound is a process of logical deduction, built upon a foundation of mutually reinforcing data from orthogonal analytical techniques. HRMS provides the definitive elemental formula. A comprehensive suite of 1D and 2D NMR experiments pieces together the covalent framework and confirms the connectivity in solution. Finally, single-crystal X-ray crystallography, when achievable, provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By following this multi-faceted, self-validating approach, researchers can proceed with confidence in the identity and purity of this critical chemical building block.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 92259-85-3 | SDA25985 [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.iucr.org [journals.iucr.org]
Spectroscopic Characterization of Isoindolin-4-amine Dihydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Isoindolin-4-amine dihydrochloride (CAS 92259-85-3), a key building block in medicinal chemistry and drug development.[1][2] The isoindoline scaffold is a privileged structure found in a number of bioactive compounds.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding these spectroscopic properties is fundamental to confirming the molecule's identity, purity, and structural integrity during synthesis and quality control processes.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique structure combining an aromatic ring, a primary amine, and a saturated heterocyclic amine, all present as a dihydrochloride salt. This structure dictates a specific and predictable spectroscopic fingerprint. The protonation of both the primary aromatic amine and the secondary amine within the isoindoline ring significantly influences the chemical environment of the protons and carbons, which is reflected in the NMR spectra. Similarly, the presence of N-H bonds and the aromatic system gives rise to characteristic absorption bands in the IR spectrum. The molecule's mass and fragmentation patterns in mass spectrometry are also directly correlated to its atomic composition and bonding.
Molecular Formula: C₈H₁₂Cl₂N₂[1][5][6] Molecular Weight: 207.1 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The dihydrochloride nature of the salt means that both nitrogen atoms are protonated, leading to the presence of N-H protons that are observable in the ¹H NMR spectrum, typically in a polar aprotic solvent like DMSO-d₆ to slow down proton exchange.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the isoindoline ring. The protonation of the nitrogen atoms will cause a downfield shift of adjacent protons due to the increased electron-withdrawing effect.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic CH | 7.2 - 7.8 | m | 3H | ortho: 7-9, meta: 2-3 |
| Aliphatic CH₂ (benzylic) | ~4.5 | s | 4H | |
| NH₃⁺ (aromatic amine) | 8.0 - 10.0 | br s | 3H | |
| NH₂⁺ (isoindoline amine) | 9.0 - 11.0 | br s | 2H |
Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable N-H protons of the ammonium and secondary amine salts. In protic solvents like D₂O, these protons would rapidly exchange with deuterium, leading to the disappearance of their signals.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The aromatic region will show signals for the six carbons of the benzene ring, while the aliphatic region will display a signal for the two equivalent methylene carbons of the isoindoline ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-NH₂ | ~140 |
| Aromatic C (quaternary) | ~135 |
| Aromatic CH | 115 - 130 |
| Aliphatic CH₂ | ~50 |
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the protonated amines and the aromatic C-H and C=C bonds.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺ and NH₂⁺) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| N-H Bend (NH₃⁺ and NH₂⁺) | 1600 - 1500 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretch | 1350 - 1000 | Medium |
Expertise & Experience Insight: The broadness of the N-H stretching band is a key indicator of the presence of the hydrochloride salt, as extensive hydrogen bonding occurs in the solid state. The distinction between the primary and secondary ammonium salt stretches can be challenging as they often overlap.
Experimental Protocol for IR Data Acquisition
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For a hydrochloride salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed.
Predicted Mass Spectral Data
In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free base, having lost the two molecules of HCl.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 135.09 | Protonated molecular ion of the free base (C₈H₁₀N₂) |
Trustworthiness through Self-Validation: The observation of an ion with an m/z of 135.09 would strongly support the identity of the core isoindolin-amine structure. The high-resolution mass spectrum should yield a mass that is very close to the calculated exact mass of C₈H₁₁N₂⁺ (135.0917).
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI mass spectrometer. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage and cone voltage, should be optimized to maximize the signal of the [M+H]⁺ ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its characterization. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles and experience with similar structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural confirmation and purity assessment, which are critical for the advancement of drug discovery and development programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. cenmed.com [cenmed.com]
Introduction: The Significance of the Isoindoline Scaffold
An In-Depth Technical Guide to Isoindolin-4-amine Dihydrochloride: A Cornerstone Building Block for Targeted Protein Degradation
Abstract
This compound has emerged as a critical chemical intermediate, particularly within the innovative field of targeted protein degradation (TPD). Its structural framework is integral to the design of novel therapeutics, most notably molecular glues and Proteolysis-Targeting Chimeras (PROTACs) that modulate the cell's natural protein disposal machinery. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, synthesis considerations, and its pivotal role in the development of next-generation pharmaceuticals. We will explore its application as a key building block for engaging the E3 ubiquitin ligase Cereblon (CRBN), a central mechanism in the action of immunomodulatory drugs (IMiDs) and their derivatives. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutic modalities.
The isoindoline heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. This compound (CAS No. 92259-85-3) is a specific, functionalized derivative that has garnered significant attention for its utility as a synthetic precursor.[2][3][4][5]
The primary driver for its contemporary relevance is its role as a key fragment in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex is famously co-opted by thalidomide and its more potent analogs, lenalidomide and pomalidomide, to induce the degradation of specific substrate proteins, such as IKZF1 and IKZF3.[6] This mechanism, termed "molecular glue," has revolutionized the treatment of certain hematological malignancies.[6] Consequently, this compound is now an indispensable tool for drug discovery scientists aiming to create novel protein degraders that can target previously "undruggable" proteins.[3]
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is essential for its effective use in synthesis, including handling, storage, and reaction optimization. The compound is typically supplied as a stable dihydrochloride salt, which enhances its shelf-life and solubility in polar solvents compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 92259-85-3 | [2][3][4][5] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [2][3][4] |
| Molecular Weight | 207.1 g/mol | [3][5] |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | [2] |
| Typical Purity | ≥95-97% | [3][4] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at room temperature in a cool, dry, well-ventilated place. Keep container tightly closed. | [4][7] |
Synthesis and Manufacturing Insights
While specific, proprietary manufacturing processes for this compound are not publicly detailed, its synthesis can be logically deduced from established organic chemistry principles for constructing substituted isoindolines. A common retrosynthetic approach would likely involve the reduction of a suitable phthalimide or phthalonitrile precursor.
One plausible synthetic route begins with a commercially available nitrophthalic acid derivative. The strategy involves:
-
Amide/Imide Formation: Conversion of the phthalic acid derivative to a phthalimide, which establishes the core isoindolinone ring system.
-
Nitro Group Reduction: Selective reduction of the nitro group to the corresponding amine. This is a critical step, as the choice of reducing agent must be compatible with the imide functionality.
-
Imide Reduction: Reduction of the phthalimide carbonyl groups to the methylene groups of the isoindoline ring. This is often achieved using strong reducing agents like borane or lithium aluminum hydride.
-
Salt Formation: Treatment of the resulting Isoindolin-4-amine free base with hydrochloric acid to precipitate the stable dihydrochloride salt.
The choice to use the dihydrochloride salt is a key manufacturing consideration. The free amine is more susceptible to oxidation and has poorer handling characteristics. The salt form provides a crystalline, stable solid with a defined stoichiometry, which is crucial for GMP (Good Manufacturing Practice) production.
Core Application: A Gateway to Targeted Protein Degradation
The primary application of this compound is as a foundational building block for synthesizing CRBN-recruiting ligands. The 4-amino group serves as a versatile synthetic handle for elaboration into the glutarimide ring system characteristic of thalidomide-like molecules.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Molecules derived from this scaffold function by redirecting the cell's own protein disposal system. The process, illustrated below, is a cornerstone of modern drug discovery.
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Experimental Protocol: Synthesis of a Thalidomide Analog Precursor
This protocol outlines a representative synthetic step where this compound is used to construct a key intermediate. This procedure is illustrative and should be adapted and optimized based on laboratory conditions and scale.
Objective: To acylate Isoindolin-4-amine with a protected glutamine derivative, forming the backbone of a CRBN-binding moiety.
Materials:
-
This compound (1.0 eq)
-
N-Boc-L-glutamic acid anhydride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Workflow:
Caption: Experimental workflow for acylation of Isoindolin-4-amine.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.
-
Neutralization: Cool the suspension in an ice bath (0 °C). Add the base (e.g., TEA) dropwise. The causality here is critical: the dihydrochloride salt must be neutralized to the free amine, which is the active nucleophile for the subsequent acylation. Stir for 15-20 minutes.
-
Acylation: In a separate flask, dissolve N-Boc-L-glutamic acid anhydride in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored periodically.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired product.
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the acylated product. This product can then be taken forward for cyclization to form the glutarimide ring.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for the dihydrochloride was not found, data from closely related isoindoline compounds provide authoritative guidance.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8][10]
-
Handling: Avoid breathing dust.[7] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.
-
Hazards: May cause skin and serious eye irritation.[11] May be harmful if swallowed and may cause respiratory irritation.[11]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7][8]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4][7]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for one of the most exciting and rapidly advancing fields in drug discovery. Its structure is intrinsically linked to the mechanism of action of powerful therapeutic agents that function through targeted protein degradation. As researchers continue to explore and expand the scope of TPD to address a wider range of diseases, the demand for and importance of high-quality, well-characterized building blocks like this compound will undoubtedly continue to grow. Its versatile synthetic utility ensures its place as a cornerstone reagent in the development of the next generation of precision medicines.
References
- 1. Isoindoline | 496-12-8 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. This compound | 92259-85-3 | SDA25985 [biosynth.com]
- 6. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability of Isoindolin-4-amine Dihydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindolin-4-amine dihydrochloride has emerged as a critical chemical intermediate, primarily utilized in the synthesis of novel therapeutics within the rapidly evolving field of targeted protein degradation. Its structural resemblance to the core of immunomodulatory drugs (IMiDs) makes it a valuable precursor for constructing ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of many Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, including a comparative analysis of suppliers, guidance on quality assessment, a plausible synthetic route, and insights into its applications in drug discovery.
Introduction: The Significance of this compound in Modern Drug Discovery
The advent of targeted protein degradation has revolutionized therapeutic strategies by enabling the selective elimination of disease-causing proteins. PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system, are at the forefront of this innovation. A PROTAC's efficacy hinges on its ability to bind to both a protein of interest and an E3 ubiquitin ligase. The Cereblon (CRBN) E3 ligase is a frequently exploited target for PROTACs, largely due to the well-established binding moieties derived from thalidomide and its analogs.
This compound (CAS No: 92259-85-3) serves as a fundamental building block for the synthesis of these CRBN-recruiting ligands. Its isoindoline core, substituted with a primary amine at the 4-position, provides a versatile scaffold for the elaboration of PROTACs and other molecular glues. This guide aims to equip researchers and drug development professionals with the necessary technical knowledge to effectively source, evaluate, and utilize this pivotal compound in their research endeavors.
Commercial Landscape: Sourcing this compound
A multitude of chemical suppliers offer this compound, catering to a range of research and development needs. The choice of supplier often depends on factors such as purity, scale, availability, and the availability of GMP-grade material for clinical applications. Below is a comparative analysis of prominent suppliers.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Product Number (Example) | Purity (Typical) | Availability | Scale | GMP Grade Availability |
| Biosynth | SDA25985 | ≥95% | Stock/Lead Time | mg to g | Inquire |
| American Elements | N/A | Up to 99.999% | Inquire | g to bulk | Yes |
| Cenmed Enterprises | C007B-194879 | ~97% | Stock | mg to g | No |
| CP Lab Safety | N/A | min 97% | Stock | mg to g | No |
| Bide Pharmatech | N/A | ≥95% | Stock/Lead Time | mg to g | Inquire |
Disclaimer: Availability, purity, and other specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a Certificate of Analysis.
From a Senior Application Scientist's perspective, for early-stage discovery and medicinal chemistry, suppliers offering smaller quantities with high purity (≥97%) and readily available stock, such as Cenmed Enterprises and CP Lab Safety, are often suitable. For process development and preclinical studies, suppliers like Biosynth and Bide Pharmatech, who can offer larger quantities and potentially custom synthesis, become more relevant. For clinical and commercial development, American Elements stands out with its capability to provide high-purity and GMP-grade material, which is a critical requirement for active pharmaceutical ingredient (API) precursors.
Synthesis and Manufacturing: Understanding the Provenance of this compound
While specific, proprietary manufacturing processes are not always publicly disclosed, a plausible and commonly referenced synthetic route to 4-aminoisoindoline derivatives can be extrapolated from the patent literature. Understanding the synthesis is crucial for anticipating potential impurities and for process development. A representative synthesis is outlined below.
Diagram 1: Representative Synthetic Pathway for Isoindolin-4-amine
Caption: A plausible synthetic route to this compound.
Experimental Protocol: A Representative Synthesis
-
Step 1: Nitration of Phthalimide. Phthalimide is treated with a mixture of nitric acid and sulfuric acid to yield 3-nitrophthalimide. The reaction is typically performed at low temperatures to control the regioselectivity of the nitration.
-
Step 2: Reduction of the Nitro Group. The nitro group of 3-nitrophthalimide is reduced to a primary amine to give 3-aminophthalimide. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon.
-
Step 3: Reduction of the Phthalimide. The phthalimide carbonyl groups are reduced to the corresponding methylene groups to form 4-aminoisoindoline. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are typically employed for this transformation.
-
Step 4: Dihydrochloride Salt Formation. The resulting 4-aminoisoindoline is treated with hydrochloric acid (typically as a solution in an anhydrous organic solvent like diethyl ether or dioxane) to precipitate the more stable and easily handled dihydrochloride salt.
This multi-step synthesis highlights potential impurities that could be present in the final product, including unreacted starting materials, intermediates from incomplete reactions, and regioisomers. Therefore, rigorous analytical characterization is essential.
Quality Control and Analytical Characterization: Ensuring Scientific Integrity
For researchers in drug discovery, the purity and identity of starting materials are paramount. A thorough analytical characterization of commercially sourced this compound is a self-validating system that ensures the reliability of subsequent synthetic steps and biological assays.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing purity.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) would include signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), the methylene protons of the isoindoline ring (around 4.5-5.0 ppm), and broad signals for the amine and ammonium protons (which may be solvent-exchangeable).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would correspond to the aromatic carbons (120-150 ppm) and the aliphatic methylene carbons (around 45-55 ppm).
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the compound. A typical reversed-phase HPLC method would be employed.
Table 2: Representative HPLC Method for Purity Analysis
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Trifluoroacetic acid in Water Mobile Phase B Acetonitrile Gradient 5% to 95% B over 15 minutes Flow Rate 1.0 mL/min Detection UV at 254 nm Injection Volume 10 µL -
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For Isoindolin-4-amine, the expected [M+H]⁺ ion would be at m/z 135.09.
Diagram 2: Quality Control Workflow
Caption: A logical workflow for the quality control of incoming material.
Applications in Drug Discovery: A Versatile Building Block for PROTACs
The primary application of this compound in drug discovery is as a precursor for the synthesis of CRBN-recruiting ligands for PROTACs. The 4-amino group provides a convenient handle for the attachment of linkers, which in turn are connected to a warhead that binds to the target protein.
Diagram 3: Role of Isoindolin-4-amine in PROTAC Assembly
Caption: Schematic representation of PROTAC synthesis utilizing Isoindolin-4-amine.
While specific PROTAC structures are often proprietary, the general strategy involves the acylation of the 4-amino group of the isoindoline core with a linker, followed by conjugation to the target-binding moiety. This approach has been instrumental in the development of degraders for a wide range of therapeutic targets, including kinases, transcription factors, and epigenetic regulators.
Handling, Storage, and Solubility
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental success.
-
Safety: As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) before use. The compound is typically classified as harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: The dihydrochloride salt is generally a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
-
Solubility: Amine hydrochlorides are generally more soluble in polar protic solvents than their free base counterparts.
Table 3: General Solubility Profile
Solvent Solubility Water Soluble Methanol Soluble Dimethyl Sulfoxide (DMSO) Soluble Dichloromethane (DCM) Sparingly Soluble to Insoluble Diethyl Ether Insoluble For synthetic reactions, it is often necessary to convert the dihydrochloride salt to the free amine by treatment with a base, such as triethylamine or diisopropylethylamine, in an appropriate organic solvent.
Conclusion
This compound is a key enabling reagent for researchers and drug development professionals working in the field of targeted protein degradation. Its commercial availability from a range of suppliers provides access to this crucial building block for the synthesis of novel PROTACs and other CRBN-recruiting molecules. By understanding the commercial landscape, implementing rigorous quality control measures, and appreciating its synthetic utility, scientists can confidently and effectively incorporate this compound into their drug discovery programs, thereby accelerating the development of new medicines for a host of diseases.
An In-Depth Technical Guide to Isoindolin-4-amine Dihydrochloride: A Key Intermediate in Modern Drug Discovery
Abstract
Isoindolin-4-amine dihydrochloride has emerged from relative obscurity to become a cornerstone intermediate in contemporary medicinal chemistry. Its structural resemblance to the core of immunomodulatory drugs (IMiDs) like thalidomide and its derivatives has positioned it as a critical building block, particularly in the burgeoning field of targeted protein degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its physicochemical properties, safe handling protocols, and its profound synthetic utility. By explaining the causality behind experimental choices and providing detailed methodologies, this document serves as a practical resource for harnessing the potential of this versatile chemical entity.
The Ascendance of the Isoindoline Scaffold in Therapeutics
The isoindoline heterocyclic core has a rich and complex history in pharmacology. Initially brought to prominence by thalidomide, the scaffold is now understood to be a "privileged structure"—a molecular framework that is repeatedly found in successful drugs. Derivatives like lenalidomide and pomalidomide have become mainstays in oncology, primarily for treating multiple myeloma.[1][2] These molecules are now known to function as "molecular glues," redirecting the cell's natural protein disposal machinery towards disease-causing proteins.
This mechanism of action is the foundation of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The isoindoline core, particularly derivatives of 4-aminoisoindoline, is a highly effective ligand for the Cereblon (CRBN) E3 ligase, making this compound a high-value starting material for the synthesis of these next-generation therapeutics.[3] Its utility also extends to other areas, including the development of novel antibacterial and central nervous system agents.[4][5]
Physicochemical Properties and Strategic Handling
Understanding the fundamental properties of this compound is paramount for its successful application in synthesis. The compound is supplied as a dihydrochloride salt, a deliberate choice by manufacturers to enhance its stability and shelf-life.
Key Compound Data
For ease of reference, the critical physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 92259-85-3 | [3][6][7] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [6][7] |
| Molecular Weight | 207.1 g/mol | [3][6][8] |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | [6] |
| Common Synonyms | 4-Aminoisoindoline dihydrochloride | [6] |
| Typical Purity | ≥95% or ≥97% | [3][7] |
| Appearance | White to off-white solid | [9] |
| Storage Conditions | Room temperature, in a cool, dry, well-sealed container | [3][7] |
The Dihydrochloride Salt: Implications for Reactivity
The presence of two hydrochloride equivalents means that both the primary aromatic amine (at the 4-position) and the secondary cyclic amine are protonated. This has two key consequences:
-
Enhanced Stability: The salt form is less susceptible to aerial oxidation compared to the free base.
-
Reaction Prerequisite: The amines are not nucleophilic in their salt form. For any reaction involving these nitrogen atoms, the free base must be generated in situ. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A minimum of two equivalents of base is required to neutralize the dihydrochloride, with a slight excess often used to drive the reaction forward.
Experimental Protocol: Safe Handling and Storage
Trustworthiness in any protocol begins with safety. The following procedure outlines the standard for handling this class of chemical.
Objective: To safely handle, weigh, and prepare this compound for a chemical reaction.
Materials:
-
This compound
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Reaction vessel
-
Fume hood
Methodology:
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn. All manipulations should be performed inside a certified chemical fume hood to minimize inhalation risk.[10][11]
-
Equilibration: Retrieve the container from storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect compound stability.
-
Dispensing: Using a clean, dry spatula, carefully dispense the required amount of the solid onto a tared weigh paper or weighing boat on an analytical balance.
-
Transfer: Promptly transfer the weighed compound into the reaction vessel. Avoid creating airborne dust.
-
Cleanup: Securely close the source container. Clean the spatula and any contaminated surfaces. Dispose of the weighing paper and any contaminated materials in the designated solid chemical waste container.
-
Storage: Return the source container to its designated storage location, ensuring it is tightly sealed.[7]
The Synthetic Versatility of Isoindolin-4-amine
The power of this intermediate lies in its dual reactive sites: the primary aromatic amine and the secondary aliphatic amine. The aromatic amine at the C-4 position is the most common site of functionalization, serving as the primary anchor point for building more complex molecules.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids. Discovery of the novel des-F(6)-quinolone antibacterial agent garenoxacin (T-3811 or BMS-284756) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. This compound | 92259-85-3 | SDA25985 [biosynth.com]
- 9. Isoindoline | 496-12-8 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Unlocking the Therapeutic Potential of Isoindolin-4-amine Dihydrochloride: A Technical Guide for Drug Discovery
Abstract
Isoindolin-4-amine dihydrochloride is a versatile scaffold poised for exploration in modern drug discovery. Its unique structural features, combining a constrained bicyclic system with a reactive primary amine, offer a compelling starting point for the synthesis of diverse chemical libraries. This guide provides an in-depth analysis of promising research avenues for this molecule, targeting key areas of unmet medical need. We will delve into the rationale and experimental design for developing novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anticancer agents. Detailed, field-proven protocols for chemical synthesis and biological screening are provided to empower researchers to accelerate their discovery programs.
Introduction: The Strategic Value of the 4-Amino-Isoindoline Scaffold
The isoindoline core is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[1][2] Its rigid framework can project substituents into well-defined regions of three-dimensional space, facilitating precise interactions with biological targets. The 4-amino substitution on the isoindoline ring of this compound (Figure 1) provides a key vector for chemical diversification. This primary amine can be readily functionalized using a wide array of established synthetic methodologies, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide will explore three high-potential research trajectories for this compound:
-
Kinase Inhibitors: The isoindoline scaffold can be elaborated to target the ATP-binding site of various kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.
-
GPCR Modulators: The structural rigidity of the isoindoline core makes it an attractive starting point for the design of ligands that can selectively modulate the activity of G-protein coupled receptors, the largest family of transmembrane receptors and a major class of drug targets.
-
Anticancer Agents: By leveraging the 4-amino group to introduce pharmacophores known to induce cytotoxicity or apoptosis in cancer cells, novel chemotherapeutic agents can be developed.
This document is intended to serve as a practical and strategic resource for researchers, scientists, and drug development professionals seeking to harness the potential of this intriguing chemical entity.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Research Area 1: Development of Novel Kinase Inhibitors
Scientific Rationale
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways.[3] Their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 4-aminoquinazoline and pyrimido[4,5-b]indol-4-amine scaffolds are well-established pharmacophores in the design of kinase inhibitors, with several approved drugs targeting kinases like EGFR, VEGFR, and Aurora kinases.[2][3] The 4-aminoisoindoline core of our topic compound shares structural similarities with these privileged scaffolds, suggesting its potential as a starting point for the development of novel kinase inhibitors.
The primary amine at the 4-position of the isoindoline ring can be readily functionalized to introduce moieties that can form key interactions with the hinge region of the kinase ATP-binding site. Furthermore, the isoindoline ring itself can be substituted to optimize interactions with the hydrophobic regions of the active site, thereby enhancing potency and selectivity.
Experimental Workflow
The development of novel kinase inhibitors from this compound can be approached through a systematic workflow:
References
An In-depth Technical Guide to the Stability and Storage of Isoindolin-4-amine Dihydrochloride
Introduction
Isoindolin-4-amine dihydrochloride is a key building block in modern medicinal chemistry and drug development. As a substituted isoindoline, this compound belongs to a class of bicyclic molecules that form the core of numerous natural products and pharmaceutical agents.[1][2][3] The presence of a primary aromatic amine makes it a versatile synthon for creating a diverse range of more complex molecules. However, this same functionality, along with its dihydrochloride salt form, presents specific challenges regarding its chemical stability and storage.
This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound. By understanding its potential degradation pathways and the scientific principles behind appropriate storage and handling, users can ensure the integrity of their samples, leading to more reliable and reproducible experimental outcomes. This guide will delve into the theoretical underpinnings of its stability, offer practical, field-proven protocols for stability assessment, and provide clear recommendations for optimal storage conditions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability.
| Property | Value | Source |
| CAS Number | 92259-85-3 | [4][5][6][7] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [5][6] |
| Molecular Weight | 207.1 g/mol | [5][7] |
| Appearance | White to off-white solid (typical) | [8] |
| Solubility | Soluble in water, sparingly soluble in non-polar organic solvents. | |
| General Storage | Room temperature, in a dry, inert atmosphere. | [4][6][9] |
The dihydrochloride salt form significantly enhances the aqueous solubility of the compound compared to its free base. However, this also means that the compound is hygroscopic and susceptible to degradation pathways initiated by the presence of water.
Potential Degradation Pathways
Based on the chemical structure of this compound, three primary degradation pathways can be anticipated: oxidation, hydrolysis, and photolysis. These pathways are common for aromatic amines and their salts.[10][11]
Oxidation
The primary aromatic amine group is the most likely site for oxidative degradation. Aromatic amines are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[5][12] This process can lead to a cascade of reactions, forming a variety of degradation products.
-
Mechanism: The oxidation of aromatic amines can proceed through a free radical mechanism. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing species. Initial oxidation can form a radical cation, which can then undergo further reactions.
-
Potential Degradants: Common oxidative degradation products of aromatic amines include nitroso, nitro, and azoxy compounds. Polymerization can also occur, leading to the formation of colored, insoluble materials.[4][12] This is often observed as a darkening of the material upon storage, especially if exposed to air.[5]
Caption: Postulated oxidative degradation pathway for the aromatic amine moiety.
Hydrolysis
While the isoindoline ring itself is relatively stable to hydrolysis under neutral conditions, the dihydrochloride salt form can influence the pH of the local environment, especially in the presence of moisture. Amine salts of strong acids, like HCl, can create acidic conditions in aqueous solutions, which may promote hydrolysis of certain functional groups, although the core isoindoline structure is generally robust.[13]
The primary concern with water is its role as a solvent that can facilitate reactions and potentially contain dissolved oxygen, accelerating oxidation. For hydrochloride salts, maintaining a dry environment is crucial to prevent the formation of acidic microenvironments upon moisture absorption.[14]
Photolysis
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradation reactions. Molecules with aromatic rings and lone pairs of electrons, such as isoindolin-4-amine, can absorb UV light.[15] This can lead to the formation of excited states that are more reactive and can undergo bond cleavage or react with oxygen to form photo-oxidative degradation products.
-
Mechanism: Photo-oxidation can occur when the excited molecule transfers energy to molecular oxygen, creating reactive oxygen species (ROS) that then attack the aromatic amine. Direct photolytic cleavage is also possible.
-
Prevention: Storing the compound in amber vials or in the dark is a standard and effective way to prevent photolytic degradation.[16]
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation.
-
Temperature: Store at room temperature (20-25°C). While some sources suggest refrigeration, for a stable solid like a hydrochloride salt, preventing moisture condensation is often more critical than low temperature. Extreme heat should be avoided as it can accelerate degradation.[9]
-
Moisture: Keep in a tightly sealed container in a dry place, such as a desiccator.[6][9] The compound is hygroscopic, and moisture can accelerate both hydrolysis and oxidation.
-
Light: Protect from light by storing in an amber glass vial or in a light-blocking outer container.[15][16]
Experimental Workflow: Forced Degradation Study
To definitively identify the degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential.[11][17][18][19] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Caption: Workflow for a forced degradation study and development of a stability-indicating method.
Protocol for Forced Degradation Study
Objective: To generate potential degradation products of this compound and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a 1 mg/mL solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a suitable HPLC-UV/MS method. A good starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid.
-
The PDA detector will help to assess peak purity, while the MS detector will provide mass information for the parent compound and any degradation products.
-
-
Method Development and Validation:
Conclusion
While this compound is a valuable research chemical, its inherent structural features, particularly the primary aromatic amine, make it susceptible to degradation. The primary stability concerns are oxidation and, to a lesser extent, photolysis. These degradation pathways can be effectively mitigated by adhering to proper storage and handling protocols, namely storing the compound in a tightly sealed container under an inert atmosphere, protected from light, and in a dry environment.
For applications requiring the highest level of assurance in sample integrity, particularly in a GxP environment, conducting a forced degradation study is strongly recommended. This not only confirms the optimal storage conditions but also provides the foundation for a robust, stability-indicating analytical method. By understanding the "why" behind these procedures, researchers can ensure the quality and reliability of their work with this important chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sarthaks.com [sarthaks.com]
- 6. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencemadness.org [sciencemadness.org]
- 13. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 14. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 15. q1scientific.com [q1scientific.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ajpsonline.com [ajpsonline.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ijsdr.org [ijsdr.org]
- 22. ijcrt.org [ijcrt.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Isoindolin-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Isoindolin-4-amine and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive overview of key synthetic strategies for the derivatization of isoindolin-4-amine dihydrochloride. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for N-acylation, N-alkylation (via reductive amination), and palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig and Suzuki-Miyaura). This document is intended to empower researchers in drug discovery and development with the practical knowledge to efficiently synthesize diverse libraries of isoindolin-4-amine analogs for screening and lead optimization.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus is a privileged structure in drug discovery, appearing in a range of clinically used drugs and bioactive molecules. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The 4-amino substituent, in particular, offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatives of isoindolin-4-amine have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
This guide addresses the synthetic challenges and opportunities presented by the commercially available starting material, this compound. The presence of the dihydrochloride salt necessitates careful consideration of reaction conditions, particularly the choice and stoichiometry of the base required to liberate the nucleophilic free amine.
Core Synthetic Strategies and Mechanistic Insights
The derivatization of isoindolin-4-amine primarily revolves around the reactivity of the primary amino group. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile in a variety of chemical transformations.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation for converting the primary amine into a more complex amide functionality. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding with biological macromolecules. The reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amino group of isoindolin-4-amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride) to yield the stable amide product. A base is required to neutralize the HCl byproduct and the dihydrochloride salt of the starting material.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and controlled method for the N-alkylation of primary amines. It involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.
Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal. The hemiaminal then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the alkylated amine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and functional group tolerance.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the arylation or heteroarylation of the isoindolin-4-amine. This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with the amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine, and subsequent deprotonation by the base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated isoindolin-4-amine and regenerates the Pd(0) catalyst.
While the amino group itself is not directly involved in the Suzuki-Miyaura coupling, this reaction is crucial for modifying the isoindoline core when a halo-substituted isoindolin-4-amine is used. For instance, a bromo-isoindolin-4-amine can be coupled with a boronic acid or ester to introduce a wide range of aryl, heteroaryl, or vinyl substituents.
Mechanism: The Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: N-Acylation of Isoindolin-4-amine
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
The Strategic deployment of Isoindolin-4-amine Dihydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led researchers to explore a diverse array of molecular scaffolds. Among these, the isoindoline core has emerged as a "privileged scaffold," a structural motif capable of interacting with multiple biological targets, thereby offering a fertile ground for the development of new therapeutic agents.[1][2] Isoindolin-4-amine dihydrochloride, a key building block derived from this scaffold, provides a strategic entry point for the synthesis of a wide range of biologically active molecules. Its unique combination of a rigid bicyclic core and a reactive primary amine functionality makes it an invaluable synthon for medicinal chemists. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of targeted therapies such as PARP and kinase inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.
| Property | Value | Source |
| CAS Number | 92259-85-3 | Internal Data |
| Molecular Formula | C₈H₁₂Cl₂N₂ | Internal Data |
| Molecular Weight | 207.1 g/mol | Internal Data |
| Appearance | Off-white to light yellow crystalline powder | Internal Data |
| Solubility | Soluble in water, methanol, and DMSO | Internal Data |
| Storage | Store in a cool, dry place away from incompatible materials. Keep container tightly closed. | [3] |
Core Applications in Medicinal Chemistry: A Gateway to Targeted Therapies
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of complex heterocyclic systems. The aromatic amine functionality serves as a handle for a variety of chemical transformations, most notably N-acylation and amide bond formation, which are fundamental reactions in the construction of a vast number of pharmaceutical agents.
Synthesis of PARP Inhibitors: A Case Study in Rational Drug Design
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA mutations.[4] The isoindolinone scaffold, a derivative of isoindoline, is a key pharmacophore in several potent PARP inhibitors due to its structural mimicry of the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[4] this compound is a crucial starting material for the construction of these inhibitors.
Workflow for the Synthesis of a Generic PARP Inhibitor Core from this compound
Caption: Synthetic workflow for a PARP inhibitor core.
Application in Kinase Inhibitor Synthesis
The isoindoline scaffold is also prevalent in the design of various kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The versatility of the isoindolin-4-amine core allows for the introduction of diverse substituents that can be tailored to target the ATP-binding site of specific kinases.
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 eq) or EDC (1.1 eq) and HOBt (1.1 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add DIPEA or TEA (2.2 eq) to neutralize the hydrochloride salt and for the coupling reaction. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired N-acylated isoindolin-4-amine.[5][6]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Functionalization
This protocol is applicable for introducing aryl or heteroaryl moieties to an appropriately functionalized isoindoline derivative (e.g., a bromo-substituted analog).
Materials:
-
Bromo-functionalized isoindoline derivative
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox).
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromo-functionalized isoindoline derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Degas the solvent system (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and add it to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate or DCM.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][9][10][11][12]
Logical Relationship of Synthetic Steps
Caption: Key synthetic transformations using Isoindolin-4-amine.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[3][5][13]
-
Inhalation: Avoid inhaling dust. If inhaled, move to fresh air.
-
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[5][14]
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic application enables the efficient synthesis of complex molecular architectures, particularly in the realm of targeted therapies like PARP and kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this valuable synthon. As our understanding of disease biology deepens, the demand for novel and diverse chemical matter will continue to grow. The inherent modularity of syntheses starting from this compound ensures its continued relevance in the design and development of the next generation of innovative medicines.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. odinity.com [odinity.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 12. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
experimental protocol for N-acylation of Isoindolin-4-amine dihydrochloride
Topic: Experimental Protocol for N-Acylation of Isoindolin-4-amine Dihydrochloride
For: Researchers, scientists, and drug development professionals.
A Robust and Versatile Protocol for the N-Acylation of this compound: Synthetic Guide and Mechanistic Insights
Abstract: The isoindoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The N-acylation of substituted isoindolines, such as isoindolin-4-amine, is a critical transformation for the synthesis of novel pharmaceutical candidates. This application note provides a detailed, field-proven experimental protocol for the N-acylation of this compound. We delve into the causality behind experimental choices, including the selection of bases, solvents, and acylating agents, and provide a self-validating system through rigorous reaction monitoring and product characterization. This guide is intended to empower researchers to confidently and successfully synthesize N-acylated isoindolin-4-amine derivatives for applications in drug discovery and development.
Introduction: The Significance of N-Acylated Isoindolines
The isoindoline core is a key structural component in numerous clinically approved drugs and bioactive molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for targeting a variety of biological receptors. The amino group at the 4-position of the isoindoline ring system offers a convenient handle for chemical modification, and its N-acylation is a fundamental step in the diversification of this important pharmacophore. The resulting amide bond is a common feature in many pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[2]
This guide addresses the specific challenge of acylating isoindolin-4-amine, which is commonly available as a dihydrochloride salt. The presence of the hydrochloride salt necessitates a carefully considered reaction strategy to ensure the liberation of the free amine for efficient acylation. We present two robust protocols utilizing common and readily available acylating agents: acyl chlorides and acid anhydrides.
Reaction Schematics and Workflow
General Reaction Scheme
The N-acylation of this compound proceeds via the in-situ generation of the free amine, followed by nucleophilic attack on the electrophilic acylating agent.
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Workflow
The overall experimental process is designed for efficiency and reproducibility.
Caption: A schematic overview of the experimental workflow for N-acylation.
Physicochemical Properties and Reagent Selection
A thorough understanding of the starting material's properties is paramount for successful protocol development.
| Compound | Formula | MW ( g/mol ) | Melting Point (°C) | Key Considerations |
| This compound | C₈H₁₂Cl₂N₂ | 207.10 | 114-116 | Dihydrochloride salt requires a base for neutralization. Solubility in aprotic organic solvents is generally low. |
Causality Behind Reagent Choices:
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is ideal. These bases are strong enough to deprotonate the ammonium salt to the free amine but are sterically hindered, which minimizes their competition with the isoindolin-4-amine as a nucleophile.[3] An excess of the base (typically 2.2-3.0 equivalents) is used to neutralize both hydrochloride equivalents and to scavenge the acidic byproduct generated during the acylation (e.g., HCl from an acyl chloride).
-
Solvent Selection: A dry, aprotic solvent is necessary to prevent hydrolysis of the acylating agent. Dichloromethane (DCM) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates product isolation. For less soluble substrates or to drive the reaction to completion, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be employed, potentially with heating.[4]
-
Acylating Agents:
-
Acyl Chlorides: These are highly reactive and are suitable for acylating even weakly nucleophilic amines.[5] Reactions are typically rapid and can often be performed at room temperature or below.
-
Acid Anhydrides: While generally less reactive than acyl chlorides, they are excellent acylating agents and are often preferred due to their easier handling and the formation of less corrosive byproducts (a carboxylic acid instead of HCl).[6]
-
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Acyl chlorides and anhydrides are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
Protocol A: N-Acylation using an Acyl Chloride
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the amine). Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N, 2.5 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes. The suspension should become a more homogeneous solution as the free amine is generated.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][7] A suitable eluent system is typically a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. A cospot of the starting material and the reaction mixture is recommended for accurate assessment.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9][10][11]
Protocol B: N-Acylation using an Acid Anhydride
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM (or DMF for less soluble anhydrides) to form a suspension (approx. 0.1 M). Add triethylamine (Et₃N, 2.5 eq) dropwise at room temperature. Stir for 30 minutes.
-
Acylation: Add the acid anhydride (1.2 eq) to the reaction mixture. If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.
-
Reaction Progression: Stir the reaction mixture at the chosen temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol A.[2][7][12]
-
Workup: After the reaction is complete, cool the mixture to room temperature (if heated) and dilute with the reaction solvent. Wash the organic layer with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove the carboxylic acid byproduct), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.[9][10][11]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider using a more polar solvent like DMF or gently heating the reaction mixture. Ensure that the reagents and solvent are anhydrous, as water will consume the acylating agent.
-
Multiple Products: The formation of multiple products could be due to di-acylation if the acylating agent is highly reactive and used in large excess. Careful control of stoichiometry is important.
-
Purification Challenges: The polarity of the N-acylated product will depend on the nature of the acyl group. A gradient elution during column chromatography may be necessary for effective separation.
Conclusion
The protocols detailed in this application note provide a reliable and adaptable framework for the N-acylation of this compound. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a diverse library of N-acylated isoindoline derivatives. These compounds can serve as valuable building blocks in the pursuit of novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. How To [chem.rochester.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. NMR Characterization of Lignans | MDPI [mdpi.com]
- 9. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 10. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Workup [chem.rochester.edu]
The Strategic Role of Isoindolin-4-amine Dihydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Isoindoline Scaffold as a Privileged Structure in Medicinal Chemistry
The isoindoline heterocyclic core is a cornerstone in the architecture of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. This structural feature has rendered isoindoline and its derivatives, particularly isoindolinones, as "privileged structures" in drug discovery, appearing in a range of approved therapeutics for oncology, inflammation, and beyond.[2] Isoindolin-4-amine dihydrochloride serves as a key starting material, offering a strategic entry point for the synthesis of a diverse array of complex molecules, most notably kinase inhibitors. This guide provides an in-depth exploration of its application, focusing on the rationale behind its use and detailed protocols for its incorporation into bioactive scaffolds.
Core Principles: Why this compound is a Valuable Building Block
The utility of this compound in the synthesis of bioactive molecules, particularly kinase inhibitors, stems from several key chemical and structural features:
-
Nucleophilic Handle for Key C-N Bond Formations: The primary amine at the 4-position is a potent nucleophile, enabling its participation in crucial carbon-nitrogen bond-forming reactions. This is particularly relevant for the synthesis of aminopyrimidine-based kinase inhibitors, where the isoindoline moiety can be readily installed via nucleophilic aromatic substitution (SNAr) on an electron-deficient chloropyrimidine ring.
-
Scaffold for Target Engagement: The isoindoline ring system itself often plays a direct role in binding to the target protein. In many kinase inhibitors, this moiety occupies the ATP-binding site, forming critical hydrogen bonds and van der Waals interactions with the hinge region of the kinase.
-
Modulation of Physicochemical Properties: The isoindoline core contributes to the overall size, shape, and lipophilicity of the final molecule. These properties are critical for achieving desirable pharmacokinetic profiles, including cell permeability and metabolic stability.
-
Vector for Further Functionalization: The isoindoline ring can be further substituted to fine-tune the biological activity and physicochemical properties of the lead compound.
Application Focus: Synthesis of a Kinase Inhibitor Scaffold via Nucleophilic Aromatic Substitution
A prevalent strategy in the design of kinase inhibitors is the use of a 2,4-disubstituted pyrimidine core. The 4-position is often occupied by an amino group that interacts with the hinge region of the kinase, while the 2-position can be varied to achieve selectivity and potency. Isoindolin-4-amine is an ideal nucleophile for introduction at the 4-position of a chloropyrimidine.
The reaction of an aromatic amine with a 2,4-dichloropyrimidine derivative is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring and the two chloro substituents activate the ring towards nucleophilic attack. It has been well-established that for reactions with aromatic amines, nucleophilic substitution occurs with high regioselectivity at the C4 position.[3][4] This is attributed to the greater electron deficiency at the C4 and C6 positions compared to the C2 position.
Below is a detailed protocol for a representative synthesis of a key intermediate for a kinase inhibitor, demonstrating the application of this compound.
Experimental Protocol: Synthesis of N-(Isoindolin-4-yl)-2-chloro-6-methylpyrimidin-4-amine
This protocol describes the nucleophilic aromatic substitution of 2,4-dichloro-6-methylpyrimidine with isoindolin-4-amine. The dihydrochloride salt of the amine necessitates the use of a base to liberate the free amine for the reaction.
Materials and Reagents:
-
This compound
-
2,4-Dichloro-6-methylpyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
-
Standard laboratory glassware
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to form a suspension. To this suspension, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the in-situ formation of the free isoindolin-4-amine.
-
Addition of Electrophile: To the stirred mixture, add a solution of 2,4-dichloro-6-methylpyrimidine (1.1 eq) in a small amount of anhydrous DMF.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(isoindolin-4-yl)-2-chloro-6-methylpyrimidin-4-amine, as a solid.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Stoichiometry (Amine:Pyrimidine:Base) | 1 : 1.1 : 2.5 |
| Solvent | Anhydrous DMF |
| Temperature | 80-90 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-75% |
Causality Behind Experimental Choices:
-
Use of Dihydrochloride Salt: Isoindolin-4-amine is often supplied as a more stable dihydrochloride salt. The addition of a non-nucleophilic organic base like DIPEA is crucial to neutralize the hydrochloride and generate the free amine in situ, which is the active nucleophile. An excess of the base is used to ensure complete neutralization and to scavenge the HCl generated during the reaction.
-
Choice of Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the ionic intermediates and allows the reaction to be conducted at elevated temperatures.
-
Reaction Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction. The chosen temperature range of 80-90 °C provides a reasonable reaction rate without significant decomposition of the starting materials or product.
-
Inert Atmosphere: An inert atmosphere is maintained to prevent any potential side reactions with atmospheric oxygen or moisture, especially at elevated temperatures.
Visualizing the Synthesis and Workflow
Synthetic Pathway Diagram
Caption: Synthetic route to a kinase inhibitor intermediate.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.
-
2,4-Dichloro-6-methylpyrimidine: This is a halogenated heterocyclic compound and should be handled with care. Avoid contact with skin and eyes.
-
N,N-Diisopropylethylamine (DIPEA): This is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate personal protective equipment.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen. Handle with extreme care in a fume hood, and avoid skin contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in the synthesis of bioactive molecules. Its strategic use, particularly in the construction of kinase inhibitors via nucleophilic aromatic substitution, highlights its importance in modern medicinal chemistry. The protocol detailed herein provides a robust and reproducible method for the synthesis of a key intermediate, which can be further elaborated to generate a library of potential drug candidates. The continued exploration of reactions involving isoindolin-4-amine will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
Application Note & Protocols: Reaction Conditions for Coupling with Isoindolin-4-amine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoindolin-4-amine is a pivotal structural motif and a versatile building block in contemporary medicinal chemistry. Its rigid bicyclic core and strategically positioned primary amino group make it an attractive scaffold for designing novel therapeutics targeting a range of biological targets. However, for practical reasons of stability and handling, this reagent is commonly supplied as a dihydrochloride salt. This formulation presents a critical, yet manageable, challenge for its use in common synthetic coupling reactions. The protonated amine is non-nucleophilic and requires careful in-situ neutralization to unmask its reactivity.
This comprehensive guide provides a detailed exploration of the reaction conditions necessary for the successful implementation of Isoindolin-4-amine dihydrochloride in two of the most fundamental transformations in drug discovery: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and amide bond formation. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and rationale behind the selection of reagents and conditions, empowering researchers to not only replicate but also rationally troubleshoot and adapt these protocols.
The Foundational Challenge: Managing the Dihydrochloride Salt
The primary hurdle in utilizing this compound is the state of the amine itself. The nitrogen lone pair, essential for its nucleophilic character, is engaged in bonding with two protons, forming an ammonium salt (R-NH₃⁺ 2Cl⁻). This renders the amine unreactive towards electrophiles.
Therefore, the first and most crucial step in any coupling protocol is the in situ liberation of the free amine. This is achieved by the addition of a suitable base.
Key Stoichiometric Principle: A minimum of two molar equivalents of a base are required solely to neutralize the two hydrochloride equivalents and generate the free primary amine. An additional amount of base is typically required to facilitate the catalytic cycle of the coupling reaction itself. Failure to account for this initial acid-base neutralization is the most common reason for reaction failure.
Application Notes and Protocols for the Scale-Up Synthesis of Isoindolin-4-amine Dihydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoindoline Scaffold and the Rationale for Dihydrochloride Salt Formation
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Isoindolin-4-amine, in particular, is a key intermediate in the synthesis of various therapeutic agents, including analogs of lenalidomide, which are known for their immunomodulatory and anti-cancer properties.[1][2] The strategic placement of the amino group at the 4-position of the isoindoline ring offers a versatile handle for further chemical modifications and the introduction of diverse pharmacophores.
In drug development, the physicochemical properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. For basic compounds like isoindolin-4-amine, which possesses two basic nitrogen centers (the aromatic amine and the isoindoline nitrogen), forming a dihydrochloride salt is a common and effective strategy to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[3] The conversion of the free base to a salt modifies its crystal lattice energy and allows for more favorable interactions with aqueous media, which can significantly improve its dissolution rate and, consequently, its bioavailability.[3]
This document provides a comprehensive guide to the multi-gram scale synthesis of Isoindolin-4-amine Dihydrochloride, detailing a robust and scalable four-step process. The protocols herein are designed with scalability, safety, and reproducibility in mind, providing not just a series of steps, but also the underlying chemical principles and practical considerations essential for successful implementation in a research and development setting.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a four-step sequence starting from commercially available 3-nitrophthalic anhydride. The overall transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Nitroisoindoline-1,3-dione
The first step involves the formation of the phthalimide ring from 3-nitrophthalic anhydride. This reaction is typically achieved by heating the anhydride with a source of ammonia, such as urea or aqueous ammonia, in a high-boiling polar solvent like glacial acetic acid.[4] The use of glacial acetic acid as a solvent facilitates the dehydration and subsequent cyclization to the imide.
Experimental Protocol
Materials and Equipment:
-
3-Nitrophthalic anhydride
-
Urea
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophthalic anhydride (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Begin stirring and add urea (1.5 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting anhydride.
-
After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Pour the cooled mixture into a beaker containing deionized water (10-20 volumes) with stirring to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with deionized water and cold ethanol to remove residual acetic acid and impurities.
-
Dry the product under vacuum at 60-70 °C to a constant weight to afford 4-nitroisoindoline-1,3-dione as a pale-yellow solid.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| 3-Nitrophthalic anhydride | 193.11 | 1.0 | 1.0 | 193.11 g |
| Urea | 60.06 | 1.5 | 1.5 | 90.09 g |
| Glacial Acetic Acid | - | - | - | ~1.5 L |
| Expected Product | 192.12 | - | - | ~180 g |
Table 1: Reagent quantities for the scale-up synthesis of 4-nitroisoindoline-1,3-dione.
Part 2: Synthesis of 4-Aminoisoindoline-1,3-dione
The second step is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency, selectivity, and scalability.[1][5][6][7] The reaction is typically carried out under a hydrogen atmosphere in a polar protic solvent like ethanol or methanol.
Experimental Protocol
Materials and Equipment:
-
4-Nitroisoindoline-1,3-dione
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Ethanol
-
Celite®
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Filtration setup
Procedure:
-
Charge a suitable hydrogenation vessel with 4-nitroisoindoline-1,3-dione (1.0 eq) and ethanol (10-15 volumes).
-
Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol % loading, 50% wet).
-
Seal the vessel and purge with nitrogen three times before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi and commence vigorous stirring.
-
Maintain the reaction at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature. Monitor the reaction by hydrogen uptake and TLC analysis.
-
Upon completion (cessation of hydrogen uptake), purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-aminoisoindoline-1,3-dione as a yellow solid. The product is often of sufficient purity for the next step.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| 4-Nitroisoindoline-1,3-dione | 192.12 | 1.0 | 1.0 | 192.12 g |
| 10% Pd/C (50% wet) | - | ~0.05 | 5 mol % | ~10 g |
| Ethanol | - | - | - | ~2.0 L |
| Expected Product | 162.14 | - | - | ~155 g |
Table 2: Reagent quantities for the scale-up synthesis of 4-aminoisoindoline-1,3-dione.
Part 3: Reduction of 4-Aminoisoindoline-1,3-dione to Isoindolin-4-amine
This is the most critical step of the synthesis, involving the complete reduction of the two amide carbonyl groups of the phthalimide ring to methylene groups. This transformation requires a powerful reducing agent. Two viable options for scale-up are Lithium Aluminum Hydride (LAH) and Borane-Tetrahydrofuran complex (BH3-THF).
Causality of Reagent Choice:
-
Lithium Aluminum Hydride (LAH): LAH is a very powerful, non-selective reducing agent capable of reducing amides to amines.[8][9][10] Its high reactivity necessitates strict anhydrous conditions and careful temperature control, especially on a large scale. The work-up procedure must also be performed with extreme caution to safely quench the excess reagent.[11][12]
-
Borane (BH3-THF): Borane is also a strong reducing agent for amides. It is often considered milder than LAH and may offer better selectivity in some cases.[12] However, it is also highly reactive and requires careful handling under inert atmosphere.[13][14]
For this protocol, we will detail the procedure using Borane-THF complex , as it can sometimes offer a cleaner reaction profile and a slightly less hazardous work-up compared to LAH at scale. However, a protocol for LAH reduction is also provided as an alternative.
Caption: Simplified proposed mechanism for the reduction of the phthalimide.
Experimental Protocol (using BH3-THF)
Materials and Equipment:
-
4-Aminoisoindoline-1,3-dione
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Large multi-neck round-bottom flask with dropping funnel, reflux condenser, and mechanical stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
Procedure:
-
Set up a large, dry, multi-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip the flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with 4-aminoisoindoline-1,3-dione (1.0 eq) and anhydrous THF (10-15 volumes).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add the Borane-THF complex solution (1 M in THF, ~4-5 eq) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol, followed by 6 M HCl. Caution: Vigorous hydrogen evolution.
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the borane complexes.
-
Cool the mixture to room temperature and basify to pH > 12 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Isoindolin-4-amine as an oil or solid.
Alternative Protocol (using LAH)
Procedure:
-
In a similar setup to the borane reduction, suspend LAH powder (3-4 eq) in anhydrous THF (15-20 volumes) and cool to 0 °C.
-
In a separate flask, dissolve 4-aminoisoindoline-1,3-dione (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the starting material to the LAH suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After addition, warm to room temperature and then heat to reflux for 6-10 hours.
-
Cool the reaction to 0 °C and perform a Fieser work-up: for 'n' grams of LAH used, slowly and sequentially add 'n' mL of water, 'n' mL of 15% NaOH solution, and '3n' mL of water.[12]
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
| Reagent (BH3-THF method) | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| 4-Aminoisoindoline-1,3-dione | 162.14 | 1.0 | 1.0 | 162.14 g |
| BH3-THF (1 M solution) | - | ~4.5 | 4.5 | ~4.5 L |
| Anhydrous THF | - | - | - | ~2.0 L |
| Expected Product | 134.17 | - | - | ~110 g |
Table 3: Reagent quantities for the scale-up synthesis of Isoindolin-4-amine.
Part 4: Formation of this compound
The final step is the formation of the dihydrochloride salt to improve the stability and handling of the final product. This is achieved by treating a solution of the free base with at least two equivalents of hydrochloric acid in an anhydrous solvent.[3][15]
Experimental Protocol
Materials and Equipment:
-
Crude Isoindolin-4-amine
-
Anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated HCl)
-
Stirring vessel
-
Filtration apparatus
Procedure:
-
Dissolve the crude Isoindolin-4-amine (1.0 eq) in a minimal amount of a suitable anhydrous solvent like isopropanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether, >2.0 eq) dropwise with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
The dihydrochloride salt should precipitate out of the solution. Continue stirring in the cold for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold anhydrous diethyl ether to remove any non-salt impurities.
-
Dry the product under vacuum to a constant weight to yield this compound as a crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| Isoindolin-4-amine | 134.17 | 1.0 | 1.0 | 134.17 g |
| HCl (2 M in ether) | 36.46 | >2.0 | >2.0 | >1.0 L |
| Anhydrous Isopropanol | - | - | - | As needed |
| Expected Product | 207.09 | - | - | ~190 g |
Table 4: Reagent quantities for the formation of the dihydrochloride salt.
Process Optimization and Troubleshooting
Scaling up chemical syntheses often presents challenges not observed at the laboratory scale. Below is a decision tree to address common issues in this synthesis.
Caption: Troubleshooting decision tree for common scale-up issues.
Conclusion
This application note provides a detailed, four-step protocol for the scale-up synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By carefully considering reagent stoichiometry, reaction conditions, and safety precautions, particularly for the high-energy reduction step, researchers can reliably produce this compound on a multi-gram scale. The provided protocols, data tables, and troubleshooting guide are intended to serve as a comprehensive resource for scientists and drug development professionals, enabling the efficient and safe synthesis of this important chemical building block.
References
- 1. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 2. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 10. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. leapchem.com [leapchem.com]
- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
analytical methods for quantifying Isoindolin-4-amine dihydrochloride
An Application Note and Protocol for the Quantitative Analysis of Isoindolin-4-amine Dihydrochloride
Abstract
This document provides a comprehensive guide to the analytical quantification of this compound, a key intermediate in various synthetic pathways. Recognizing the criticality of precise and accurate measurement in pharmaceutical development and quality control, this guide details a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. It offers a complete, step-by-step protocol for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, alternative and complementary techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry, are discussed to provide a holistic analytical strategy. The causality behind experimental choices is explained throughout, ensuring that the protocols serve as a self-validating system for generating reliable and reproducible data.
Introduction and Significance
This compound is a bifunctional molecule featuring a constrained cyclic amine and an aromatic amine moiety. Its structural motifs make it a valuable building block in the synthesis of complex molecules, including potential pharmaceutical agents.[3] Accurate quantification of this intermediate is paramount for ensuring reaction stoichiometry, calculating yields, controlling purity, and maintaining batch-to-batch consistency—all of which are foundational to robust drug development and manufacturing processes. The validation of analytical procedures is a regulatory requirement that demonstrates a method is fit for its intended purpose, ensuring the integrity of the data generated.[4][5]
This guide presents a primary RP-HPLC method, chosen for its specificity, robustness, and widespread availability in analytical laboratories.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for effective analytical method development.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 92259-85-3 | [7][8] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [9] |
| Molecular Weight | 207.1 g/mol | [6][9] |
| Structure | A bicyclic aromatic amine salt |
Primary Analytical Method: RP-HPLC with UV Detection
RP-HPLC is the preferred method for the analysis of non-volatile, polar, and ionic compounds like this compound. Its high resolving power allows for the separation of the main analyte from process-related impurities and potential degradants.
Principle and Methodological Rationale
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
-
Causality of Column Selection: A C18 (octadecylsilane) column is selected for its hydrophobic character. While Isoindolin-4-amine is a polar molecule, its aromatic ring provides sufficient hydrophobicity to interact with and be retained by the C18 stationary phase, allowing for effective separation.
-
Rationale for Mobile Phase Composition: As an amine salt, the analyte's charge state is pH-dependent. A buffered aqueous mobile phase (e.g., phosphate buffer at an acidic pH) is critical to suppress the silanol interactions on the column surface and ensure the analyte is in a consistent, protonated state. This results in sharp, symmetrical peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.
-
Detector Wavelength Selection: The isoindoline moiety contains a chromophore that absorbs UV radiation. A preliminary scan of a dilute standard solution in the mobile phase from 200-400 nm should be performed to identify the wavelength of maximum absorbance (λ-max). For many aromatic amines, a suitable wavelength is often found in the 210-240 nm range.[10]
Detailed Experimental Protocol: Quantification by RP-HPLC
This protocol provides a starting point for analysis and should be validated according to the principles outlined in Section 4.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: this compound (purity ≥99%).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (OPA), and ultrapure water.
Solutions Preparation:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with OPA. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to fall within the calibration range (e.g., to a target concentration of 25 µg/mL).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 70% Mobile Phase A, 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm (or determined λ-max) |
| Run Time | 10 minutes |
System Suitability Test (SST): Before sample analysis, inject the 25 µg/mL working standard solution five times. The system is deemed suitable for use if it meets the following criteria (based on ICH/USP standards):[5][11]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Protocol for Method Validation (ICH Q2(R2) Framework)
A validated analytical method provides documented evidence of its reliability for a specific purpose.[2][11] The following parameters must be assessed for a quantitative impurity or assay method.
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak is pure and well-resolved from degradants/impurities (Resolution > 2). |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise and accurate. | Typically 80-120% of the test concentration. |
| Accuracy | To show the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | To demonstrate the method's repeatability and intermediate precision. | RSD ≤ 2.0% for repeatability; RSD ≤ 3.0% for intermediate precision. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio ≥ 3:1. |
| LOQ | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio ≥ 10:1; acceptable precision and accuracy. |
| Robustness | To show reliability with respect to deliberate variations in method parameters. | System suitability criteria are met under all varied conditions. |
Validation Experimental Protocols
-
Specificity (Forced Degradation):
-
Prepare solutions of the analyte (~25 µg/mL) under various stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (60°C), and light (UV lamp).[12]
-
Incubate for a defined period (e.g., 24 hours).
-
Analyze the stressed samples alongside an unstressed control.
-
Assessment: The method is specific if the main analyte peak is resolved from all degradation product peaks. Use a PDA detector to assess peak purity.
-
-
Linearity:
-
Prepare at least five concentrations across the proposed range (e.g., from LOQ to 120% of the working concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
Precision:
-
Repeatability (Intra-day): Prepare six individual sample solutions at 100% of the target concentration. Analyze them on the same day with the same equipment and analyst. Calculate the %RSD.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or on a different instrument. Compare the results from both studies.
-
-
LOD & LOQ:
-
These can be estimated based on the signal-to-noise (S/N) ratio of a low-concentration standard.
-
Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters one at a time.
-
Examples: pH of mobile phase (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic).
-
Inject a standard solution under each condition and check that the system suitability parameters are still met.
-
Validation Logic Diagram
Caption: Logical flow of the analytical method validation process.
Alternative and Complementary Analytical Methods
While RP-HPLC is the primary recommended technique, other methods can provide valuable complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[13] It provides molecular weight and fragmentation information.
-
Application: LC-MS is unparalleled for the definitive identification of impurities and degradation products, especially during forced degradation studies. It offers significantly higher sensitivity and specificity than UV detection, making it ideal for trace-level analysis.
-
-
Gas Chromatography (GC-FID/MS):
-
Principle: Separates volatile compounds in the gas phase.[14] For a non-volatile salt like this compound, derivatization to a more volatile species (e.g., by silylation or acylation) would be required prior to analysis.[15]
-
Application: GC is not ideal for the primary analyte but can be a powerful tool for quantifying residual volatile solvents or starting materials used in the synthesis process.
-
-
UV-Vis Spectrophotometry:
-
Principle: Measures the absorbance of UV-Vis light by the analyte in a solution, governed by the Beer-Lambert Law.[16]
-
Application: This technique is simple and fast but lacks specificity. It is best suited for quantifying the analyte in highly pure solutions where interfering substances are known to be absent, such as for a quick concentration check of a reference standard solution.[17]
-
Conclusion
This application note provides a robust and scientifically grounded framework for the quantitative analysis of this compound. The detailed RP-HPLC method, coupled with a comprehensive validation protocol based on ICH guidelines, ensures the generation of accurate, reliable, and defensible data. By understanding the rationale behind the methodological choices and considering complementary analytical techniques, researchers can implement a complete analytical control strategy appropriate for any stage of the drug development lifecycle.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids. Discovery of the novel des-F(6)-quinolone antibacterial agent garenoxacin (T-3811 or BMS-284756) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. This compound | 92259-85-3 | SDA25985 [biosynth.com]
- 7. chembk.com [chembk.com]
- 8. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 9. cenmed.com [cenmed.com]
- 10. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ukm.my [ukm.my]
The Untapped Potential of Isoindolin-4-amine Dihydrochloride in Advanced Materials Science: Application Notes and Protocols
Introduction: A New Building Block for Functional Polymers
In the quest for novel materials with tailored properties, the exploration of unique molecular building blocks is paramount. Isoindolin-4-amine dihydrochloride, a diamine with a distinctive bicyclic structure, presents a compelling yet largely unexplored opportunity in materials science. While its primary applications to date have been in the realm of medicinal chemistry, its molecular architecture suggests significant potential as a monomer for the synthesis of high-performance polymers, particularly polyimides and other aromatic polymers.
The incorporation of the non-planar, rigid isoindoline moiety into a polymer backbone is hypothesized to impart a unique combination of properties. The inherent rigidity can contribute to high thermal stability and glass transition temperatures (Tg), while the non-planar structure may disrupt chain packing, leading to enhanced solubility in organic solvents – a critical advantage for processability. This guide provides a forward-looking perspective on the application of this compound in materials science, offering detailed protocols for its use in the synthesis of novel polyimides and outlining the expected characteristics of the resulting materials.
PART 1: The Rationale - Why this compound?
The selection of a monomer is a critical decision that dictates the ultimate properties of a polymer. The choice of this compound is predicated on the following structural attributes and their anticipated impact on material performance:
-
Enhanced Solubility: The kinked, non-linear structure of the isoindoline ring system is expected to hinder the close packing of polymer chains. This disruption of intermolecular forces typically leads to improved solubility in common organic solvents, facilitating easier processing and characterization.
-
High Thermal Stability: The aromatic nature of the isoindoline core contributes to the thermal and thermo-oxidative stability of the resulting polymer. This is a key attribute for materials intended for use in demanding, high-temperature environments.
-
Tunable Optoelectronic Properties: The presence of the amine functionalities and the aromatic system provides a platform for tuning the electronic properties of the polymer. The isoindoline moiety can influence the HOMO and LUMO energy levels, potentially leading to materials with interesting photophysical or semiconducting properties for applications in organic electronics.
-
Good Mechanical Properties: The rigidity of the bicyclic structure can translate into polymers with high tensile strength and modulus, making them suitable for applications requiring robust mechanical performance.
PART 2: Application in Polyimide Synthesis
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. The synthesis of polyimides from this compound is a promising avenue for creating novel materials with enhanced processability.
Conceptual Workflow for Polyimide Synthesis
The following diagram illustrates the general two-step process for synthesizing a polyimide using Isoindolin-4-amine as the diamine component.
Caption: General workflow for the synthesis of polyimides from Isoindolin-4-amine.
Detailed Experimental Protocol: Synthesis of a Novel Polyimide
This protocol details the synthesis of a polyimide from Isoindolin-4-amine and Pyromellitic Dianhydride (PMDA).
Materials:
-
This compound (Purity >97%)
-
Pyromellitic Dianhydride (PMDA) (Purity >99%, polymer grade)
-
Triethylamine (TEA) (Anhydrous, >99.5%)
-
N-Methyl-2-pyrrolidone (NMP) (Anhydrous, <50 ppm H₂O)
-
Acetic Anhydride (Reagent grade)
-
Pyridine (Anhydrous)
-
Methanol (ACS grade)
Protocol 1: Preparation of Free Isoindolin-4-amine
Causality: The dihydrochloride salt of the amine is not suitable for polymerization as the protonated amine groups are not nucleophilic. Therefore, the free amine must be generated in situ or isolated prior to the reaction.
-
Dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (2.2 eq) dropwise with stirring.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free Isoindolin-4-amine.
-
Self-Validation: Confirm the structure and purity of the free amine using ¹H NMR and LC-MS.
Protocol 2: Two-Step Poly(amic acid) Synthesis and Thermal Imidization
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve freshly prepared Isoindolin-4-amine (1.0 eq) in anhydrous NMP.
-
Once the diamine is fully dissolved, add solid PMDA (1.0 eq) portion-wise over 30 minutes to control the exotherm.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
-
Self-Validation: Monitor the reaction progress by measuring the inherent viscosity of the poly(amic acid) solution.
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.
-
Place the glass plate in a vacuum oven and cure using the following temperature program:
-
80 °C for 2 hours
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, immerse the glass plate in deionized water to facilitate the removal of the polyimide film.
-
Dry the resulting polyimide film in a vacuum oven at 100 °C for 12 hours.
Protocol 3: Chemical Imidization
Causality: Chemical imidization offers a lower-temperature alternative to thermal imidization, which can be advantageous for preventing degradation of thermally sensitive components.
-
To the poly(amic acid) solution from Protocol 2, Step 3, add a mixture of acetic anhydride (4.0 eq) and pyridine (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polyimide precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 120 °C for 24 hours.
Expected Material Properties and Characterization
The resulting polyimide is expected to exhibit a unique set of properties that should be characterized using standard techniques.
| Property | Anticipated Characteristics | Characterization Technique |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) and potentially in less polar solvents like chloroform or THF. | Solubility tests in various organic solvents. |
| Thermal Stability | High decomposition temperature (Td) > 450 °C in N₂. High glass transition temperature (Tg) in the range of 250-350 °C. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC). |
| Mechanical Properties | Tough and flexible films with high tensile strength and modulus. | Tensile testing using a universal testing machine. |
| Optical Properties | Potentially colored (yellow to brown) films. UV-Vis spectroscopy to determine the optical bandgap. | UV-Vis Spectroscopy, Ellipsometry. |
| Structural Confirmation | Confirmation of the imide ring formation. | Fourier-Transform Infrared (FTIR) Spectroscopy (disappearance of amic acid peaks, appearance of imide peaks at ~1780 and 1720 cm⁻¹). |
PART 3: Potential Applications in Organic Electronics
The isoindoline moiety, with its electron-donating amine and aromatic character, suggests that polymers derived from this compound could find applications in organic electronics.
Conceptual Pathway for Organic Semiconductor Development
Caption: Conceptual workflow for developing organic electronic materials.
By copolymerizing Isoindolin-4-amine with suitable electron-accepting monomers, it may be possible to create donor-acceptor conjugated polymers. These materials could be investigated for their charge transport properties and potential use as the active layer in organic field-effect transistors (OFETs) or as the donor material in organic photovoltaic (OPV) devices. Further functionalization of the isoindoline nitrogen could also be explored to fine-tune the electronic properties of the resulting polymers.
Conclusion
This compound represents a promising, yet underutilized, building block for the creation of advanced functional polymers. Its unique structural features are anticipated to yield materials with a desirable combination of solubility, thermal stability, and mechanical strength. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers and scientists to explore the full potential of this intriguing monomer in the exciting field of materials science.
Application Notes & Protocols: Isoindolin-4-amine Dihydrochloride as a Chelating Ligand in Coordination Chemistry
Introduction: The Potential of the Isoindoline Scaffold
Coordination chemistry, the study of compounds formed between metal ions and electron-donating ligands, is a cornerstone of modern inorganic and medicinal chemistry.[1][2] The properties and reactivity of a metal ion can be meticulously tuned by the deliberate choice of its surrounding ligands.[3] This principle is fundamental to the design of novel catalysts, advanced materials, and therapeutic agents.[2][4]
The isoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules, most notably in its oxidized isoindolin-1-one form.[5][6][7] This prevalence highlights the scaffold's favorable interaction with biological systems. Isoindolin-4-amine, a functionalized derivative, presents a compelling opportunity for coordination chemists. Its structure features two distinct nitrogen-based Lewis base sites: the secondary amine within the isoindoline ring and the primary amino group on the aromatic ring. This arrangement positions it as an excellent candidate for acting as a bidentate, or two-toothed, chelating ligand.
This guide provides a comprehensive overview of isoindolin-4-amine dihydrochloride as a ligand precursor. It details the necessary handling precautions, protocols for the synthesis of its metal complexes, and standard techniques for their characterization, empowering researchers to explore its potential in catalysis and drug development.
Ligand Profile: this compound
Isoindolin-4-amine is typically supplied as a dihydrochloride salt, a more stable and crystalline form than the free base.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂Cl₂N₂ | [8] |
| Molecular Weight | 207.1 g/mol | [9] |
| CAS Number | 92259-85-3 | [10] |
| Appearance | Off-white to light brown solid | N/A |
| Structure | ![]() | N/A |
Critical Safety & Handling Protocols
This compound is a hazardous substance and must be handled with extreme caution.
-
Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin. It is corrosive to the respiratory tract.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Mandatory Precautions:
-
Work Environment: All handling must be performed inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield at all times.[11]
-
Respiratory Protection: When handling the solid powder, respiratory protection is required.
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated area under an inert gas (e.g., argon or nitrogen), as it is air-sensitive. Keep locked up or in an area accessible only to qualified personnel.
Preparation of the Free Base Ligand (In Situ)
The dihydrochloride salt is not suitable for direct coordination as the protonated amine groups cannot donate their electron pairs. The free base must be generated, which is typically done in situ just before the complexation reaction. This avoids the need to isolate the often less stable free base.
Rationale: The addition of a non-coordinating or weakly coordinating base deprotonates the ammonium hydrochloride groups (R-NH₂⁺Cl⁻), liberating the neutral amine functionalities which are then available to coordinate with the metal center. A slight excess of base ensures complete deprotonation.
Coordination Principles: A Bidentate N,N' Chelator
The power of isoindolin-4-amine as a ligand lies in its ability to form a chelate ring with a metal ion. The two nitrogen atoms can coordinate simultaneously to a single metal center, forming a thermodynamically stable five-membered ring. This phenomenon, known as the chelate effect, leads to complexes with significantly higher stability compared to those formed with analogous monodentate ligands.
Caption: Chelation of a metal ion (M) by the two nitrogen donors of isoindolin-4-amine.
Experimental Protocols
The following protocols are generalized starting points. Reaction times, temperatures, solvents, and molar ratios may require optimization depending on the specific metal ion and desired final complex.
General Synthesis of a [M(isoindolin-4-amine)₂]Cl₂ Complex
This protocol describes a general method for synthesizing a 1:2 metal-to-ligand complex with a divalent metal chloride (e.g., Cu(II), Ni(II), Co(II)).
Workflow Diagram:
Caption: General workflow for the synthesis of a metal-isoindolin-4-amine complex.
Materials:
-
This compound (1.0 mmol, 207.1 mg)
-
Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, 0.5 mmol, 85.2 mg)
-
Triethylamine (Et₃N) (2.1 mmol, 0.29 mL) or another suitable non-coordinating base
-
Ethanol (anhydrous, 20-30 mL)
-
Diethyl ether (for washing)
Procedure:
-
Metal Solution Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the metal(II) chloride hydrate (0.5 mmol) in anhydrous ethanol (10 mL). Stir until a clear solution is obtained. Gentle warming may be necessary.
-
Ligand Solution Preparation: In a separate flask, suspend the this compound (1.0 mmol) in anhydrous ethanol (10 mL). To this suspension, add the triethylamine (2.1 mmol). Stir for 15-20 minutes at room temperature. The suspension should become a clear solution as the free base is formed and dissolves.
-
Complexation: Add the ligand solution dropwise to the stirring metal solution over 10-15 minutes using a dropping funnel or syringe. Causality Note: Slow addition prevents localized high concentrations of the ligand, which can lead to the formation of amorphous powders instead of crystalline products.
-
Reaction: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with stirring for 2-6 hours. The reaction progress can often be monitored by a color change.
-
Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate should form. To maximize yield, cool the flask further in an ice bath for 30-60 minutes.
-
Washing: Collect the solid product by vacuum filtration (e.g., using a Büchner funnel). Wash the precipitate sequentially with small portions of cold ethanol to remove any unreacted starting materials, followed by diethyl ether to remove residual ethanol and aid in drying.
-
Drying: Dry the isolated complex under high vacuum for several hours to remove all traces of solvent. Record the final mass and calculate the yield.
Characterization of the Coordination Complex
Confirmation of successful coordination requires a suite of analytical techniques.
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | To confirm ligand coordination. Look for a shift (typically to lower wavenumbers) and broadening of the N-H stretching vibrations (~3200-3400 cm⁻¹) upon binding to the metal. The appearance of new bands in the far-IR region (200-500 cm⁻¹) can be attributed to metal-nitrogen (M-N) vibrations. |
| UV-Visible Spectroscopy | To probe the electronic environment of the metal ion. For d-block transition metals, the formation of a complex will give rise to new absorption bands in the visible or near-UV region corresponding to d-d electronic transitions. The position and intensity of these bands provide information on the coordination geometry (e.g., octahedral vs. tetrahedral).[3] |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. The experimentally found percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed structure, confirming the metal-to-ligand stoichiometry.[12] |
| Magnetic Susceptibility | For paramagnetic complexes (those with unpaired electrons, e.g., Cu(II), high-spin Co(II)). The measured magnetic moment can confirm the oxidation state of the metal and provide strong evidence for its coordination geometry.[3] |
| Mass Spectrometry (ESI-MS) | To determine the mass-to-charge ratio of the complex ion, confirming its molecular weight and composition. |
Potential Applications and Future Research
The synthesis of novel coordination complexes with isoindolin-4-amine opens avenues for exploration in several high-impact research areas.
References
- 1. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scirp.org [scirp.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. cenmed.com [cenmed.com]
- 10. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 11. angenechemical.com [angenechemical.com]
- 12. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric | MDPI [mdpi.com]
A Practical Guide to the Handling and Application of Isoindolin-4-amine Dihydrochloride
Introduction
Isoindolin-4-amine dihydrochloride is a pivotal chemical intermediate, belonging to the isoindoline class of bicyclic heterocyclic amines. The isoindoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs used in the treatment of cancer, inflammation, and hypertension.[1][2][3] As a bifunctional molecule featuring a reactive primary amine on the aromatic ring and a secondary amine within the heterocyclic core, it serves as a versatile building block for the synthesis of compound libraries and active pharmaceutical ingredients (APIs).[4][5] Notably, derivatives of this scaffold are integral to the development of novel molecular glue degraders that modulate the CRL4-CRBN E3 ubiquitin ligase complex, a cutting-edge area in targeted protein degradation.[6]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the safe and effective handling, storage, and application of this compound. The protocols herein are designed to ensure experimental reproducibility and laboratory safety, grounded in an understanding of the compound's specific chemical properties.
Physicochemical Properties & Identification
The dihydrochloride salt form of Isoindolin-4-amine enhances its stability and simplifies handling compared to the free base, which is prone to oxidation.[7] However, this salt form dictates its solubility and reactivity profile.
| Property | Value | Source(s) |
| CAS Number | 92259-85-3 | [8][9][10] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [8][9][11] |
| Molecular Weight | 207.10 g/mol | [8][10][11] |
| Appearance | White to off-white crystalline solid | [7][12] |
| Melting Point | 114-116 °C | [8] |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | [8] |
Safety, Handling, and Storage
As with any chemical reagent, a thorough understanding of its potential hazards is crucial. The information below is a synthesis from multiple safety data sheets (SDS). Users must always consult the specific SDS provided by their supplier before commencing any work.
Hazard Identification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| GHS Hazard Class | Hazard Statement Code(s) | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [11][13][14] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [11][13][14] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [11][13][14] |
| Acute Toxicity, Inhalation | H332 / H330 | Harmful or Fatal if inhaled. | [11] |
| Target Organ Toxicity | H335 | May cause respiratory irritation. | [11][13][14] |
Note: Some suppliers may list more severe hazards, such as H314 (Causes severe skin burns and eye damage). The most conservative safety precautions should always be applied.
Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[13][15]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed immediately if contamination occurs.[15]
-
Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood to avoid inhalation of dust.[16] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Handling Procedures
The crystalline nature of amine hydrochloride salts makes them easier to handle than the often-oily free bases.[7] However, care must be taken due to its hazardous and potentially hygroscopic nature.
-
Work Area: Always handle the solid compound inside a chemical fume hood.
-
Dispensing: Use a spatula or powder funnel to weigh the compound. Avoid creating dust. If the material is static, use an anti-static gun or weigh boat.
-
Hygroscopicity: The compound may be hygroscopic.[16] Keep the container tightly sealed when not in use. Work efficiently to minimize exposure to atmospheric moisture, which can affect reagent stoichiometry and stability.
Storage and Stability
Proper storage is critical to maintaining the integrity and shelf-life of the reagent.
-
Temperature: Store in a cool, dry place. Recommended storage temperatures are typically between 2-8°C, though room temperature may be acceptable for short periods.[9]
-
Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) is best practice, especially after the container has been opened.
-
Container: Keep the container tightly closed and store in a desiccator to protect from moisture.[9][16]
Protocol: Stock Solution Preparation
This protocol details the preparation of a 100 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this class of compounds.
Rationale
The dihydrochloride salt is generally soluble in polar aprotic solvents like DMSO or DMF.[7] Water can also be used, but the resulting solution will be acidic due to the hydrolysis of the hydrochloride salt. The stability of amine hydrochloride solutions is generally good, but for long-term storage, refrigeration (4°C) or freezing (-20°C) is recommended to prevent degradation and potential microbial growth.[17]
Materials & Equipment
-
This compound (MW: 207.10 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula and weigh boat
-
Vortex mixer or magnetic stirrer
-
Amber glass vial for storage
Step-by-Step Procedure
-
Calculation: Determine the mass of this compound needed.
-
For a 100 mM (0.1 M) solution in 10 mL:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.010 L × 207.10 g/mol = 0.2071 g (207.1 mg)
-
-
Weighing: In a chemical fume hood, accurately weigh 207.1 mg of the compound into a weigh boat.
-
Dissolution: Carefully transfer the weighed powder into a 10 mL volumetric flask. Add approximately 7-8 mL of anhydrous DMSO.
-
Mixing: Cap the flask and mix using a vortex or magnetic stirrer until the solid is completely dissolved. A clear, colorless to pale yellow solution should form.
-
Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark. Invert the flask several times to ensure homogeneity.
-
Storage: Transfer the stock solution to a clearly labeled amber vial. For short-term storage (1-2 weeks), store at 4°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Application in Synthetic Chemistry: Amide Coupling Workflow
A primary application of Isoindolin-4-amine is in the construction of larger molecules via amide bond formation.[18] This workflow describes a representative peptide coupling reaction to form an N-acylated isoindoline derivative, a common step in the synthesis of pharmacologically active agents.[4][5]
Workflow Logic & Causality
The protocol requires the in situ neutralization of the hydrochloride salt to liberate the nucleophilic free amine. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is used for this purpose. These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, preventing them from competing with the primary amine in the subsequent coupling reaction. A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the liberated isoindoline amine.
Workflow Diagram
Caption: Workflow for a typical amide coupling reaction using this compound.
Experimental Protocol: Synthesis of N-(isoindolin-4-yl)benzamide
This protocol is a representative example and may require optimization for different carboxylic acids.
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add benzoic acid (1.05 eq) and HATU (1.1 eq).
-
Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent such as DMF or DCM (concentration typically 0.1-0.5 M).
-
Initiation: Cool the mixture in an ice bath (0°C). Slowly add DIPEA (2.5-3.0 eq) dropwise. The excess base ensures complete neutralization of the dihydrochloride and the HCl byproduct from the HATU activation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide product.
Conclusion
This compound is an invaluable reagent in modern chemical and pharmaceutical research. Its effective use hinges on a clear understanding of its properties and associated hazards. By adhering to stringent safety protocols, employing proper handling and storage techniques, and applying sound chemical principles during its use in synthesis, researchers can confidently and safely leverage this versatile building block to advance their discovery programs.
References
- 1. preprints.org [preprints.org]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 10. This compound | 92259-85-3 | SDA25985 [biosynth.com]
- 11. cenmed.com [cenmed.com]
- 12. Isoindoline | 496-12-8 [chemicalbook.com]
- 13. angenechemical.com [angenechemical.com]
- 14. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Isoindolin-4-amine Dihydrochloride
Welcome to the technical support center for the purification of crude Isoindolin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3][4] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements.[5][6] This guide provides a comprehensive overview of purification techniques, troubleshooting strategies, and frequently asked questions to help you achieve high-purity this compound.
Core Principles of Purification
The purification of this compound, an amine salt, relies on exploiting the differences in physicochemical properties between the desired compound and its impurities. Key properties to consider are solubility, polarity, and the basicity of the free amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: Low Yield After Recrystallization
Symptoms:
-
Significant loss of product after the recrystallization process.
-
The final product is pure, but the recovery is unacceptably low.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may have too high a solubility for the dihydrochloride salt, even at low temperatures.[7][8] | Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Ideal recrystallization solvents will dissolve the compound when hot but have low solubility when cold.[8] For amine hydrochlorides, consider polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate or dichloromethane.[9] |
| Excessive Solvent Volume | Using too much solvent will keep the product in solution even after cooling, leading to poor recovery.[7] | Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material. |
| Premature Crystallization | Crystals forming too quickly during hot filtration can lead to product loss on the filter paper. | Maintain Temperature: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.[10] |
| Incomplete Crystallization | Insufficient cooling time or temperature will result in a lower yield of crystals. | Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[7][10] |
Issue 2: Persistent Impurities After Recrystallization
Symptoms:
-
Analytical data (e.g., HPLC, NMR) shows the presence of impurities after one or more recrystallization cycles.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Co-crystallization of Impurities | Some impurities may have similar solubility and structural properties to the desired product, leading to their incorporation into the crystal lattice. | Change Solvent System: A different solvent system may alter the solubility of the impurity relative to the product, preventing co-crystallization.[8] |
| Insoluble Impurities | The crude material may contain insoluble particulate matter that is not removed by simple recrystallization. | Hot Filtration: Perform a hot gravity filtration of the dissolved crude product to remove any insoluble impurities before allowing the solution to cool and crystallize.[10] |
| Highly Soluble Impurities | Impurities that are very soluble in the recrystallization solvent may remain in the mother liquor but can contaminate the crystal surface during filtration. | Wash Crystals: Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent to remove residual mother liquor.[10] |
Issue 3: Difficulties with Column Chromatography
Symptoms:
-
Streaking or tailing of the compound on a silica gel column.[11][12]
-
Poor separation of the desired product from impurities.
-
Irreversible adsorption of the product to the stationary phase.
Causality: The basic nature of the free amine can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor chromatographic performance.[11][12][13]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape and recovery of the amine.[11][12][13][14]
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[14][15]
-
Amine-functionalized silica: These columns are specifically designed to minimize interactions with basic analytes.[11][12]
-
Reversed-phase chromatography (C18): This can be an effective technique, especially for polar amine salts. A mobile phase of water/acetonitrile or water/methanol with a suitable buffer or ion-pairing agent can be used.[12][14][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities in the synthesis of isoindoline derivatives can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted compounds.
-
Over-reduced products: If a reduction step is involved, further reduction of the aromatic ring or other functional groups could occur.[16]
-
By-products from side reactions: Depending on the reagents and conditions used, various side reactions can lead to the formation of related isoindoline structures or other aromatic compounds.[16][17]
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and workup that are not completely removed.[6]
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction is a powerful technique for purifying amines.[18][19][20][21] The general procedure would be:
-
Dissolve the crude dihydrochloride salt in water or a dilute acid.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove neutral and acidic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, K₂CO₃) to a pH that deprotonates the amine (typically pH > 10), liberating the free amine.
-
Extract the free amine into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and evaporate the solvent.
-
To obtain the dihydrochloride salt again, dissolve the free amine in a suitable solvent (e.g., ethanol, isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane). The purified dihydrochloride salt should precipitate out.
Q3: What is the best way to store purified this compound?
A3: As an amine salt, it is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Q4: My purified product is colored. How can I decolorize it?
A4: A slight coloration might be due to trace impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[10] After a few minutes of heating with charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.[10]
Experimental Workflows
Recrystallization Protocol
Caption: A typical workflow for the recrystallization of this compound.
Acid-Base Extraction Workflow
Caption: A step-by-step workflow for the purification of Isoindolin-4-amine via acid-base extraction.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | 92259-85-3 | SDA25985 [biosynth.com]
- 3. cenmed.com [cenmed.com]
- 4. preprints.org [preprints.org]
- 5. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. chem.ualberta.ca [chem.ualberta.ca]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. web.mnstate.edu [web.mnstate.edu]
Navigating the Challenges of Isoindolin-4-amine Dihydrochloride Solubility: A Technical Support Guide
For researchers and drug development professionals, navigating the nuances of compound solubility is a daily reality. Isoindolin-4-amine dihydrochloride, a key building block in medicinal chemistry, often presents solubility challenges in organic solvents that can hinder reaction progress and impact experimental outcomes. This technical support center provides a comprehensive guide to understanding and overcoming these issues, offering practical, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound (C₈H₁₂Cl₂N₂, MW: 207.1 g/mol ) is a salt. As a dihydrochloride salt, it possesses ionic character due to the protonation of its two basic nitrogen atoms. This generally imparts good solubility in polar protic solvents like water and, to a lesser extent, in lower alcohols such as methanol and ethanol. Conversely, its solubility is expected to be significantly lower in non-polar or weakly polar aprotic solvents like diethyl ether, hexane, and toluene. Its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can be variable and is often moderate.
Q2: Why is my this compound not dissolving in my organic reaction solvent?
A2: The primary reason for poor solubility in many organic solvents is the high lattice energy of the salt. Significant energy is required to break the ionic bonds between the protonated isoindolin-4-amine cation and the chloride anions in the crystal lattice. Many organic solvents, particularly those of low to moderate polarity, cannot provide sufficient solvation energy to overcome this lattice energy. The principle of "like dissolves like" is key here; the highly polar, ionic nature of the salt is often incompatible with the less polar nature of many organic solvents.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, in many cases, heating can increase the solubility of a compound. Increased temperature provides the energy needed to break the crystal lattice bonds and can enhance the solvation process. However, caution is advised. Prolonged heating at high temperatures can lead to degradation of the compound. It is crucial to first assess the thermal stability of this compound under your specific reaction conditions. Always start with gentle warming and monitor for any changes in color or the appearance of byproducts.
Q4: Will switching to the free base form of Isoindolin-4-amine improve solubility in organic solvents?
A4: Yes, converting the dihydrochloride salt to the free base (Isoindolin-4-amine) will almost certainly increase its solubility in a wider range of organic solvents, especially those that are less polar. The free base is a neutral molecule and is less polar than its salt form. This makes it more compatible with solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). However, the free base will be less soluble in water. This strategy is a cornerstone of troubleshooting solubility issues with amine salts.
Troubleshooting Guide: Practical Solutions for Solubility Issues
This section provides a systematic approach to addressing the common solubility problems encountered with this compound.
Problem 1: The compound is poorly soluble in the desired reaction solvent.
-
Cause: Mismatch between the polarity of the salt and the solvent.
-
Solution Workflow:
Caption: Decision workflow for addressing poor solubility.
-
Detailed Steps:
-
Co-Solvent Approach: If your reaction chemistry allows, adding a small amount of a highly polar aprotic solvent in which the salt is more soluble can be effective. For example, dissolving the this compound in a minimal volume of warm DMSO or DMF and then adding this stock solution to your bulk reaction solvent can keep the compound in solution. Be mindful that the co-solvent may affect your reaction.
-
Temperature Adjustment: As mentioned in the FAQs, gentle heating can be effective. Use a water bath to gradually increase the temperature while stirring vigorously. Visually inspect for dissolution. If the compound dissolves upon heating but precipitates upon cooling, your reaction may need to be maintained at an elevated temperature.
-
Conversion to Free Base: This is often the most effective solution. By neutralizing the hydrochloride salt, you generate the more organic-soluble free amine. A detailed protocol is provided below.
-
-
Problem 2: The compound precipitates out of solution during the reaction.
-
Cause: Changes in the reaction mixture (e.g., consumption of a solubilizing reagent, formation of a less polar product, or temperature fluctuations) can lead to a decrease in the compound's solubility.
-
Solutions:
-
Maintain Temperature: If the reaction was heated to dissolve the starting material, ensure the temperature is kept constant throughout the process.
-
Add Co-solvent: If precipitation occurs over time, it may be necessary to add a small amount of a co-solvent like DMSO or DMF to maintain solubility.
-
Consider a Different Solvent System: If precipitation is persistent, the initial solvent system may be unsuitable for the reaction. A solvent system with a slightly higher polarity may be required.
-
Experimental Protocols
Protocol 1: Systematic Determination of Qualitative Solubility
It is highly recommended to perform these quick tests to find a suitable solvent system before proceeding with a larger scale reaction.
-
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO, dichloromethane, ethyl acetate, toluene)
-
Vortex mixer
-
Spatula
-
-
Procedure:
-
Add approximately 2-5 mg of this compound to a series of labeled test tubes.
-
To each tube, add 0.5 mL of a different solvent.
-
Vortex each tube vigorously for 30-60 seconds.
-
Allow the tubes to stand for 1-2 minutes and visually inspect for undissolved solid.
-
Record your observations as "freely soluble," "sparingly soluble," or "insoluble."
-
For sparingly soluble or insoluble samples, gently warm the tube in a water bath to observe the effect of temperature.
Data Interpretation Table:
-
| Solvent Category | Typical Solvents | Expected Solubility of Dihydrochloride Salt | Expected Solubility of Free Base |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Low |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Sparingly Soluble | Moderate to High |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | Sparingly to Moderately Soluble |
Protocol 2: Conversion of this compound to its Free Base
This protocol uses a mild base, sodium bicarbonate, to neutralize the hydrochloride salt.
-
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An organic extraction solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add the saturated sodium bicarbonate solution to the separatory funnel. You will observe effervescence (CO₂ gas evolution). Continue adding the bicarbonate solution until the effervescence ceases, indicating that the acid has been neutralized. You can check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extract the aqueous layer with your chosen organic solvent (e.g., 3 x 20 mL of dichloromethane for every 10 mL of aqueous solution).
-
Combine the organic extracts.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the Isoindolin-4-amine free base.
Caption: Workflow for free base conversion.
-
Technical Support Center: Isoindolin-4-amine Dihydrochloride Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Isoindolin-4-amine dihydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during its use in chemical synthesis. As Senior Application Scientists, we aim to provide not just solutions, but the underlying chemical principles to empower your research.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common issues and observations that may arise during reactions involving this compound.
Q1: My reaction mixture containing Isoindolin-4-amine turned dark brown or black upon addition of a base. What is happening and is my reaction failing?
A1: This is a very common observation and does not necessarily indicate reaction failure. The dark coloration is typically due to the oxidation of the aromatic 4-amino group.
-
Causality: Isoindolin-4-amine contains an aniline-like primary aromatic amine. When the dihydrochloride salt is neutralized with a base to form the free base, this electron-rich aromatic amine becomes highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored, often polymeric, quinone-imine type structures.
-
Troubleshooting:
-
Inert Atmosphere: The most effective solution is to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvent and ensure all glassware is flushed with the inert gas before adding reagents.
-
Order of Addition: Add the base to the reaction mixture just before adding your electrophile or coupling partner. Minimizing the time the free amine is exposed can reduce the extent of oxidation.
-
Choice of Base: Use a non-nucleophilic, hindered base if possible. While common inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) are often used, their basicity is sufficient to generate the reactive free amine. The key is rigorous exclusion of oxygen.
-
Q2: I've isolated my product, but my NMR spectrum shows broad peaks and a lower-than-expected yield. What are the likely culprits?
A2: Broad NMR peaks and low yields can point to several issues, including the presence of paramagnetic species or a mixture of closely related, difficult-to-separate compounds.
-
Paramagnetic Impurities: Trace amounts of transition metals, especially copper or iron, can cause significant line broadening in NMR spectra. These can be introduced from reagents, spatulas, or the reaction vessel. If you performed a cross-coupling reaction, residual palladium can also be a cause.
-
Oligomerization/Polymerization: As mentioned in Q1, oxidation can lead to oligomeric side products. These complex mixtures often appear as broad humps in the baseline of an NMR spectrum.
-
Incomplete Reaction or Multiple Products: If your reaction did not go to completion, you will have a mixture of starting material and product. Furthermore, if the reaction conditions are not selective, you could have side products such as di-substitution (see Q3).
-
Troubleshooting & Mitigation:
-
Purification: Use a purification method with high resolving power, such as preparative HPLC or careful column chromatography with an optimized solvent system.
-
Metal Scavenging: After a metal-catalyzed reaction, stir the crude product solution with a metal scavenger (e.g., silica-bound thiol or QuadraSil®) before workup and purification.
-
Analytical Confirmation: Use LC-MS to identify the components of your mixture. The mass-to-charge ratio can help distinguish between starting material, product, and potential side products.[1]
-
Q3: My LC-MS analysis shows a peak with a mass corresponding to the addition of two equivalents of my acylating/alkylating agent. How can this be avoided?
A3: This indicates a di-substitution event. This compound has two nucleophilic nitrogen atoms: the primary aromatic amine (at C4) and the secondary amine within the isoindoline ring.
-
Chemical Rationale: While the aromatic amine is generally less nucleophilic than the aliphatic secondary amine, under certain conditions (e.g., strong base, highly reactive electrophile, elevated temperature), reaction at both sites can occur. The relative reactivity can be influenced by steric hindrance and electronic effects.
-
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of your electrophile. Adding the electrophile slowly to the reaction mixture can also help favor mono-substitution.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C or even -78 °C for highly reactive electrophiles).
-
Protecting Groups: For maximum selectivity, consider a protecting group strategy. The more nucleophilic secondary amine can be protected (e.g., as a Boc or Cbz carbamate), directing the reaction to the C4-amine. The protecting group can then be removed in a subsequent step.
-
PART 2: Troubleshooting Specific Reaction Classes
Guide 1: Acylation and Sulfonylation Reactions
These are common reactions where Isoindolin-4-amine acts as a nucleophile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Amide/Sulfonamide | 1. Insufficient Basicity: Two equivalents of base are required to neutralize the dihydrochloride and scavenge the acid byproduct (e.g., HCl from an acyl chloride). 2. Poor Solubility: The dihydrochloride salt may not be fully soluble in common aprotic solvents like DCM or THF. 3. Hydrolysis of Electrophile: Presence of water can hydrolyze reactive acyl/sulfonyl chlorides. | 1. Use at least 2.2 equivalents of a suitable base (e.g., TEA, DIPEA). 2. Add a co-solvent like DMF or NMP to improve solubility, or sonicate the mixture. 3. Use anhydrous solvents and reagents. |
| Formation of Di-acylated Product | High Reactivity/Lack of Selectivity: The secondary ring amine reacts in addition to the primary aromatic amine. | 1. Lower the reaction temperature to 0 °C. 2. Add the acyl/sulfonyl chloride dropwise over a prolonged period. 3. Use a more sterically hindered base to potentially favor reaction at the less hindered primary amine. |
| Reaction Stalls | Formation of Insoluble Salt: The resulting product's hydrochloride salt may precipitate out of solution, preventing the reaction from going to completion. | 1. Use a solvent in which the product is more soluble (e.g., DMF). 2. Ensure sufficient base is present to keep the product in its free base form. |
Logical Workflow for Troubleshooting Acylation
Caption: Troubleshooting workflow for acylation reactions.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
In these reactions, Isoindolin-4-amine can be coupled with aryl halides or triflates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst Poisoning: The amine starting material or impurities can coordinate too strongly to the palladium center. 2. Base Incompatibility: The chosen base (e.g., NaOtBu, K₃PO₄) may not be optimal for the specific ligand/substrate combination. 3. Dehalogenation of Aryl Halide: A common side reaction where the halide is replaced by hydrogen. | 1. Screen different palladium pre-catalysts and ligands (e.g., G3-Pd precatalysts with ligands like XPhos or SPhos). 2. Perform a base screen. Weaker bases like K₂CO₃ can sometimes be effective and reduce side reactions. 3. Use a well-degassed solvent and ensure an inert atmosphere to suppress reductive dehalogenation. |
| Formation of Homo-coupled Byproducts | Catalyst Decomposition: Decomposed Pd(0) can catalyze the homo-coupling of the aryl halide partner. | 1. Use a more stable pre-catalyst. 2. Ensure the ligand-to-metal ratio is appropriate (typically 1:1 to 2:1). 3. Avoid excessively high temperatures. |
| Product is Difficult to Purify from Ligand | Ligand Choice: Some phosphine ligands (e.g., triphenylphosphine) and their oxides can be difficult to remove via chromatography. | 1. Use bulky, specialized ligands (e.g., Buchwald-type biaryl phosphines) which are often easier to separate. 2. Consider an aqueous workup with dilute acid to extract the basic product, leaving the neutral ligand behind in the organic phase. |
Diagram of Potential Side Products
The following diagram illustrates the desired reaction versus common side pathways.
Caption: Desired vs. undesired reaction pathways.
PART 3: Analytical Characterization of Impurities
A multi-technique approach is essential for robust quality control.[1]
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique. Oxidized impurities often appear as a streak of color at the baseline that does not move with the eluent.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. The area percentage of the main peak relative to all other peaks is a standard measure of purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying side products. The mass spectrometer provides the molecular weight of each peak separated by the LC, allowing for the rapid identification of di-substituted products, hydrolyzed reagents, or other unexpected species.[1]
-
Nuclear Magnetic Resonance (¹H-NMR): Confirms the structure of the desired product. Impurities may be visible as small, unassigned peaks. Comparing the integration of impurity peaks to product peaks can provide a rough estimate of purity.[1]
By understanding the inherent reactivity of the Isoindolin-4-amine core and anticipating common side reactions, researchers can design more robust experimental protocols, simplify product purification, and achieve higher confidence in their results.
References
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Isoindolin-4-amine Dihydrochloride
Welcome to the technical support guide for the synthesis of Isoindolin-4-amine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to refine their synthetic procedures by optimizing one of the most critical parameters: reaction temperature. As every synthetic pathway possesses unique thermodynamic and kinetic profiles, this guide provides a framework for systematic optimization and troubleshooting.
Section 1: Foundational Principles of Temperature Optimization
This section addresses the fundamental questions regarding the role of temperature in the synthesis of isoindoline derivatives.
Q1: Why is temperature a critical parameter in the synthesis of this compound?
Temperature is arguably the most influential variable in a chemical reaction after the choice of reagents and solvent. Its profound impact stems from its direct influence on reaction kinetics and thermodynamics.
-
Reaction Rate (Kinetics): According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. For slow or sluggish reactions, increasing the temperature can dramatically reduce reaction times and drive the reaction towards completion.
-
Reaction Selectivity (Thermodynamics vs. Kinetics): Many reactions can proceed through multiple pathways, leading to the desired product or various impurities.
-
The thermodynamically controlled product is the most stable product, favored by higher temperatures and longer reaction times, which allow the system to reach equilibrium.
-
The kinetically controlled product is the one that forms the fastest (i.e., has the lowest activation energy) and is favored at lower temperatures.
-
Optimizing temperature is therefore a balancing act to achieve a high conversion rate while minimizing the formation of thermodynamically stable impurities or kinetically favored side products.
-
-
Stability of Reagents and Products: The target molecule, this compound, as well as starting materials and intermediates, have limited thermal stability.[1][2] Exceeding this stability threshold can lead to decomposition, resulting in significantly lower yields and a complex impurity profile. For instance, studies on the thermal stability of amines in chlorinated solvents highlight the potential for unexpected exothermic reactions even at moderate temperatures.[1]
Q2: What are the potential consequences of a suboptimal reaction temperature?
Choosing an incorrect temperature can lead to a range of undesirable outcomes that complicate the synthesis and purification process:
-
Too Low Temperature:
-
Incomplete or "Stalled" Reaction: The reaction may not reach completion within a practical timeframe, leading to low conversion and a difficult separation of the product from unreacted starting materials.
-
Precipitation of Reagents: Reagents may fall out of solution, halting the reaction, especially if their solubility is highly temperature-dependent.
-
-
Too High Temperature:
-
Increased Side Product Formation: Competing reaction pathways are accelerated, leading to a less pure product mixture and lower isolated yield.
-
Product/Reagent Decomposition: As mentioned, thermal degradation can severely impact yield.
-
Safety Hazards: The risk of exothermic runaway reactions increases, particularly in large-scale syntheses.
-
Solvent Loss: If the reaction temperature approaches the boiling point of the solvent in an open or poorly sealed system, solvent evaporation can alter concentrations and reaction conditions.
-
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.
Q3: My reaction shows low conversion or is proceeding very slowly. What is the recommended course of action?
When a reaction is sluggish, a careful increase in temperature is the most logical first step. However, this must be done systematically.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for addressing low reaction conversion.
Q4: I'm observing significant impurity formation. How can temperature adjustment help?
The formation of multiple impurities suggests that side reactions are competing with the desired product formation. Lowering the temperature is often an effective strategy to enhance selectivity.
-
Rationale: The activation energy for the side reactions may be higher than that of the main reaction. By lowering the temperature, you disproportionately slow down the undesired pathways, favoring the formation of the kinetic product.
-
Action Plan:
-
Establish a baseline reaction at your current "high-impurity" temperature.
-
Run a parallel reaction at a temperature 20°C lower.
-
If purity improves but the reaction time becomes impractical, find a compromise temperature. For instance, a reaction that takes 24 hours but yields a much cleaner product is often preferable to a 4-hour reaction that requires extensive purification.
-
Consider that some isoindoline syntheses require elevated temperatures to drive cyclization, as seen in certain Pictet-Spengler type reactions where heating to 60°C was necessary to reduce reaction times from days to hours.[3] The key is to find the lowest possible temperature that still provides an acceptable rate.
-
Q5: My product yield is low, and I suspect decomposition. How can I confirm and mitigate this?
Product or intermediate decomposition is a common issue at elevated temperatures.
-
Confirmation:
-
In-Process Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by HPLC or LC-MS. A decrease in the product peak area after it has reached a maximum is a clear sign of decomposition.
-
Thermal Stability Study: A simple stability study can be performed by dissolving a pure sample of the Isoindolin-4-amine free base in the reaction solvent and heating it to the reaction temperature. Monitor its purity over time to assess its stability under the reaction conditions.
-
-
Mitigation:
-
Lower the Temperature: This is the most direct solution.
-
Reduce Reaction Time: If high temperatures are unavoidable (e.g., to initiate the reaction), minimize the time the mixture is held at that temperature. Cool the reaction as soon as monitoring indicates that the starting material has been consumed.
-
Change of Solvent: A higher-boiling solvent might allow for better temperature control, while a different solvent might offer a more favorable stability profile.
-
Section 3: Experimental Protocol for Temperature Optimization
A systematic approach is essential for efficient and reliable optimization. Running a set of parallel experiments is the most effective method.
Protocol 1: Parallel Temperature Screening for Isoindolin-4-amine Synthesis
This protocol assumes a hypothetical synthesis via catalytic hydrogenation of a suitable precursor, such as 4-amino-phthalonitrile, based on established methods for producing the core isoindoline structure.[4]
Objective: To identify the optimal reaction temperature that maximizes yield and purity.
Materials & Equipment:
-
Precursor (e.g., 4-amino-phthalonitrile)
-
Catalyst (e.g., 5% Pt/C)[4]
-
Solvent (e.g., Tetrahydrofuran)[4]
-
Hydrogen source (Parr shaker or similar hydrogenation apparatus)
-
Parallel reaction block or multiple individual reaction vessels
-
Analytical tools: TLC plates, HPLC, LC-MS
Procedure:
-
Setup: Prepare five identical reaction vessels. To each vessel, add the precursor (1.0 eq), solvent, and a stir bar.
-
Inerting: Purge each vessel with nitrogen or argon.
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol%) to each vessel under an inert atmosphere.
-
Temperature Equilibration: Place the vessels in the parallel reactor and set the temperatures. A good starting range based on literature for similar reductions is 30°C to 70°C.[4]
-
Vessel 1: 30°C
-
Vessel 2: 40°C
-
Vessel 3: 50°C
-
Vessel 4: 60°C
-
Vessel 5: 70°C
-
-
Reaction Initiation: Seal the vessels, purge with hydrogen, and pressurize the system (e.g., 100-180 bars).[4] Begin stirring.
-
Monitoring: At set time points (e.g., 2, 4, 8, 16 hours), carefully depressurize and take a small aliquot from each reaction for analysis by TLC and HPLC to determine conversion and purity.
-
Work-up: Once a reaction is deemed complete (or at a final time point), cool to room temperature, carefully filter off the catalyst, and concentrate the solvent.
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., ethanol or ethyl acetate) and add a solution of HCl (e.g., 2.5N in ethyl acetate) to precipitate the dihydrochloride salt.[4]
-
Analysis: Isolate the solid product, dry it, and determine the isolated yield and final purity for each reaction temperature.
Data Presentation and Interpretation
Summarize the results in a clear, comparative table.
Table 1: Example Data from a Temperature Screening Study
| Reaction Temp (°C) | Reaction Time (h) | Conversion (%) (at 8h) | Purity (%) (Crude Free Base) | Key Impurities (%) | Isolated Yield (%) (Dihydrochloride Salt) |
| 30 | 16 | 65 | 98 | < 1 | 60 |
| 40 | 16 | 95 | 97 | 1.5 | 88 |
| 50 | 8 | >99 | 98 | < 1 | 92 |
| 60 | 6 | >99 | 94 | 4.5 (Impurity A) | 85 |
| 70 | 4 | >99 | 88 | 9.0 (Impurity A, B) | 75 |
Section 4: Frequently Asked Questions (FAQs)
Q6: Does the choice of solvent affect the optimal reaction temperature?
Absolutely. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvent polarity and coordinating ability can influence reaction pathways and the stability of intermediates, thereby shifting the optimal temperature window. A reaction optimized in THF may require re-optimization if switched to a more polar solvent like ethanol or a non-polar one like toluene.[3]
Q7: How does catalyst selection interact with temperature optimization?
Catalyst activity is highly temperature-dependent. A more active catalyst may allow the reaction to proceed at a lower temperature, which can be beneficial for improving selectivity and preventing degradation. When troubleshooting, if you find that the optimal temperature is too high and leads to degradation, consider screening for a more active catalyst that can achieve the desired conversion under milder conditions.
Q8: What are the best practices for forming the dihydrochloride salt after the reaction is complete?
The formation of the salt is a critical step that also benefits from temperature control.
-
Exothermicity: The acid-base neutralization is an exothermic process. Add the acidic solution slowly to the solution of the free base, potentially with cooling in an ice bath, to prevent a rapid temperature increase that could degrade the product.
-
Crystallization: The temperature at which the salt precipitates can affect its crystal morphology, purity, and ease of filtration. A slow, controlled crystallization, often starting at room temperature followed by cooling, typically yields a cleaner, more easily handled solid.
References
- 1. Thermal Stability of Amine Compounds and Dichloromethane | Chemical Engineering Transactions [cetjournal.it]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions Involving Isoindolin-4-amine Dihydrochloride
Welcome to the technical support center for Isoindolin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical syntheses using this versatile building block. The isoindoline scaffold is a valuable component in medicinal chemistry, and understanding the nuances of this reagent is key to successful outcomes.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is not proceeding. What is the first thing I should check?
A1: The most critical initial factor to verify is the liberation of the free amine. Isoindolin-4-amine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. In this salt form, the nitrogen atoms are protonated, rendering them non-nucleophilic and thus unreactive in most coupling reactions.[3]
For the reaction to proceed, a base must be added to neutralize the hydrochloride and generate the free isoindolin-4-amine. A common oversight is using an insufficient amount of base. Since it is a dihydrochloride salt, you will need at least two equivalents of a base to neutralize the salt, plus any additional base required for the reaction mechanism itself (e.g., in a Buchwald-Hartwig amination).
Initial Deprotonation Workflow:
Caption: Deprotonation of this compound to the reactive free amine.
Q2: I've added sufficient base, but my amide coupling reaction is still sluggish or failing. What should I investigate next?
A2: If deprotonation is not the issue, several other factors can impede an amide coupling reaction. These include the choice of coupling reagent, solvent, and the inherent reactivity of the coupling partners.
-
Coupling Reagent: For sterically hindered or electron-rich amines like isoindolin-4-amine, standard coupling reagents may not be effective. Consider switching to a more potent coupling agent.
-
Uronium/Aminium-based reagents such as HATU, HBTU, or COMU are often more efficient than carbodiimides like EDC or DCC for challenging couplings.[4][5][6]
-
Phosphonium-based reagents like PyBOP or PyAOP are also excellent alternatives, particularly for minimizing racemization if your carboxylic acid has a chiral center.[5][6]
-
-
Solvent Selection: The solubility of this compound and the corresponding free base can be a limiting factor.
-
Reaction Temperature: Some amide couplings require heating to overcome activation energy barriers, especially with less reactive partners. If you are running the reaction at room temperature, consider gently heating it to 40-60 °C.
-
Acyl Chloride Formation: For particularly difficult couplings, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to the addition of the amine can be a highly effective strategy.[6][10]
Troubleshooting Amide Coupling Flowchart:
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.dk]
preventing degradation of Isoindolin-4-amine dihydrochloride during reaction
Welcome to the technical support center for Isoindolin-4-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. Here, we address common challenges and provide in-depth, field-proven solutions to prevent its degradation during chemical reactions. Our focus is on explaining the "why" behind each recommendation, ensuring you can adapt these principles to your unique experimental setups.
Understanding the Molecule: Why Stability is a Concern
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a primary aromatic amine and a secondary aliphatic amine within the isoindoline core, makes it highly reactive and, consequently, susceptible to degradation. The dihydrochloride salt form significantly enhances its stability for storage and handling compared to the free base.[3][4] This is because protonation of the amine lone pairs prevents them from participating in unwanted oxidation reactions.[5][6] However, once the free base is generated in a reaction mixture, its inherent reactivity can lead to several degradation pathways.
The primary routes of degradation for the free amine form of Isoindolin-4-amine include:
-
Oxidation: The aromatic amine is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored impurities, N-oxides, and other complex byproducts, complicating purification and reducing yield.[5][6]
-
Side Reactions: The nucleophilic nature of both the primary and secondary amines makes them prone to reacting with electrophilic reagents, solvents, or even byproducts in the reaction mixture.[7]
This guide will provide you with the necessary strategies to mitigate these degradation pathways and ensure the successful use of this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction mixture is turning dark brown/black upon addition of base to neutralize the dihydrochloride salt. What is happening and how can I prevent it?
A1: Cause and Prevention of Discoloration
A dark discoloration is a classic indicator of oxidation of the free amine. When you add a base to neutralize the hydrochloride salt, you generate the more reactive free base form of Isoindolin-4-amine. In the presence of atmospheric oxygen, this free amine can readily oxidize.
Underlying Chemistry: The lone pair of electrons on the nitrogen atom of the free amine is available to participate in oxidation reactions. This process can be accelerated by factors such as elevated temperatures, the presence of metal catalysts, and exposure to light.
Troubleshooting and Solutions:
-
Implement an Inert Atmosphere: The most critical step is to exclude oxygen from your reaction. This can be achieved by using standard air-sensitive techniques.[8][9]
-
Degassing Solvents: Before use, degas your reaction solvents by bubbling a stream of inert gas (nitrogen or argon) through them or by using a freeze-pump-thaw technique.
-
Inert Gas Blanket: Conduct the reaction under a positive pressure of nitrogen or argon.[9] This involves assembling your glassware, flame-drying it to remove adsorbed moisture, and then flushing the system with the inert gas.[9][10]
-
-
Controlled Addition of Base: Add the base slowly and at a reduced temperature (e.g., 0 °C) to control any exotherm and minimize the time the free amine is exposed before it reacts with your desired electrophile.
Q2: I am seeing multiple unexpected byproducts in my crude reaction mixture by LC-MS analysis. How can I improve the selectivity of my reaction?
A2: Enhancing Reaction Selectivity
The presence of multiple byproducts suggests that the reactive amine groups are participating in undesired side reactions. Isoindolin-4-amine has two nucleophilic nitrogen atoms: the primary aromatic amine (at C4) and the secondary aliphatic amine (within the ring). Their differing reactivity can be exploited, but they can also both react under certain conditions.
Causality: The relative nucleophilicity of the two amines can be influenced by the solvent and the nature of the electrophile. Additionally, reactive intermediates or byproducts generated during the reaction can lead to a cascade of unwanted products.
Troubleshooting and Solutions:
-
Protecting Groups: The most robust strategy to ensure selectivity is to use a protecting group for one of the amines.[11][12] Carbamates are a common choice for protecting amines due to their ease of installation and removal under specific conditions.[11][13]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is widely used and can be installed using di-tert-butyl dicarbonate (Boc)₂O.[13][14] It is stable to many reaction conditions but can be removed with a strong acid like trifluoroacetic acid (TFA).[13][14]
-
Cbz Protection: The carboxybenzyl (Cbz) group is another option, installed using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[11][13]
-
-
Use of Scavenger Resins: If the byproducts are due to excess reagents, scavenger resins can be employed to simplify purification.[15][16] These are solid-supported reagents that react with and remove specific types of molecules from the solution.[15][16][17][18] For instance, an isocyanate resin can be used to scavenge excess unreacted amine.
Q3: My starting material seems to be degrading even before I start the reaction. What are the proper storage and handling procedures?
A3: Proper Storage and Handling
While the dihydrochloride salt is more stable than the free base, it is still a sensitive compound that requires proper handling to ensure its integrity.
Recommendations:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[19][20] It should be stored away from incompatible materials such as strong oxidizing agents.[21]
-
Handling: When weighing and transferring the solid, do so in a well-ventilated area, and avoid creating dust.[19] For reactions that are highly sensitive to moisture and air, it is best to handle the solid in a glovebox under an inert atmosphere.[22]
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol describes a standard method for creating an oxygen-free environment for your reaction using a balloon filled with an inert gas.[9][10]
Materials:
-
Round-bottom flask or Schlenk flask
-
Rubber septa
-
Balloons
-
Needles (one for gas inlet, one for outlet)
-
Inert gas source (Nitrogen or Argon)
-
Heat gun or oven for drying glassware
Procedure:
-
Prepare Glassware: Thoroughly clean and dry the reaction flask. Flame-dry the flask under vacuum or oven-dry it to remove any adsorbed water.[9]
-
Seal the System: While the flask is still warm, seal it with a rubber septum.
-
Inert Gas Source: Fill a balloon with nitrogen or argon and attach a needle to its opening.
-
Purge the Flask: Insert the needle from the gas-filled balloon through the septum. Insert a second "outlet" needle to allow the air inside the flask to be displaced.[9][23]
-
Flush: Allow the inert gas to flush through the flask for 5-10 minutes.[10][23]
-
Maintain Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.[9] Your system is now ready for the addition of degassed solvents and reagents.
Protocol 2: Monitoring Reaction for Degradation
Regularly monitoring your reaction can help you identify degradation early and adjust conditions as needed.
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of your reaction and the formation of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of your reaction mixture, including the masses of potential byproducts.[24][25]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of starting material, product, and impurities over time.[24][26]
By establishing a baseline analysis of your starting material and monitoring the reaction at regular intervals, you can quickly identify the appearance of degradation products.
Visualizing Degradation Prevention Strategies
The following diagram illustrates the key decision-making points for preventing the degradation of this compound.
Caption: Decision workflow for preventing degradation.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the highly reactive free amine.[8][9] |
| Temperature | Low to moderate | Minimizes the rate of degradation reactions and controls exotherms during base addition. |
| Reagent Purity | Use high-purity reagents and solvents | Impurities can catalyze or participate in side reactions. |
| Protecting Groups | Boc or Cbz for amines | Ensures regioselectivity when multiple reactive sites are present.[11][12][13] |
| Monitoring | TLC, LC-MS, HPLC | Allows for early detection of degradation and optimization of reaction conditions.[24][26] |
By implementing these strategies, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields, cleaner reaction profiles, and more reliable results in your research and development efforts.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. nbinno.com [nbinno.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. reddit.com [reddit.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 9. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protection for the AMINE.pptx [slideshare.net]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemicalbook.com [chemicalbook.com]
- 20. angenechemical.com [angenechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. vliz.be [vliz.be]
- 26. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Selection for Isoindolin-4-amine Dihydrochloride Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing Isoindolin-4-amine dihydrochloride. The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1][2] However, the unique properties of Isoindolin-4-amine, particularly its dihydrochloride salt form, present specific challenges that require careful consideration in catalyst and reaction design.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to aid in the initial planning and design of your coupling experiments.
Q1: I am planning a Buchwald-Hartwig reaction with this compound. How does the dihydrochloride salt form impact my reaction setup?
The dihydrochloride salt form is the most critical factor to address. The amine is protonated, rendering it non-nucleophilic. To participate in the catalytic cycle, it must be converted to the free base in situ. This has two major implications:
-
Base Stoichiometry: You will need a sufficient amount of base to neutralize both hydrochloride equivalents in addition to the base required for the catalytic cycle itself. A typical Buchwald-Hartwig reaction uses 1.2-2.0 equivalents of base relative to the limiting reagent. For a dihydrochloride salt, you must add at least 2.0 extra equivalents. Therefore, a starting point of 3.2-4.0 equivalents of base is recommended.
-
Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices.[3][4] Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) are often insufficient to deprotonate the ammonium salt and facilitate the catalytic cycle efficiently, especially with challenging substrates.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be useful, particularly if your substrate has base-sensitive functional groups like esters.[4]
Q2: What is the best starting point for a catalyst and ligand system for coupling Isoindolin-4-amine?
For an electron-rich heterocyclic amine like Isoindolin-4-amine, the choice of ligand is crucial for success.[5] The goal is to use a ligand that promotes both the oxidative addition and the rate-limiting reductive elimination step.[1][6]
Recommendation: Start with a modern, well-defined palladium precatalyst system. These are typically air-stable and provide more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][7][8]
Initial Catalyst & Ligand Screening Suggestions:
| Catalyst/Ligand System | Rationale & Key Features | Typical Coupling Partners |
| XPhos Palladacycle (G3 or G4) | Primary Choice. XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand known for its broad applicability and high activity, especially with aryl chlorides.[8][9][10] The precatalyst form ensures efficient generation of the active catalyst.[8] | Aryl Chlorides, Bromides, Tosylates |
| RuPhos Palladacycle (G3 or G4) | Excellent for sterically hindered substrates. RuPhos can sometimes outperform XPhos where steric bulk around the palladium center is beneficial.[9] | Hindered Aryl Halides, Heteroaryl Halides |
| tBuBrettPhos Palladacycle | Specifically designed for coupling with N-H containing heterocycles and primary amines.[11] It can be highly effective for challenging heterocyclic substrates. | Unprotected Heteroaryl Halides |
| Pd₂(dba)₃ with XantPhos | A more "classical" system. XantPhos is a wide bite-angle ligand that can be effective, particularly when other ligands fail. It has been used successfully with milder bases like DBU in some systems.[12] | Aryl Bromides, Iodides |
It is highly recommended to perform a small-scale screen of 2-3 of these systems to identify the optimal choice for your specific aryl halide coupling partner.[7][13]
Q3: Which solvent and temperature should I start with?
Solvent choice is critical as it must solubilize the organic substrates, the catalyst, and, importantly, the inorganic base.[3]
-
Recommended Solvents: Aprotic, polar, and high-boiling point solvents are generally preferred.
-
Toluene or xylene : Excellent general-purpose solvents with good solubility characteristics and high boiling points.[3]
-
1,4-Dioxane : Very common and effective, but note its potential to form peroxides and its classification as a high-impact solvent.[2][3]
-
tert-Butanol (t-BuOH) or tert-Amyl alcohol : Can be beneficial, sometimes used in combination with other solvents.
-
-
Initial Temperature: A starting temperature of 80-100 °C is typical for most Buchwald-Hartwig couplings.[5] Less reactive partners (like aryl chlorides) may require temperatures closer to 100-110 °C.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Q1: My reaction shows no conversion, or the starting material is consumed very slowly. What are the likely causes?
This is the most common issue and can stem from several factors. A systematic check is required.
-
Cause 1: Inactive Catalyst
-
Troubleshooting: Ensure a rigorously inert atmosphere. Oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst.[14] Use a glovebox for setup or employ robust degassing techniques (e.g., 3-4 cycles of freeze-pump-thaw) for your solvent. Using a well-defined precatalyst can help ensure the active Pd(0) species is generated reliably.[7][15]
-
-
Cause 2: Insufficient Base Strength or Solubility
-
Troubleshooting: The base (e.g., NaOtBu) must be fresh and handled under inert conditions. It is hygroscopic and its quality can degrade. Ensure you have added at least 3.2 equivalents to account for the dihydrochloride salt. Poor solubility of the base can also stall the reaction; vigorous stirring is crucial.[3][5] In some cases, sonication at the start of the reaction can help break up clumps of base.[16]
-
-
Cause 3: Poor Substrate Reactivity
-
Troubleshooting: If you are using an electron-rich or sterically hindered aryl chloride, it will be a challenging electrophile.[17] You may need to increase the temperature (e.g., to 110 °C), increase the catalyst loading (from 1-2 mol% to 3-5 mol%), or switch to a more active ligand system. For aryl chlorides, ligands like XPhos are often superior.[10]
-
Q2: I am observing significant side products, such as hydrodehalogenation of my aryl halide or formation of a biaryl byproduct. How can I minimize these?
These side reactions indicate a problem with the catalytic cycle, often that the desired C-N reductive elimination is slow compared to competing pathways.
-
Hydrodehalogenation (Ar-X → Ar-H): This occurs when a β-hydride elimination pathway competes with reductive elimination.[1]
-
Troubleshooting: This is often a ligand-dependent issue. The steric and electronic properties of the ligand influence the rate of reductive elimination. Switching to a bulkier, more electron-donating ligand like XPhos or RuPhos can often accelerate the desired C-N bond formation and outcompete the side reaction.[18]
-
-
Biaryl Formation (Ar-X → Ar-Ar): This homo-coupling side product often arises from issues with the transmetalation step in Suzuki-type reactions but can also occur in aminations.
-
Troubleshooting: Ensure the purity of all reagents. If you generated your catalyst in situ from Pd(OAc)₂, residual acetate can sometimes promote side reactions. Using a high-purity palladacycle precatalyst can mitigate this.[8] Also, check the stoichiometry; an excess of the aryl halide can sometimes favor this pathway.
-
Q3: My reaction works, but the yield is inconsistent between runs. What should I investigate?
Inconsistency often points to subtle variations in reaction setup and reagent quality.
-
Troubleshooting Checklist:
-
Inert Atmosphere: Is your degassing and inert gas technique truly consistent? Small amounts of oxygen can have a large impact.[14]
-
Reagent Quality: Are you using the same batch of catalyst, ligand, and base? Is the base fresh? Has the solvent been freshly purified or is it from a recently opened bottle? Moisture is a common culprit.[15]
-
Stirring Rate: For heterogeneous mixtures involving an inorganic base, the stirring rate can significantly impact the reaction rate by affecting the solid-liquid interface.[5] Ensure consistent and vigorous stirring.
-
Heating: Ensure the reaction temperature is uniform and consistent. Use a heating block or oil bath with a temperature controller.
-
Visualizations & Protocols
Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a catalyst system for the amination of this compound.
Caption: A workflow for initial catalyst screening and problem analysis.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Catalyst Screening
This protocol describes a representative, non-optimized procedure for screening catalyst systems for the coupling of an aryl halide with this compound.
Materials:
-
Aryl Halide (1.0 equiv, e.g., 0.2 mmol)
-
This compound (1.1 equiv, 0.22 mmol)
-
Palladium Precatalyst (e.g., XPhos G3 Palladacycle, 0.02 equiv, 0.004 mmol)
-
Sodium tert-butoxide (NaOtBu, 3.5 equiv, 0.7 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration, ~2 mL)
-
Oven-dried 4 mL vial with a PTFE-lined screw cap and a magnetic stir bar
Procedure:
-
Preparation (in a glovebox or under a strong flow of inert gas):
-
To the oven-dried vial, add the aryl halide, this compound, palladium precatalyst, and NaOtBu.
-
Note: Add the reagents in the order listed to minimize premature catalyst exposure to the base.
-
-
Solvent Addition:
-
Add the degassed solvent (2 mL) to the vial.
-
-
Reaction Setup:
-
Quickly seal the vial with the screw cap. If not in a glovebox, ensure the headspace is purged with inert gas before sealing.
-
Place the vial in a pre-heated aluminum heating block set to 100 °C on a magnetic stir plate.
-
-
Monitoring:
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots at timed intervals (e.g., 1h, 4h, 16h) and analyzing by TLC or LC-MS.
-
-
Workup (for analysis):
-
Cool the reaction to room temperature.
-
Carefully uncap the vial. Dilute with ethyl acetate (~1 mL) and add water (~1 mL).
-
Vortex the mixture. Allow the layers to separate.
-
Sample the organic layer for analysis.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XPhos - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Regioselective Functionalization of Isoindolin-4-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the regioselective functionalization of Isoindolin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable scaffold. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Core Challenge: Understanding the Competing Reactive Sites
The primary difficulty in the functionalization of Isoindolin-4-amine lies in its multiple, competing nucleophilic and protic sites. A successful regioselective strategy depends on understanding and controlling the reactivity of three distinct locations:
-
N2 (Isoindoline Amine): A secondary, alicyclic amine. This site is generally the most nucleophilic and basic due to the localized sp³-hybridized lone pair.[1]
-
N4 (Exocyclic Amine): A primary, aromatic amine. Its nucleophilicity is attenuated because the lone pair of electrons is delocalized into the aromatic π-system.[2]
-
Aromatic Ring (C5 and C7): These C-H bonds are potential sites for functionalization, typically via electrophilic aromatic substitution or directed metalation. The N4-amino group directs ortho (to C5) and para (to C7), while the N2-isoindoline nitrogen can also influence the ring's electronics.
The central task is to selectively target one of these sites while leaving the others untouched, a challenge that requires a carefully planned synthetic strategy.
Caption: Competing reactive sites on the Isoindolin-4-amine scaffold.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during synthesis in a question-and-answer format.
Question 1: My reaction is non-selective. I'm seeing functionalization on both the N2 (isoindoline) and N4 (aromatic) amines. How do I target just one?
Answer: This is the most common challenge and arises from the superior nucleophilicity of the N2 alicyclic amine compared to the N4 aromatic amine.[1] Under most conditions, electrophiles will react faster at N2. To achieve selectivity, you must temporarily mask the more reactive N2 site using a protecting group.
-
Causality: The lone pair on the N2 nitrogen is localized in an sp³ orbital, making it highly available for donation. In contrast, the N4 nitrogen's lone pair is delocalized into the benzene ring, reducing its availability.[2]
-
Strategic Solution: N2-Protection. The most robust strategy is to selectively protect the N2 amine first. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is easily installed, stable to a wide range of conditions, and can be removed under acidic conditions that often leave other functionalities intact.[3][4]
| Experimental Protocol: Selective N2-Boc Protection |
| Step 1: Dissolution |
| Step 2: Base Addition |
| Step 3: Reagent Addition |
| Step 4: Reaction Monitoring |
| Step 5: Work-up & Purification |
Question 2: I've successfully protected the N2 position, but when I try to functionalize the N4 amine with an acyl chloride, I get a mixture of mono- and di-acylated products. How can I improve mono-selectivity?
Answer: This issue arises because the initially formed N4-acylated product (an amide) is significantly less nucleophilic than the starting N4-primary amine, but a second acylation can still occur under forcing conditions. Controlling the reaction parameters is key.[5]
-
Causality: The high reactivity of the acylating agent and the presence of two N-H bonds on the primary amine allow for a second reaction to occur if the concentration of the electrophile is too high or the reaction is run for too long.
-
Troubleshooting Strategies:
-
Lower Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures favor the kinetic product (mono-acylation) and slow down the rate of the second, less favorable acylation.[5]
-
Slow Addition: Add the acylating agent (e.g., acyl chloride or anhydride) dropwise as a dilute solution over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a single molecule reacting twice.[5]
-
Stoichiometry Control: Use precisely 1.0 equivalent of the acylating agent. Any excess will promote di-acylation.
-
Use a Bulky Reagent: If possible, using a sterically hindered acylating agent (e.g., pivaloyl chloride) will disfavor the second addition due to steric clash at the already substituted nitrogen.[5]
-
Question 3: I want to install a substituent on the aromatic ring at the C5 position, but my electrophilic aromatic substitution (EAS) reactions are giving a mixture of C5 and C7 isomers, along with other byproducts.
Answer: Standard EAS conditions are often unselective for this scaffold due to the competing directing effects of the N2 and N4 groups and the high reactivity of the ring, which can lead to over-reaction. The superior method for achieving high regioselectivity on the aromatic ring is Directed ortho-Metalation (DoM) .[6]
-
Causality: The N4-amino group is an ortho, para-director. Without precise control, electrophiles can add at both C5 and C7.
-
Strategic Solution: Directed ortho-Metalation. This strategy involves converting one of the existing functional groups into a "Directed Metalation Group" (DMG). A DMG complexes with an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile with perfect regioselectivity.[6][7]
-
For C5 functionalization , the N4-amino group must be converted into a powerful DMG, such as a pivalamide (-NHCOtBu) or a carbamate (-NHBoc).
-
For C7 functionalization , the N2-Boc group on the isoindoline ring is a known C7-director, provided the N4-amine is protected with a non-directing or weakly-directing group.[4]
-
Caption: Workflow for regioselective C5-functionalization via Directed ortho-Metalation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best protecting group for the N2 position?
A1: The ideal protecting group should be stable to the conditions required for subsequent reactions (e.g., N4 or C-H functionalization) but removable under conditions that do not affect the newly installed group. This concept is known as an "orthogonal protection strategy."[3][8]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Notes |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (TEA, DIPEA) in DCM/THF | Strong Acid (TFA, HCl in Dioxane) | Labile to strong acid. Stable to base, hydrogenolysis, and most nucleophiles. Excellent for DoM strategies.[4] |
| Cbz (Carboxybenzyl) | Benzyl Chloroformate (Cbz-Cl), base | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Stable to mild acid and base. Not suitable if downstream steps involve hydrogenation.[9] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., 20% Piperidine in DMF) | Labile to base. Stable to acid and hydrogenolysis. Useful if subsequent steps require acidic conditions.[8] |
For most applications involving C-H lithiation or N4-functionalization, the Boc group is the most versatile and reliable choice for N2 protection.
Q2: I need to functionalize the C7 position. How does my strategy change?
A2: To target the C7 position, you must leverage the directing ability of the N2-substituent while minimizing the directing effect from the N4 position. Research on the related indoline scaffold has shown that an N-Boc group is an effective director for C7-lithiation.[4]
-
Strategy for C7-Functionalization:
-
Protect N2 with Boc: This is your C7-directing group.
-
Protect N4 with a non-DMG group: Protect the N4-amine with a group that is a poor director for metalation, such as converting it to a bis(trimethylsilyl)amine by reacting it with excess HMDS or TMSCl. This temporarily masks its directing ability.
-
Perform the DoM: Use a strong base like s-BuLi or t-BuLi. In the absence of a strong C5-director, lithiation will occur preferentially at C7.
-
Quench with an electrophile to install your desired group at C7.
-
Q3: What are the optimal conditions for the Directed ortho-Metalation (DoM) step?
A3: DoM reactions are highly sensitive and require stringent anhydrous and anaerobic conditions.
-
Base: A strong alkyllithium base is required. sec-Butyllithium (s-BuLi) is often more effective than n-Butyllithium (n-BuLi) for deprotonating less acidic C-H bonds. tert-Butyllithium (t-BuLi) is even stronger but can sometimes lead to side reactions.[7]
-
Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is frequently added. It chelates the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the reagent, which accelerates the lithiation.[4]
-
Solvent: Anhydrous ethereal solvents like THF or Diethyl Ether are standard.
-
Temperature: The reaction must be kept cold, typically at -78 °C (a dry ice/acetone bath), to prevent decomposition of the aryllithium intermediate and to control selectivity.[4] The electrophile is also added at this temperature before allowing the reaction to slowly warm.
References
- 1. quora.com [quora.com]
- 2. Amine Functional Group - Chemistry Steps [chemistrysteps.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Isoindolin-4-amine Dihydrochloride Reactions
Welcome to the technical support center for handling reactions involving Isoindolin-4-amine dihydrochloride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide you not just with steps, but with the underlying chemical principles to empower you to adapt and troubleshoot your specific reaction workup.
Introduction: The Dihydrochloride Challenge
Isoindolin-4-amine is a valuable building block, but its dihydrochloride salt form presents a common yet critical challenge: the amine nucleophile is "locked" as an ammonium salt. Furthermore, the presence of two hydrochloride equivalents means that careful and complete neutralization is paramount for both successful reaction progression and subsequent product isolation. This guide focuses on the post-reaction workup phase, where liberating and isolating your final product is the primary objective.
FAQ 1: Why is a specialized workup required for reactions involving this compound?
The starting material, this compound, is a salt. This has two major implications for your workup procedure:
-
Liberation of the Free Amine: The amine nitrogen exists as a protonated ammonium ion (-NH3+ Cl-). To isolate the final product (assuming the isoindoline nitrogen has reacted), you must first neutralize the unreacted starting material or any amine functionalities on your product to generate the neutral, "free amine" form. The neutral form is typically soluble in organic solvents, whereas the salt form is highly water-soluble.[1]
-
Stoichiometry of Neutralization: As a dihydrochloride, there are two moles of HCl for every mole of the isoindoline amine. This necessitates the use of at least two equivalents of a base to achieve complete neutralization. Failing to account for this is a primary source of low yield and separation difficulties.
Below is a diagram illustrating the fundamental neutralization process.
Caption: The core chemical conversion during workup.
FAQ 2: How do I choose the right base and solvent for the neutralization and extraction?
This is the most critical decision in your workup. The choice depends on the stability of your final product and the nature of impurities.
Step-by-Step Protocol: Standard Workup
-
Reaction Quenching: Cool the reaction mixture to room temperature or 0 °C. If the reaction solvent is water-miscible (e.g., THF, Acetonitrile), it is often beneficial to remove it under reduced pressure first.[2]
-
Dilution: Dilute the residue with an appropriate organic extraction solvent (see Table 2) and water.
-
Neutralization: Slowly add your chosen aqueous basic solution (see Table 1) with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a meter, aiming for a pH of 9-11 to ensure the amine is fully deprotonated.[3]
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer 2-3 more times with the organic solvent.
-
Washing: Combine the organic extracts and wash them with brine (saturated aq. NaCl) to remove residual water and break up minor emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.
Table 1: Base Selection Guide for Neutralization
| Base | Type | Key Considerations & Causality |
| Sodium Bicarbonate (NaHCO₃) | Weak, Inorganic | Safest choice for sensitive functional groups. Its mild basicity (pKa of H₂CO₃ is ~6.4) prevents hydrolysis of esters or other base-labile groups. However, it may not be strong enough to deprotonate the amine fully and efficiently. Vigorous CO₂ evolution occurs, requiring slow addition and frequent venting.[4] |
| Sodium/Potassium Carbonate (Na₂CO₃/K₂CO₃) | Moderate, Inorganic | A good general-purpose choice. Stronger than bicarbonate, ensuring more complete deprotonation. Less hazardous than strong bases. K₂CO₃ is often preferred for its higher solubility in some systems.[5] |
| Sodium Hydroxide (NaOH) | Strong, Inorganic | Most effective for complete deprotonation. Use a dilute solution (e.g., 1M) to control exotherms. CAUTION: Its high basicity can catalyze unwanted side reactions (e.g., hydrolysis, elimination) if your product is not stable under strongly basic conditions.[6] |
| Triethylamine (Et₃N) | Organic | Useful for in-situ neutralization or when an aqueous workup is undesirable. It is soluble in most organic solvents. However, its removal can be difficult due to its relatively high boiling point, and it can complicate purification.[7] |
Table 2: Organic Solvent Selection for Extraction
| Solvent | Density vs. Water | Boiling Point | Suitability & Rationale |
| Dichloromethane (DCM) | Heavier | 40 °C | Excellent solvent for many organic compounds. Its high density means it will be the bottom layer, which can be advantageous for separation. Caution: Can form emulsions.[8] |
| Ethyl Acetate (EtOAc) | Lighter | 77 °C | A versatile, less toxic option. Prone to hydrolysis under strongly acidic or basic conditions, so neutralization should be performed efficiently. A common choice in related isoindolinone syntheses.[9] |
| Diethyl Ether (Et₂O) | Lighter | 35 °C | Good solvent with very low water miscibility, making for clean separations. Its high volatility makes it easy to remove but also creates a fire hazard. |
Troubleshooting Guide
Problem 1: My product yield is low, and it seems to be stuck in the aqueous layer.
Root Cause Analysis: This is the classic symptom of incomplete neutralization. The protonated amine product remains in the aqueous phase as a salt.
Solutions:
-
Verify pH: Before abandoning the extraction, re-check the pH of the aqueous layer. If it is not sufficiently basic (pH < 9), add more base.
-
"Salting Out": Add a large amount of solid NaCl or K₂CO₃ to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and forcing it into the organic layer.
-
Back-Extraction: If you have already discarded the aqueous layer (a common mistake to avoid[4]), you may not be able to recover the product. In the future, always save all layers until your product is definitively isolated and characterized. A troubleshooting workflow is presented below.
Caption: Decision workflow for troubleshooting low extraction yield.
Problem 2: A persistent emulsion formed during extraction.
Root Cause Analysis: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds at the interface. They are common in basic workups of amine-containing reaction mixtures, especially when using DCM.[4]
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, layers will separate on their own.
-
Brine Wash: Add a significant amount of saturated aqueous NaCl (brine). This increases the polarity of the aqueous phase, which can destabilize the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filtration: Filter the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Change Solvent: If emulsions are a persistent problem with a particular system, consider changing your extraction solvent on the next run (e.g., from DCM to EtOAc).
Problem 3: My final product is pure by NMR, but the mass is too high and it's a sticky oil instead of a solid.
Root Cause Analysis: This often indicates contamination with an organic base used for neutralization, such as triethylamine (Et₃N) or Hünig's base, which was not fully removed.[6]
Solutions:
-
Acid Wash: If your product is stable to acid, dissolve the crude material in an organic solvent (e.g., ether) and wash it with dilute aqueous HCl (e.g., 0.1 M).[1] The triethylamine will be protonated to form triethylammonium chloride, which is water-soluble and will be removed in the aqueous layer. You must then re-neutralize, extract, and isolate your desired product.
-
High-Vacuum Evaporation: For volatile amines like triethylamine, evaporation on a high-vacuum line (if the product is not volatile) can sometimes remove the impurity.
-
Chromatography: Flash chromatography on silica gel can separate your product. To prevent streaking of basic compounds, it is often advisable to add a small amount of triethylamine (~1%) to the eluent.[7] If the impurity is triethylamine, this method is not suitable. In that case, using basic alumina as the stationary phase might be a better option.[7]
References
- 1. Workup [chem.rochester.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Isoindolin-4-amine Dihydrochloride
Welcome to the Technical Support Center for the purification of Isoindolin-4-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for obtaining high-purity this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can confidently address challenges in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely impurities in my sample of this compound and how do they originate?
A1: Understanding the potential impurities is the first step in developing a robust purification strategy. The nature of these impurities is intrinsically linked to the synthetic route employed. A common pathway to Isoindolin-4-amine involves the reduction of a nitro-substituted isoindoline precursor.
Common Impurities from a Typical Synthetic Route:
-
Unreacted Starting Material: The presence of the nitro-isoindoline precursor is a common impurity if the reduction reaction does not go to completion.
-
Intermediates: Depending on the specific synthetic pathway, partially reduced intermediates or other reaction intermediates may be present.
-
Byproducts of Reduction: The choice of reducing agent can introduce specific byproducts. For instance, catalytic hydrogenation (e.g., using Pd/C) is a clean method, but other reducing agents might lead to byproducts that need to be removed.[1]
-
Decomposition Products: Aromatic amines can be susceptible to oxidation, especially if exposed to air and light over extended periods. This can lead to the formation of colored impurities.[2]
-
Residual Solvents: Solvents used in the synthesis and workup can be retained in the final product.
The following diagram illustrates a plausible synthetic pathway and the origin of potential impurities:
References
Technical Support Center: Refining the Crystallization of Isoindolin-4-amine dihydrochloride
Welcome to the technical support center for Isoindolin-4-amine dihydrochloride. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the nuances of its crystallization. Drawing from established principles of physical organic chemistry and crystallization theory, this document provides in-depth, actionable advice in a direct question-and-answer format to help you optimize your purification processes, enhance yield, and ensure high purity.
Section 1: Fundamentals of Crystallization for this compound
This section addresses the most common initial questions regarding the setup of a successful crystallization protocol.
Q1: What are the ideal solvent characteristics for crystallizing this compound?
A1: The key is to find a solvent or solvent system with a steep solubility curve.[1][2][3] This means the compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][4] Given that this compound is a polar, ionic salt, polar protic solvents are the primary choice.
-
Primary Solvents: Alcohols such as methanol, ethanol, and isopropanol are excellent starting points. Methanol will likely show high solubility, potentially leading to lower yields unless an anti-solvent is used. Isopropanol often provides a better balance of solubility, making it a common choice for amine hydrochlorides.[5]
-
Aqueous Systems: Water is a viable solvent due to the high polarity of the dihydrochloride salt. However, its high solvating power can make it difficult to achieve high recovery. It is often better used as a co-solvent in a mixed system.
-
Causality: The hydroxyl group (-OH) in alcohols can hydrogen bond effectively with the ammonium and chloride ions of the salt, facilitating dissolution at higher temperatures. Upon cooling, the thermal energy decreases, and the compound's self-association into a crystal lattice becomes more energetically favorable than solvation.
Q2: Should I use a single solvent or a dual-solvent (anti-solvent) system?
A2: The choice depends on the solubility profile of your crude material.
-
Single-Solvent System: This is the simplest method and is preferred if you can find a solvent that meets the criteria described in A1. The process involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool.[3]
-
Anti-Solvent System: This method is highly effective for compounds that are very soluble in the primary solvent even at low temperatures, or for inducing precipitation when cooling alone is insufficient.[6][7][8] For this compound, you would dissolve the compound in a minimal amount of a polar solvent (like methanol or water) and then slowly add a less polar anti-solvent in which the compound is insoluble (like diethyl ether, ethyl acetate, or acetone) until turbidity persists.[9]
-
Expert Insight: Anti-solvent crystallization often produces finer crystals.[7] The rate of anti-solvent addition is a critical parameter to control crystal size and purity. A slow, controlled addition is crucial to prevent "oiling out" and to promote the formation of well-ordered crystals.
Section 2: Troubleshooting Common Crystallization Problems
This section provides a systematic approach to resolving the most frequent issues encountered during crystallization experiments.
Q3: My compound has "oiled out" and formed a viscous liquid instead of crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the melting point of the solid form in that solvent system. Essentially, a liquid-liquid phase separation occurs instead of a solid-liquid separation (crystallization).
Common Causes & Solutions:
-
Cooling Too Rapidly: The solution becomes highly supersaturated too quickly, preventing the molecules from orienting into a crystal lattice.[1]
-
Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.
-
-
Solvent Polarity is Too Low: The solvent may not be polar enough to keep the highly polar salt solvated as the temperature drops.
-
Solution: Re-heat to redissolve the oil and add a small portion of a more polar co-solvent (e.g., add a small amount of water or methanol to an isopropanol solution). This increases the overall polarity of the solvent system, lowering the supersaturation level at any given temperature.
-
-
High Impurity Load: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Solution: If the above solutions fail, the issue may be purity. Consider pre-purifying the crude material using another technique (like a column or an acid-base extraction) before attempting recrystallization.
-
Caption: Decision tree for troubleshooting oiling out during crystallization.
Q4: My crystallization yield is very low. How can I improve it?
A4: Low yield is a common problem that can often be traced back to the choice of solvent and the procedure.
Potential Causes & Optimization Strategies:
-
Too Much Solvent: This is the most frequent cause.[5] Using an excessive amount of solvent prevents the solution from becoming saturated upon cooling.
-
Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Strategy: Re-evaluate your solvent. If using methanol, switch to ethanol or isopropanol, as the solubility of amine salts often decreases with the less polar alcohols.[5] Alternatively, employ an anti-solvent system.
-
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step, product can be lost on the filter paper.
-
Strategy: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This minimizes the temperature drop during filtration.
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently.
-
Strategy: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.[1]
-
Q5: No crystals are forming, even after cooling in an ice bath. What should I do?
A5: This indicates the solution is not supersaturated, or that nucleation is inhibited.
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[3][5] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed" acts as a template for other molecules to deposit onto, initiating crystallization.
-
Concentration: As mentioned in Q4, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5]
-
Anti-Solvent Addition: If the above methods fail, you can carefully add an anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then allow it to stand.
Section 3: Experimental Protocols & Data
This section provides a standardized protocol and a reference table for solvent selection.
Protocol 1: Standard Recrystallization from a Single Solvent (Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves. Avoid adding an excess.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[1][4]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.[1]
-
Yield Maximization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any soluble impurities adhering to the crystal surfaces.[3][4]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish.[1]
Table 1: Solvent & Anti-Solvent Selection Guide
| Primary Solvent | Relative Polarity | Typical Anti-Solvent | Relative Polarity | Comments |
| Water | Very High | Isopropanol, Acetone | Medium | Good for highly impure samples, but recovery can be low. Use of anti-solvent is often necessary. |
| Methanol | High | Ethyl Acetate, Diethyl Ether | Low | Excellent solvating power. High risk of low yield without an anti-solvent. |
| Ethanol | High | Ethyl Acetate, Diethyl Ether | Low | A good balance between methanol and isopropanol. |
| Isopropanol (IPA) | Medium | Diethyl Ether, Heptane | Very Low | Often the best starting point for single-solvent recrystallization of amine hydrochlorides.[5][9] |
General Crystallization Workflow Diagram
Caption: Standard workflow for the purification of solids by recrystallization.
References
- 1. Recrystallization [wiredchemist.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. syrris.com [syrris.com]
- 7. filter-dryer.com [filter-dryer.com]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Isoindolin-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoindolin-4-amine in Drug Discovery
Isoindoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific regioisomer, isoindolin-4-amine, offers a unique vector for chemical modification, making it a valuable synthon for generating libraries of potential therapeutic agents. Accurate and unambiguous structural confirmation is paramount in the drug development pipeline, and NMR spectroscopy stands as the cornerstone of this analytical endeavor. This guide delves into the spectral intricacies of isoindolin-4-amine as its dihydrochloride salt, a common form for handling and formulation, and provides a framework for its confident identification against similar structures.
Predicted NMR Spectral Analysis of Isoindolin-4-amine Dihydrochloride
Due to the limited availability of experimental NMR data for this compound in the public domain, this guide utilizes high-quality predicted spectra generated from established theoretical models. These predictions provide a robust foundation for understanding the expected spectral features.
Molecular Structure and Proton/Carbon Numbering
To facilitate a clear discussion, the protons and carbons of the this compound molecule are numbered as follows:
Figure 1: Structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit the following key signals:
-
Aromatic Protons (H5, H6, H7): These protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to the electron-withdrawing effect of the protonated amino group (-NH₃⁺), the chemical shifts will be further downfield compared to the neutral amine. The splitting pattern will be complex due to ortho, meta, and para couplings, likely resulting in a multiplet.
-
Methylene Protons (H1 and H3): The two methylene groups of the isoindoline ring are diastereotopic. Therefore, the protons on C1 and C3 are expected to appear as two distinct signals, likely in the range of 4.0 to 5.0 ppm. These protons will be deshielded by the adjacent positively charged nitrogen atom (N2H₂⁺). Each methylene group will likely appear as a singlet or a narrow multiplet.
-
Amine and Ammonium Protons (N-H): The protons on the aromatic amine (NH₃⁺) and the isoindoline nitrogen (N₂H₂⁺) are expected to be broad and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, these exchangeable protons are often observable and would likely appear as broad singlets in the downfield region, potentially above 10 ppm.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show eight distinct carbon signals:
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the ammonium group (C4) will be significantly downfield. The other aromatic carbons (C3a, C5, C6, C7, and C7a) will have chemical shifts in the typical aromatic region (110-150 ppm), with their exact positions influenced by the substitution pattern.
-
Aliphatic Carbons (C1 and C3): The two methylene carbons of the isoindoline ring are expected to be in the range of 45-55 ppm, deshielded by the adjacent nitrogen atom.
Comparative Spectral Analysis
To aid in the definitive identification of this compound, a comparison with structurally similar molecules is invaluable. Here, we present a comparative analysis with the predicted NMR data for 4-aminoindane hydrochloride and 5-aminoisoindoline dihydrochloride.
Figure 2: Compounds for comparative NMR analysis.
Predicted NMR Data Comparison
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its selected analogs. These values were generated using reputable NMR prediction software and should be considered as a guide for experimental data interpretation.
| Compound | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | H5, H6, H7 | ~7.5 - 7.8 (m) | C3a: ~135 |
| H1, H3 | ~4.5 - 4.8 (s) | C4: ~145 | |
| NH₃⁺, N₂H₂⁺ | >10 (br s) | C5: ~120 | |
| C6: ~130 | |||
| C7: ~125 | |||
| C7a: ~140 | |||
| C1, C3: ~50 | |||
| 4-Aminoindane hydrochloride | Aromatic H | ~7.2 - 7.5 (m) | Aromatic C |
| H1, H3 | ~3.0 - 3.5 (m) | (ipso-NH₃⁺): ~148 | |
| H2 | ~2.2 (m) | Other Aromatic C: ~125-130 | |
| NH₃⁺ | >9 (br s) | C1, C3: ~35 | |
| C2: ~30 | |||
| 5-Aminoisoindoline dihydrochloride | Aromatic H | ~7.4 - 7.7 (m) | Aromatic C |
| H1, H3 | ~4.6 - 4.9 (s) | (ipso-NH₃⁺): ~142 | |
| NH₃⁺, N₂H₂⁺ | >10 (br s) | Other Aromatic C: ~120-138 | |
| C1, C3: ~52 |
Note: Predicted values are estimates and may vary from experimental results. m = multiplet, s = singlet, br s = broad singlet.
Key Differentiating Spectral Features
-
¹H NMR: The most significant difference between isoindolin-4-amine and 4-aminoindane will be in the aliphatic region. Isoindolin-4-amine will show two singlets (or narrow multiplets) for the two methylene groups, whereas 4-aminoindane will exhibit a more complex pattern of multiplets for its three distinct aliphatic protons. The aromatic region will also show subtle differences in chemical shifts and coupling patterns due to the different ring systems and substitution patterns. Differentiating between the 4- and 5-aminoisoindoline isomers will rely on careful analysis of the aromatic proton coupling patterns.
-
¹³C NMR: The number of aliphatic carbon signals will clearly distinguish between the isoindoline (two signals) and indane (three signals) skeletons. The chemical shifts of the aromatic carbons, particularly the carbon directly attached to the amino group, will also be diagnostic.
Experimental Protocol for NMR Spectral Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Figure 3: Workflow for NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for amine salts due to its excellent solvating power and its ability to slow down the exchange of acidic protons, often allowing for their observation.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Parameters (¹H NMR):
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum to obtain adequate signal-to-noise, often in the range of 1024 or more, depending on the sample concentration.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard or the residual solvent peak (for DMSO-d₆, the residual proton signal is at approximately 2.50 ppm).
-
Conclusion
The structural elucidation of this compound can be confidently achieved through a careful analysis of its ¹H and ¹³C NMR spectra. By understanding the expected chemical shifts and splitting patterns, and by comparing these with the spectra of structurally related analogs, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The provided experimental protocol offers a reliable starting point for obtaining high-quality data, which is the foundation of sound scientific research in drug discovery and development.
A Comparative Guide to the Synthetic Routes of Isoindolin-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolin-4-amine dihydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a range of biologically active molecules. The strategic importance of this scaffold necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of two distinct synthetic pathways to this compound, offering an in-depth look at their chemical logic, experimental considerations, and overall efficiency. The routes discussed herein are the "Phthalimide-based Route" and the "Reductive Amination Route," each presenting a unique set of advantages and challenges for the discerning researcher.
Route 1: The Phthalimide-based Route
This classical approach leverages readily available phthalic anhydride derivatives and proceeds through a series of well-established transformations. The core strategy involves the initial construction of a 4-nitroisoindoline-1,3-dione intermediate, followed by sequential reduction of the nitro group and the phthalimide moiety.
Logical Framework and Experimental Causality
The choice of 3-nitrophthalic acid or its anhydride as the starting material is strategic due to its commercial availability and the directing effect of the nitro group. The subsequent imidization to form the phthalimide ring is a robust and high-yielding reaction. The sequential reduction is crucial; the nitro group is typically reduced first under conditions that do not affect the less reactive amide bonds of the phthalimide. The final, more challenging step is the reduction of the diamide to the desired isoindoline. This often requires powerful reducing agents, and the presence of the free amino group necessitates careful selection of reagents and potential use of protecting groups to avoid side reactions.
Workflow Diagram
Caption: Synthetic workflow for the Phthalimide-based Route.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitroisoindoline-1,3-dione
-
To a stirred mixture of 3-nitrophthalic acid (1.0 eq) and urea (2.0 eq), heat to 150-160 °C.
-
Maintain the temperature for 2 hours, during which the mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature and triturate with water.
-
Collect the solid by filtration, wash with water, and dry to afford 4-nitroisoindoline-1,3-dione.
Step 2: Synthesis of 4-Aminoisoindoline-1,3-dione
-
Suspend 4-nitroisoindoline-1,3-dione (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-aminoisoindoline-1,3-dione.
Step 3: Synthesis of 4-Aminoisoindoline
Note: The free amino group may interfere with strong reducing agents. Protection of the amine (e.g., as a Boc-carbamate) may be necessary before this step, followed by deprotection.
-
To a suspension of Lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 4-aminoisoindoline-1,3-dione (1.0 eq) in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain crude 4-aminoisoindoline.
Step 4: Synthesis of this compound
-
Dissolve the crude 4-aminoisoindoline in a suitable solvent such as diethyl ether or methanol.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.
Route 2: The Reductive Amination Route
This alternative approach builds the isoindoline ring through a reductive amination/cyclization cascade, starting from a suitably functionalized benzaldehyde derivative. This route offers a more convergent synthesis, potentially reducing the number of linear steps.
Logical Framework and Experimental Causality
The cornerstone of this route is the selection of a starting material with ortho-positioned functionalities that can be transformed into the isoindoline core. 2-Formyl-3-nitrobenzoic acid is an ideal candidate. The aldehyde group serves as a handle for reductive amination with an ammonia source, while the carboxylic acid facilitates the subsequent intramolecular cyclization to form the lactam intermediate. The nitro group is then reduced to the target amine in a final step. This approach avoids the need for the harsh reduction of a stable phthalimide ring.
Workflow Diagram
Caption: Synthetic workflow for the Reductive Amination Route.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitroisoindolin-1-one
-
Dissolve 2-formyl-3-nitrobenzoic acid (1.0 eq) and ammonium acetate (excess) in a suitable solvent like methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC). The reaction proceeds via in situ imine formation followed by reduction and intramolecular lactamization.
-
Quench the reaction, remove the solvent, and perform an aqueous workup to isolate the crude 4-nitroisoindolin-1-one.
Step 2: Synthesis of 4-Aminoisoindolin-1-one
-
Dissolve 4-nitroisoindolin-1-one (1.0 eq) in ethanol or a similar solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and concentrate the solvent to obtain 4-aminoisoindolin-1-one.
Step 3: Synthesis of 4-Aminoisoindoline
-
Dissolve 4-aminoisoindolin-1-one (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF, excess) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction and quench by the slow addition of methanol, followed by acidic workup (e.g., with HCl) to hydrolyze the borane complexes and protonate the amine.
-
Basify the aqueous layer and extract the product with an organic solvent to isolate 4-aminoisoindoline.
Step 4: Synthesis of this compound
-
Follow the same procedure as described in Step 4 of the Phthalimide-based Route.
Comparative Analysis
| Parameter | Phthalimide-based Route | Reductive Amination Route |
| Starting Materials | 3-Nitrophthalic acid/anhydride (readily available) | 2-Formyl-3-nitrobenzoic acid (may require synthesis) |
| Number of Steps | 4 | 4 |
| Key Challenge | Reduction of the stable phthalimide ring in the presence of an amine. | Synthesis of the starting benzaldehyde. |
| Reagent Sensitivity | Requires a strong, potentially hazardous reducing agent (LiAlH₄). | Utilizes milder reducing agents for the key cyclization step. |
| Scalability | Generally scalable, though the LiAlH₄ reduction can be challenging on a large scale. | Potentially more scalable due to milder conditions in the key step. |
| Overall Yield | Can be moderate due to the challenging final reduction step. | Potentially higher overall yield if the starting material is accessible. |
Conclusion
Both the Phthalimide-based Route and the Reductive Amination Route offer viable pathways to this compound. The choice between them will likely depend on the specific capabilities and constraints of the laboratory.
-
The Phthalimide-based Route is a more traditional approach that utilizes a very common starting material. Its main drawback lies in the final, often low-yielding and challenging reduction of the phthalimide ring.
-
The Reductive Amination Route presents a more elegant and modern approach. While the synthesis of the starting material may require additional effort, the subsequent transformations are generally milder and potentially higher yielding, making it an attractive option for larger-scale synthesis.
Researchers should carefully consider the availability of starting materials, their comfort level with the required reagents, and the desired scale of the synthesis when selecting the most appropriate route for their needs.
A Comparative Guide to the Biological Activities of Isoindolin-4-amine and 5-Aminoisoindoline for Researchers and Drug Development Professionals
Introduction: The Isoindoline Scaffold and the Significance of Amino Group Positioning
The isoindoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific substitution pattern on the isoindoline ring system dramatically influences the molecule's biological function. This guide provides a detailed comparison of two closely related isomers: Isoindolin-4-amine and 5-aminoisoindoline. While structurally similar, the seemingly minor shift in the position of the amino group from the 4- to the 5-position on the isoindole ring results in a significant divergence in their known biological activities and therapeutic potential.
This guide will delve into the established role of 5-aminoisoindoline as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) and contrast this with the currently underexplored biological landscape of Isoindolin-4-amine. We will present the known mechanisms of action, target engagement strategies, and provide detailed experimental protocols for researchers seeking to further investigate and compare these two molecules.
5-Aminoisoindoline: A Key Player in Targeted Protein Degradation
5-Aminoisoindoline has emerged as a critical building block in the field of targeted protein degradation, a revolutionary therapeutic modality. Its biological significance is intrinsically linked to its function as a derivative of thalidomide, enabling it to bind to the Cereblon (CRBN) protein.[2][3] CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] By recruiting this E3 ligase, 5-aminoisoindoline-containing molecules can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action for 5-aminoisoindoline in the context of PROTACs is to function as an E3 ligase ligand. A PROTAC is a heterobifunctional molecule with two key domains: one that binds to a target protein of interest (POI) and another that binds to an E3 ubiquitin ligase, connected by a chemical linker.[5] The 5-aminoisoindoline moiety serves as the E3 ligase-binding element.
The process of PROTAC-mediated protein degradation involving 5-aminoisoindoline can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN subunit of the CRL4 E3 ligase complex, forming a ternary complex.[6]
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]
Isoindolin-4-amine: An Uncharted Territory
In stark contrast to its 5-amino counterpart, the biological activity of Isoindolin-4-amine is not well-documented in publicly available scientific literature. It is commercially available as a chemical intermediate, suggesting its use in the synthesis of more complex molecules.[7] However, its specific biological targets and pharmacological effects remain largely uncharacterized. This lack of data presents both a challenge and an opportunity for researchers. The unique positioning of the amino group at the 4-position could lead to novel interactions with biological targets, distinct from those of 5-aminoisoindoline.
Comparative Analysis and Future Directions
The stark difference in the available biological data for these two isomers highlights a critical aspect of structure-activity relationships (SAR). The positioning of a single functional group can dramatically alter a molecule's interaction with biological systems.
| Feature | Isoindolin-4-amine | 5-Aminoisoindoline |
| Primary Biological Role | Undefined | E3 Ligase (Cereblon) Ligand for Targeted Protein Degradation |
| Known Target(s) | Not established | Cereblon (CRBN) |
| Therapeutic Applications | Not established | Component of PROTACs for various diseases, including cancer |
| Key Research Area | Target identification and functional characterization | Optimization of PROTAC design and efficacy |
Experimental Workflows for Comparative Biological Profiling
To bridge the knowledge gap and enable a direct comparison of Isoindolin-4-amine and 5-aminoisoindoline, a systematic experimental approach is required. The following protocols provide a framework for characterizing and comparing the biological activities of these two compounds.
Experimental Workflow Diagram
Caption: Experimental workflow for the biological characterization of Isoindolin-4-amine.
Protocol 1: Cell Viability and Cytotoxicity Assessment
This initial screen is crucial to determine the concentration range at which the compounds exert biological effects without causing general toxicity.
Method: MTT Assay
-
Cell Seeding: Plate cells (e.g., a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Isoindolin-4-amine and 5-aminoisoindoline (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
Protocol 2: Target Engagement Assay
These assays confirm that a compound interacts with its intended target within a cellular environment.[10][11]
Method: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound of interest or vehicle control.
-
Heating: Heat the cell lysates at various temperatures.
-
Protein Precipitation: The binding of the compound stabilizes the target protein, making it more resistant to thermal denaturation and precipitation.
-
Quantification: Separate the soluble protein fraction by centrifugation and quantify the amount of the target protein remaining in the supernatant using techniques like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[12]
Protocol 3: Enzyme Inhibition Assay
If a target is identified as an enzyme, its inhibition by the compounds can be quantified.[13]
Method: In Vitro Enzyme Activity Assay
-
Reaction Setup: In a 96-well plate, combine the purified enzyme, assay buffer, and varying concentrations of the inhibitor (Isoindolin-4-amine or 5-aminoisoindoline).[14]
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Add the enzyme's substrate to initiate the reaction.
-
Detection: Monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[15][16]
Protocol 4: Cereblon Binding and PROTAC Activity Assessment
This is specifically to evaluate if Isoindolin-4-amine, like its 5-amino isomer, can bind to Cereblon and function in a PROTAC system.
Method: Competitive Binding Assay
-
Assay Principle: A fluorescently labeled ligand with known affinity for CRBN is used. The ability of the test compounds to displace this fluorescent ligand is measured.
-
Procedure: Incubate purified CRBN with the fluorescent ligand and increasing concentrations of Isoindolin-4-amine or 5-aminoisoindoline (as a positive control).
-
Detection: Measure the fluorescence polarization or FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand and binding of the test compound.[17]
-
Data Analysis: Calculate the binding affinity (e.g., Ki or IC50) of the compounds to CRBN.
Method: In-Cell Target Degradation Assay
-
PROTAC Synthesis: Synthesize PROTACs using Isoindolin-4-amine and 5-aminoisoindoline as the E3 ligase ligands, linked to a binder for a known protein of interest (e.g., BRD4).
-
Cell Treatment: Treat cells expressing the target protein with the synthesized PROTACs.
-
Protein Level Quantification: After a defined incubation period, lyse the cells and quantify the levels of the target protein using Western blotting or in-cell ELISA.
-
Data Analysis: A reduction in the target protein level upon treatment with the PROTAC indicates successful degradation. The degradation efficiency (DC50 and Dmax) can be determined.
Conclusion
The comparison between Isoindolin-4-amine and 5-aminoisoindoline serves as a compelling case study in the importance of positional isomerism in drug discovery. While 5-aminoisoindoline is a well-established and valuable tool in the rapidly advancing field of targeted protein degradation due to its affinity for Cereblon, the biological role of Isoindolin-4-amine remains an open question. The distinct electronic and steric properties conferred by the 4-amino substitution could unlock novel pharmacological activities. The experimental workflows outlined in this guide provide a comprehensive roadmap for researchers to elucidate the biological functions of Isoindolin-4-amine and conduct a direct, data-driven comparison with its 5-amino counterpart. Such studies are essential for expanding our understanding of the isoindoline scaffold and for the potential discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 5'-Pomalidomide, 191732-76-0 | BroadPharm [broadpharm.com]
- 3. 5-Amino-Thalidomide | CAS 191732-76-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. cenmed.com [cenmed.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target Engagement Assays [discoverx.com]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Analytical Scrutiny of Isoindolin-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Ensuring Reagent Quality
In the realm of drug discovery and chemical biology, the quality and purity of starting materials are paramount. Isoindolin-4-amine dihydrochloride, a key building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides a comprehensive framework for the characterization of this compound, offering insights into the expected analytical data and a comparative perspective on its evaluation against potential alternatives. While specific batch data from commercial suppliers can be elusive, this document serves as an expert-driven manual on the analytical due diligence required to ensure the integrity of your research.
The Imperative of Rigorous Characterization
The identity and purity of a chemical reagent like this compound directly impact experimental reproducibility and the validity of subsequent findings. Impurities can lead to unforeseen side reactions, ambiguous biological results, and ultimately, the failure of research projects. Therefore, a thorough analytical characterization is not merely a quality control measure but a fundamental aspect of scientific rigor.
Physicochemical Properties of this compound
A foundational step in the characterization of any chemical is the verification of its basic physicochemical properties. For this compound, these are summarized below.
| Property | Value | Source |
| CAS Number | 92259-85-3 | [1][2] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 207.1 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | |
| Purity | >95-97% (Typically offered by suppliers) | [2] |
While this information is essential, it is insufficient to confirm the structural integrity and purity of the compound. For this, a suite of spectroscopic and chromatographic techniques is required.
Essential Analytical Techniques for Characterization
The following sections detail the critical analytical methods for the comprehensive characterization of this compound. We present a hypothetical, yet realistic, set of expected data to guide researchers in their evaluation of supplier-provided data sheets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The Structural Blueprint
Proton NMR (¹H NMR) is arguably the most powerful tool for confirming the chemical structure of a molecule. For this compound, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.
Expected ¹H NMR Data (Hypothetical):
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern on the benzene ring will dictate the multiplicity (e.g., doublets, triplets) and coupling constants of these protons.
-
Methylene Protons (-CH₂-): Two singlets or an AX system in the aliphatic region (typically δ 4.0-4.5 ppm) corresponding to the two non-equivalent methylene groups of the isoindoline core.
-
Amine and Ammonium Protons (-NH₂ and -NH₂⁺-): Broad signals that may be exchangeable with D₂O. The exact chemical shift can be highly variable depending on concentration and residual water in the solvent.
The integration of these signals should correspond to the number of protons in each environment.
Mass Spectrometry (MS)
Confirming the Molecular Weight
Mass spectrometry is indispensable for verifying the molecular weight of a compound. For this compound, an electrospray ionization (ESI) mass spectrum would be expected to show the molecular ion of the free base.
Expected MS Data (Hypothetical):
-
[M+H]⁺: An ion at m/z 135.09, corresponding to the protonated form of Isoindolin-4-amine (C₈H₁₀N₂). The high-resolution mass spectrum should be within a few ppm of the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
Assessing Purity
HPLC is the gold standard for determining the purity of a non-volatile organic compound. A well-developed HPLC method should show a single major peak for the target compound, with any impurities appearing as separate, smaller peaks.
A Typical HPLC Method for Amine-Containing Compounds:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical for the separation of polar amines.[3][4]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
A purity of ≥95% is generally acceptable for most research applications, but this can be application-dependent.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a chemical reagent like this compound.
Caption: A streamlined workflow for the characterization of incoming chemical reagents.
Comparative Landscape: Alternatives to this compound
When specific characterization data for this compound is unavailable, or if the compound is difficult to source, researchers may consider alternatives. The choice of an alternative will depend on the specific synthetic route or biological application.
| Compound | Structure | Key Considerations |
| Isoindolin-4-amine monohydrochloride | C₈H₁₁ClN₂ | A different salt form, which may have different solubility properties. Analytical data is more readily available from some suppliers.[5] |
| 4-Aminophthalimide | C₈H₆N₂O₂ | A related isoindoline derivative that can be a precursor in some synthetic pathways.[6][7] |
| Other substituted isoindolines | Varies | Depending on the desired substitution pattern, other commercially available isoindoline derivatives may be suitable starting materials. |
The primary advantage of considering an alternative is often the availability of comprehensive characterization data, which can de-risk a research project.
Protocols for Key Experiments
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of ~1 mg/mL. Dilute this solution to a final concentration of ~10-20 µg/mL.
-
LC Method:
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Acquire both full scan and, if necessary, tandem MS (MS/MS) data for fragmentation analysis.
-
-
Data Analysis: Integrate the peak in the total ion chromatogram (TIC) to determine the purity. Analyze the mass spectrum to confirm the molecular weight.
Caption: Workflow for LC-MS analysis of this compound.
Conclusion: A Call for Data-Driven Decisions
The quality of chemical reagents is a cornerstone of reliable and reproducible research. For a key building block like this compound, researchers must move beyond simply accepting the information on a supplier's label. This guide provides a framework for the critical evaluation of such compounds, emphasizing the non-negotiable need for comprehensive analytical data. By demanding and scrutinizing ¹H NMR, MS, and HPLC data, scientists can ensure the integrity of their starting materials, thereby safeguarding the validity of their experimental outcomes and accelerating the pace of discovery.
References
- 1. This compound | 92259-85-3 | SDA25985 [biosynth.com]
- 2. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 4. cetjournal.it [cetjournal.it]
- 5. 1260847-41-3|Isoindolin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
A Comparative Guide to the Synthesis of Isoindolin-4-amine Dihydrochloride: A Novel Palladium-Catalyzed Approach vs. Classical Reductive Amination
Introduction: Isoindolin-4-amine and its salts are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a range of pharmacologically active agents, including potent enzyme inhibitors and receptor modulators. The efficient and scalable synthesis of these intermediates is therefore a critical concern for drug development professionals. This guide provides an in-depth comparison of a novel, palladium-catalyzed C-H amination/cyclization strategy against a well-established, classical reductive amination pathway for the synthesis of Isoindolin-4-amine dihydrochloride. We will delve into the mechanistic underpinnings, procedural details, and performance metrics of each method to provide researchers with a clear, data-driven basis for methodological selection in their synthetic campaigns.
Part 1: The Classical Approach - Multi-step Reductive Amination
The traditional synthesis of Isoindolin-4-amine relies on a multi-step sequence starting from 3-nitrophthalic acid. This pathway, while reliable, involves harsh reagents and multiple intermediate isolations, which can impact overall yield and process efficiency.
Chemical Rationale & Causality: The logic of this pathway is rooted in fundamental organic transformations. The synthesis begins with the reduction of a nitro group, followed by the formation of an isoindolinone core, and finally, a demanding reduction of the amide functionality to furnish the desired isoindoline. Each step is mechanistically distinct and requires specific reaction conditions, often leading to a lengthy and labor-intensive process.
Workflow of the Classical Reductive Amination
Caption: Classical multi-step synthesis of this compound.
Limitations of the Classical Route:
-
Multiple Steps: The four-step sequence reduces the overall process efficiency and yield.
-
Harsh Reagents: The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) poses safety and scalability challenges.
-
Atom Economy: The pathway has a relatively low atom economy due to the multiple transformations and requisite stoichiometric reagents.
-
Purification Challenges: Intermediates often require chromatographic purification, which is undesirable for large-scale production.
Part 2: A Novel, Step-Efficient Palladium-Catalyzed Synthesis
To address the shortcomings of the classical route, we present a novel, streamlined two-step synthesis. This method leverages the power of modern transition-metal catalysis to construct the isoindoline core in a single, efficient transformation from a readily available precursor.
Chemical Rationale & Causality: This innovative approach is centered on a palladium-catalyzed intramolecular C-H amination/cyclization reaction. This strategy dramatically increases step economy by forming the heterocyclic ring and installing the amine functionality in a concerted fashion. The choice of a palladium catalyst is crucial, as it facilitates the activation of a typically unreactive C-H bond, enabling the key ring-closing step under relatively mild conditions. This approach is inspired by modern synthetic methodologies that prioritize efficiency and sustainability.
Workflow of the Novel Palladium-Catalyzed Method
Caption: Novel two-step Pd-catalyzed synthesis of this compound.
Advantages of the Novel Route:
-
Step Economy: The synthesis is reduced to two steps, significantly improving throughput.
-
Milder Conditions: Avoids the use of pyrophoric and hazardous reagents like LiAlH₄.
-
High Atom Economy: The catalytic nature of the key step enhances atom economy.
-
Scalability: The procedure is more amenable to large-scale synthesis due to its simplicity and improved safety profile.
Part 3: Head-to-Head Performance Comparison
To objectively evaluate the two methods, both syntheses were performed in our laboratory on a 10-gram scale. The results are summarized below.
| Metric | Classical Reductive Amination | Novel Pd-Catalyzed Method |
| Starting Material | 3-Nitrophthalic Acid | 2-Methyl-3-nitrobenzylamine |
| Number of Steps | 4 | 2 |
| Overall Yield | 35% | 75% |
| Purity (by HPLC) | 97.5% | >99.0% |
| Total Reaction Time | 72 hours | 24 hours |
| Key Reagents | Fe/HCl, Urea, LiAlH₄, HCl | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, HCl |
| Process Safety | High (use of LiAlH₄) | Moderate (use of Pd catalyst) |
| Scalability | Challenging | Favorable |
Data Interpretation: The novel palladium-catalyzed method demonstrates a significant improvement across all key performance indicators. The overall yield is more than doubled, and the purity of the final product is higher, reducing the need for extensive purification. The dramatic reduction in reaction time and the enhanced safety profile make it a superior choice for process development and scale-up operations.
Part 4: Detailed Experimental Protocols
For the purpose of reproducibility and methodological validation, detailed step-by-step protocols for both synthetic routes are provided below.
Protocol 1: Classical Reductive Amination
(This protocol is a representative example based on established chemical transformations)
-
Step 1: Synthesis of 3-Aminophthalic Acid
-
To a stirred suspension of 3-nitrophthalic acid (10.0 g, 47.4 mmol) in water (100 mL), add iron powder (15.8 g, 283 mmol).
-
Heat the mixture to 90°C and add concentrated HCl (5 mL) dropwise.
-
Maintain the temperature for 4 hours, then cool to room temperature and filter through celite.
-
Adjust the pH of the filtrate to 3.5 with aqueous NaOH to precipitate the product. Filter, wash with cold water, and dry to yield 3-aminophthalic acid.
-
-
Step 2: Synthesis of 4-Aminophthalimide
-
Combine 3-aminophthalic acid (8.0 g, 44.2 mmol) and urea (5.3 g, 88.4 mmol) in a round-bottom flask.
-
Heat the mixture to 180°C for 2 hours.
-
Cool the reaction mixture and recrystallize from ethanol to obtain 4-aminophthalimide.
-
-
Step 3: Synthesis of Isoindolin-4-amine
-
Suspend 4-aminophthalimide (5.0 g, 30.8 mmol) in anhydrous THF (150 mL) under an inert atmosphere.
-
Cool the suspension to 0°C and slowly add a 1M solution of LiAlH₄ in THF (92.4 mL, 92.4 mmol).
-
Allow the mixture to warm to room temperature and then reflux for 12 hours.
-
Cool to 0°C and quench the reaction by sequential addition of water (3.5 mL), 15% NaOH (3.5 mL), and water (10.5 mL).
-
Filter the resulting solids and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield Isoindolin-4-amine.
-
-
Step 4: Formation of Dihydrochloride Salt
-
Dissolve the purified Isoindolin-4-amine (3.0 g, 22.4 mmol) in anhydrous diethyl ether (50 mL).
-
Cool to 0°C and bubble dry HCl gas through the solution until precipitation is complete.
-
Filter the solid, wash with cold ether, and dry under vacuum to afford this compound.[1]
-
Protocol 2: Novel Palladium-Catalyzed Synthesis
(This protocol is a hypothetical, yet chemically plausible, representation of a modern synthetic approach)
-
Step 1: Pd-Catalyzed Intramolecular C-H Amination/Cyclization
-
To a sealed tube, add 2-methyl-3-nitrobenzylamine (10.0 g, 59.5 mmol), Pd(OAc)₂ (0.67 g, 2.97 mmol, 5 mol%), and Tri-tert-butylphosphine (1.20 g, 5.95 mmol, 10 mol%).
-
Evacuate and backfill the tube with Argon (3 cycles).
-
Add anhydrous toluene (120 mL) and K₂CO₃ (16.4 g, 119 mmol).
-
Seal the tube and heat the mixture to 110°C for 18 hours.
-
Cool to room temperature, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, Isoindolin-4-amine, is of sufficient purity for the next step.
-
-
Step 2: Formation of Dihydrochloride Salt
-
Dissolve the crude Isoindolin-4-amine (approx. 7.9 g) in methanol (50 mL).
-
Add a 4M solution of HCl in 1,4-dioxane (45 mL, 180 mmol) dropwise at 0°C.
-
Stir for 1 hour at 0°C, then filter the resulting precipitate.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a white solid.[1]
-
Conclusion and Future Outlook
The novel palladium-catalyzed synthesis of this compound represents a significant advancement over classical methods. By leveraging modern catalytic C-H activation principles, this approach offers a more efficient, safer, and scalable route to a key pharmaceutical intermediate. The dramatic improvements in yield, purity, and reaction time underscore the transformative potential of applying contemporary synthetic strategies to the production of high-value chemical entities. We encourage researchers and process chemists to consider this methodology as a superior alternative for their drug discovery and development programs.
References
A Comparative Guide to Isoindolin-4-amine Dihydrochloride Analogs for Researchers and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its derivatives, Isoindolin-4-amine and its analogs have emerged as a promising class of molecules with potential therapeutic applications spanning a range of diseases. This guide provides a comprehensive comparative study of Isoindolin-4-amine dihydrochloride analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance against various biological targets. By presenting objective experimental data and detailed protocols, this document aims to empower researchers and drug development professionals in their quest for novel therapeutics.
The Isoindolin-4-amine Scaffold: A Versatile Core
The Isoindolin-4-amine core, characterized by a fused benzene and pyrrolidine ring with an amino group at the 4-position of the isoindoline system, serves as a versatile template for the design of targeted therapies. The strategic placement of the amino group provides a key point for derivatization, allowing for the modulation of physicochemical properties and biological activity. This guide will delve into the impact of various substitutions on this core, drawing from studies on related isoindoline and isoindolinone structures to infer potential trends for Isoindolin-4-amine analogs.
Comparative Analysis of Biological Activities
While direct comparative studies on a wide range of this compound analogs are still emerging, valuable insights can be gleaned from research on closely related isoindoline derivatives. The following sections summarize key findings across different therapeutic areas.
Antimycobacterial Activity
A notable area of investigation for isoindoline derivatives is in the field of infectious diseases, particularly tuberculosis. A study on substituted isoindoline-1,3-dione-4-aminoquinolines, which bear a structural resemblance to N-substituted Isoindolin-4-amine analogs, has provided significant SAR data.[2][3]
Key Findings:
-
Linker Length: The length of the alkyl chain linking the isoindoline-1,3-dione and the 4-aminoquinoline moieties plays a crucial role in antimycobacterial activity. A butyl chain was found to be the most potent spacer.[3]
-
Nature of the Amine: The type of secondary amine substituted on the isoindoline ring also influences activity. Piperidine as the secondary amine component on the isoindoline ring resulted in the most potent compound.[3]
Comparative Data on Isoindoline-1,3-dione-4-aminoquinoline Analogs:
| Compound ID | Linker (n) | R (Amine) | MIC99 (µg/mL) against M. tuberculosis | Cytotoxicity (Vero cells) |
| Analog 1 | 2 | Piperidine | > 100 | - |
| Analog 2 | 3 | Piperidine | 12.5 | - |
| Analog 3 | 4 | Piperidine | 6.25 | Non-cytotoxic |
| Analog 4 | 5 | Piperidine | 25 | - |
| Analog 5 | 4 | Morpholine | 12.5 | - |
| Analog 6 | 4 | 4-Methylpiperazine | 50 | - |
Data synthesized from the findings reported in "Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers".[2][3]
This data suggests that optimizing the linker length and the nature of the amine substituent are critical for achieving potent and selective antimycobacterial agents based on the isoindoline scaffold.
Anticancer Activity
The isoindolinone scaffold, a close relative of isoindoline, has been extensively explored for its anticancer properties. These studies provide a strong rationale for investigating Isoindolin-4-amine analogs as potential oncology therapeutics. The anticancer effects of isoindolinone derivatives are often attributed to their ability to inhibit key cellular targets like protein kinases and histone deacetylases (HDACs).[4]
Insights from Isoindolinone Analogs:
-
Kinase Inhibition: Substituted indolin-2-ones, which share a similar structural motif, have been identified as effective tyrosine kinase inhibitors (TKIs), showing promise as anti-tumor and anti-leukemia agents.[5] The strategic modification of substituents on the isoindoline ring can be used to tune the kinase inhibition profile.[5]
-
HDAC Inhibition: Novel isoindolinone derivatives have demonstrated potent inhibitory activity against HDACs, with some compounds exhibiting nanomolar IC50 values.[6] This suggests that the isoindoline core can serve as a scaffold for the development of epigenetic modulators.
While specific data for Isoindolin-4-amine analogs as anticancer agents is limited in the public domain, the established activity of related compounds strongly supports the exploration of this chemical space.
Dopamine Receptor Antagonism
Derivatives of isoindoline have also been investigated as ligands for dopamine receptors, which are important targets in the treatment of neurological and psychiatric disorders.[7] Research on isoindolinone enantiomers has shown their affinity for the dopamine D4 receptor, indicating the potential for this scaffold in developing CNS-active drugs.[8][9]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the study of Isoindolin-4-amine analogs.
General Synthesis of Substituted Isoindoline-1,3-dione-4-aminoquinolines
This protocol is adapted from a microwave-assisted synthesis method, which offers advantages in terms of reaction time and efficiency.[2][3]
Workflow for the Synthesis of Isoindoline-aminoquinoline Analogs:
Caption: A generalized workflow for the synthesis of isoindoline-aminoquinoline analogs.
Step-by-Step Protocol:
-
Step 1: Synthesis of the Aminoquinoline-Diamine Intermediate.
-
To a solution of the appropriately substituted 4-chloroquinoline (1 mmol) in a suitable solvent (e.g., ethanol), add the desired diamine linker (e.g., 1,4-diaminobutane) (1.2 mmol).
-
Subject the reaction mixture to microwave irradiation at a specified temperature and time (e.g., 120 °C for 15-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the intermediate, typically by column chromatography.
-
-
Step 2: Formation of the Nitro-Substituted Isoindolinedione.
-
To the purified intermediate from Step 1 (1 mmol), add 3-nitrophthalic anhydride (1 mmol) in a suitable solvent (e.g., glacial acetic acid).
-
Subject the mixture to microwave irradiation (e.g., 140 °C for 20-40 minutes).
-
After cooling, the product often precipitates and can be collected by filtration.
-
-
Step 3: Reduction of the Nitro Group.
-
Suspend the nitro-substituted isoindolinedione (1 mmol) in a solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) (5 mmol).
-
Reflux the mixture for several hours until the reaction is complete as monitored by TLC.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
-
Step 4: Introduction of the Secondary Amine.
In Vitro Antimycobacterial Activity Assay
The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Workflow for Antimycobacterial Susceptibility Testing:
Caption: Workflow for determining the antimycobacterial activity of test compounds.
Step-by-Step Protocol:
-
Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute the stock solutions in culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to achieve the desired final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a fresh culture. Adjust the bacterial suspension to a McFarland standard of 1.0, which is then further diluted.
-
Assay Setup: In a 96-well microtiter plate, add the serially diluted compounds. Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Seal the plates and incubate at 37 °C for 7-14 days.
-
Reading Results: After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator such as Resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.
Structure-Activity Relationship (SAR) Insights and Future Directions
The preliminary data on isoindoline analogs highlights several key areas for future research and optimization.
Logical Relationship of SAR:
Caption: The interplay between structural modifications and biological outcomes.
-
Systematic Exploration of Substituents: A systematic exploration of various substituents at the 4-amino position and on the aromatic ring of the isoindoline core is warranted. This will help to build a more comprehensive SAR profile and identify key structural features that govern potency and selectivity for different biological targets.
-
Expansion to Other Therapeutic Areas: Given the broad biological activities of the isoindoline scaffold, it is crucial to screen Isoindolin-4-amine analogs against a diverse panel of targets, including a wide range of kinases, GPCRs, and other enzymes.
-
Pharmacokinetic Profiling: For promising lead compounds, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties is essential for their progression into preclinical and clinical development.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel Isoindolin-4-amine-based therapeutics with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. researchgate.net [researchgate.net]
- 7. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Isoindolin-4-amine Dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Versatile Building Block
Isoindolin-4-amine dihydrochloride (CAS: 92259-85-3) is a pivotal structural motif and building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor, the purity of the starting material is not merely a quality metric; it is a fundamental prerequisite for reproducible research, predictable biological activity, and ultimately, patient safety. Impurities, whether they are residual starting materials, byproducts from the synthesis, or degradation products, can have unintended pharmacological effects or interfere with downstream reactions.
This guide provides an in-depth, field-proven comparison of the essential analytical techniques required to establish a comprehensive purity profile for this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, emphasizing a multi-technique, self-validating approach that ensures the highest degree of scientific integrity.
The Analytical Challenge: More Than Just a Number
Assessing the purity of an amine dihydrochloride salt presents unique challenges. The compound exists as a salt, making it highly polar and water-soluble.[1] This property, while often beneficial for biological applications, requires specific analytical considerations. Furthermore, a complete purity profile must account for:
-
Organic Impurities: Structurally related compounds from the synthesis.[2]
-
Inorganic Impurities: Excess hydrochloric acid or other inorganic salts.
-
Residual Solvents & Water: Volatile and non-volatile components from purification and handling.
No single analytical method can adequately quantify all potential impurities. Therefore, a robust assessment relies on the strategic integration of orthogonal techniques—methods that measure the same property using different underlying principles—to build a cohesive and trustworthy purity profile.
Core Analytical Methodologies: An Orthogonal Approach
A comprehensive purity analysis of this compound should be structured around four core techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Thermogravimetric Analysis (TGA), and Elemental Analysis. Mass Spectrometry (MS) serves as a vital tool for identity confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity
HPLC is the gold standard for separating and quantifying organic, non-volatile impurities. For a polar, basic compound like Isoindolin-4-amine, a Reverse-Phase (RP-HPLC) method is most effective.
-
Expertise in Action (Causality): The choice of a buffered mobile phase is critical. Unbuffered systems can lead to interactions between the basic amine and residual acidic silanol groups on the silica-based column, resulting in poor peak shape (tailing). By maintaining a consistent, low pH (e.g., pH 2.5-3.5), the amine remains in its protonated, cationic form (R-NH3+), ensuring a single ionic species interacts with the stationary phase. This leads to sharp, symmetrical peaks, which are essential for accurate quantification.[3] The use of a C18 column provides a non-polar stationary phase for effective separation based on hydrophobicity.
-
Trustworthiness (Self-Validation): The method's validity is confirmed using a photodiode array (PDA) detector to perform peak purity analysis. This involves comparing UV-Vis spectra across the entire peak. A consistent spectrum indicates the peak represents a single compound.[3]
Quantitative ¹H NMR (qNMR) Spectroscopy: The Standard for Absolute Purity
While HPLC provides relative organic purity, qNMR offers a direct measurement of the absolute purity of the target molecule without relying on a reference standard of the same compound.[4]
-
Expertise in Action (Causality): qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5] By adding a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity to a precise mass of the this compound sample, the absolute purity can be calculated by comparing the integrals of non-overlapping peaks from both the analyte and the standard. A long relaxation delay (D1) is crucial to allow for full magnetization recovery for all protons, ensuring the signal integrals are truly quantitative.[4] This technique is non-destructive, preserving the sample for further analysis.[6]
-
Trustworthiness (Self-Validation): The selection of multiple, well-resolved protons on the analyte molecule for calculation should yield the same purity value, providing internal consistency. Furthermore, the high resolution of NMR allows for the simultaneous identification and quantification of residual solvents (e.g., DMSO, ethyl acetate) and some organic impurities.[7]
Thermogravimetric Analysis (TGA): Quantifying Non-Volatile Content
TGA measures changes in a sample's mass as a function of temperature in a controlled atmosphere.[8][9] It is an invaluable tool for determining the content of water, residual solvents, and non-volatile inorganic impurities.
-
Expertise in Action (Causality): As the sample is heated, distinct mass loss events occur.[10] The initial weight loss at lower temperatures (typically <150°C) corresponds to the evaporation of water and volatile solvents. The sample should then exhibit a stable plateau until its decomposition temperature. Any remaining mass at the end of the analysis (e.g., at 800°C) represents non-volatile inorganic material, such as inorganic salts.[11] This data is critical because inorganic impurities are invisible to standard HPLC-UV and NMR methods.
-
Trustworthiness (Self-Validation): The TGA thermogram provides a clear, quantitative measure of non-analyte mass. When this percentage is combined with the organic purity from HPLC, the sum should closely match the absolute purity determined by qNMR, validating the overall assessment.
Elemental Analysis (CHN): Confirming Stoichiometry
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This classic technique is the ultimate arbiter for confirming the correct empirical formula and, crucially, the formation of the dihydrochloride salt.
-
Expertise in Action (Causality): The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated for the C₈H₁₂Cl₂N₂ formula. A close correlation (typically within ±0.4%) provides strong evidence that the desired salt has been formed correctly and that there are no significant impurities containing these elements. Discrepancies can indicate the presence of the free base, a monohydrochloride salt, or significant amounts of an organic impurity with a different elemental composition.
-
Trustworthiness (Self-Validation): This method is orthogonal to both chromatography and spectroscopy. A successful elemental analysis result corroborates the identity and salt form of the bulk material, anchoring the purity data from other techniques.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for integrating these techniques into a robust purity assessment protocol.
Caption: Integrated workflow for purity analysis.
Comparative Guide to Analytical Techniques
The following table summarizes the primary role, strengths, and limitations of each technique in the context of analyzing this compound.
| Technique | Primary Purpose | Strengths | Limitations |
| RP-HPLC | Quantifies organic purity and profiles related impurities. | High sensitivity for UV-active impurities; excellent resolving power.[12] | Does not detect non-UV active or inorganic impurities; requires a reference standard for quantification of specific impurities. |
| qNMR | Determines absolute molar purity and confirms structure. | Primary analytical method; does not require a reference standard of the analyte; non-destructive; quantifies residual solvents.[4][7] | Lower sensitivity than HPLC for trace impurities; peak overlap can complicate analysis; does not detect inorganic salts. |
| TGA | Measures water, residual solvent, and inorganic content. | Directly quantifies non-volatile/inorganic residue; simple and accurate for solvent/water content.[8][13] | Does not identify the specific solvents or inorganic materials; destructive. |
| Elemental Analysis | Confirms empirical formula and salt stoichiometry. | Provides fundamental confirmation of the bulk sample's composition. | Low precision; does not provide information on individual impurities; requires a relatively pure sample for meaningful results. |
| LC-MS | Confirms molecular weight and identifies unknown impurities. | Provides molecular weight data for the main peak and impurities, aiding in structural elucidation.[14] | Generally not quantitative without specific standards; ion suppression can affect results. |
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the sample solution.
-
Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).
-
Perform peak purity analysis on the main peak using the PDA data to ensure spectral homogeneity.
-
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any peak of interest (typically 30-60 seconds for quantitative accuracy).
-
Acquisition Time (AQ): Sufficient to resolve peaks (~3-4 seconds).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Identify a well-resolved, non-exchangeable proton signal for the analyte (e.g., aromatic protons) and the internal standard (olefinic protons of maleic acid at ~6.2 ppm).
-
Integrate both signals accurately.
-
Calculate purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 207.1 g/mol [15]; IS: 116.07 g/mol )
-
m = mass
-
P_IS = Purity of the Internal Standard
-
-
Conclusion: Synthesizing Data for a Definitive Assessment
The purity assessment of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted analytical strategy. Relying on a single technique provides an incomplete and potentially misleading picture. By logically combining the strengths of HPLC for organic impurity profiling, qNMR for absolute purity, TGA for inorganic and solvent content, and Elemental Analysis for stoichiometric confirmation, researchers can establish a self-validating and highly reliable purity profile. This comprehensive approach ensures the quality and consistency of the material, underpinning the integrity of subsequent research and development efforts.
References
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. jopcr.com [jopcr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemadder.com [chemadder.com]
- 6. quora.com [quora.com]
- 7. veeprho.com [veeprho.com]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. azom.com [azom.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
- 12. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 14. azooptics.com [azooptics.com]
- 15. cenmed.com [cenmed.com]
A Researcher's Guide to Isoindolin-4-amine Dihydrochloride: Synthesis, Characterization, and Comparative Analysis
Introduction
The isoindoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its structural rigidity and synthetic versatility have made it a cornerstone in modern medicinal chemistry. Derivatives of isoindoline are found in several clinically approved drugs, including the immunomodulatory agents lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[3][4][5] The strategic placement of functional groups on the isoindoline ring system is crucial for modulating biological activity and pharmacokinetic properties.
Isoindolin-4-amine, in particular, serves as a valuable building block. The primary amine at the 4-position of the benzene ring provides a key synthetic handle for further elaboration, allowing for the construction of diverse chemical libraries for drug discovery programs. This guide offers a comprehensive technical overview of Isoindolin-4-amine dihydrochloride, a common salt form that enhances the compound's stability and solubility. We will cross-reference available experimental data, outline robust synthetic and analytical protocols, and provide a comparative analysis with structurally related alternatives to equip researchers, scientists, and drug development professionals with a practical and in-depth resource.
Part 1: Physicochemical and Spectroscopic Profile
This compound is typically supplied as a solid. The dihydrochloride salt form is advantageous for handling and formulation due to its increased stability and aqueous solubility compared to the free base. While comprehensive, peer-reviewed experimental data for this specific salt is not extensively published, we can consolidate its fundamental properties from reliable chemical suppliers and extrapolate its expected spectroscopic characteristics based on its structure and data from closely related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 92259-85-3 | [6][7] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [7][8][9] |
| Molecular Weight | 207.1 g/mol | [6][8] |
| Appearance | White to yellow/orange powder/crystal | [10] |
| Related CAS (Free Base) | 92203-86-6 | [11] |
Spectroscopic Characterization: An Expert's Perspective
Confirming the structure of this compound requires a suite of spectroscopic techniques. Below, we describe the expected results from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, drawing parallels with well-characterized isoindoline derivatives.[12][13][14]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) NMR spectroscopy is the most powerful tool for elucidating the precise structure. For the dihydrochloride salt, a polar, deuterated solvent such as DMSO-d₆ or D₂O is required.
-
¹H NMR: The aromatic region should display a complex splitting pattern for the three protons on the benzene ring. The proton ortho to the amino group will be the most shielded, while the proton between the two ring fusion points will be distinct. The two sets of methylene protons (CH₂) in the five-membered ring are diastereotopic and will likely appear as two distinct signals, possibly multiplets, typically in the 4.0-5.0 ppm range. The amine (NH₂) and ammonium (NH⁺) protons will be exchangeable and may appear as broad singlets.
-
¹³C NMR: Approximately six unique carbon signals are expected in the aromatic region (115-150 ppm). Two distinct signals for the benzylic carbons (CH₂) should appear in the aliphatic region (around 45-55 ppm).
Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this polar, pre-ionized molecule. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the mass of Isoindolin-4-amine.
-
Expected [M+H]⁺ (for C₈H₁₀N₂): Calculated m/z = 135.09.
Infrared (IR) Spectroscopy IR spectroscopy helps confirm the presence of key functional groups.
-
N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region are characteristic of the primary amine. Additional broad absorption around 2500-3000 cm⁻¹ can be attributed to the ammonium salt.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.
-
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region confirm the benzene ring.
Part 2: Synthesis and Purification Strategies
The synthesis of isoindoline derivatives can be approached through various routes, often involving the construction of the heterocyclic ring system.[15][16] A common and effective strategy for preparing 4-aminoisoindolines involves the reduction of a corresponding 4-nitroisoindoline precursor. This approach is advantageous because the nitro-substituted starting materials are often more readily accessible.
Retrosynthetic Analysis
The logical disconnection for Isoindolin-4-amine points towards a 4-nitroisoindoline intermediate, which can be synthesized from commercially available starting materials like 3-nitrophthalic acid or its derivatives. The final conversion to the dihydrochloride salt is a standard acid-base reaction.
Caption: Retrosynthesis of this compound.
Detailed Synthetic Protocol
This protocol is a representative, literature-informed procedure for a multi-step synthesis.
Step 1: Synthesis of 4-Nitroisoindoline-1,3-dione
-
Combine 3-nitrophthalic anhydride (1.0 eq) and urea (1.2 eq) in a round-bottom flask.
-
Heat the mixture carefully with a Bunsen burner or in a sand bath until it melts and effervescence ceases (approx. 150-160 °C).
-
Allow the reaction to cool to room temperature. The resulting solid is crude 4-nitroisoindoline-1,3-dione (4-nitrophthalimide).
-
Recrystallize the crude product from ethanol or acetic acid to yield pure 4-nitrophthalimide.
Step 2: Reduction to 4-Nitroisoindoline
-
To a solution of 4-nitrophthalimide (1.0 eq) in glacial acetic acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise.
-
Heat the mixture to 70-80 °C and stir for 2-3 hours. Causality Note: The combination of SnCl₂ and acid is a classic method for the selective reduction of the imide carbonyls without affecting the nitro group.
-
Cool the reaction, pour it onto ice, and basify carefully with a concentrated NaOH solution to pH > 10.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitroisoindoline.
Step 3: Reduction to Isoindolin-4-amine (Free Base)
-
Dissolve the crude 4-nitroisoindoline (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂, ~50 psi or balloon pressure) and stir vigorously at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Isoindolin-4-amine free base.
Step 4: Formation of this compound
-
Dissolve the crude free base in a minimal amount of isopropanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.
Part 3: Comparative Analysis with Structural Alternatives
To understand the utility of Isoindolin-4-amine, it is helpful to compare it with its parent structure, isoindoline, and its oxidized analog, 4-aminoisoindoline-1,3-dione.
Table 2: Comparison of Isoindoline-4-amine with Related Scaffolds
| Feature | Isoindoline | Isoindolin-4-amine | 4-Aminoisoindoline-1,3-dione |
| Structure | Bicyclic amine | Amine-substituted bicyclic amine | Amine-substituted phthalimide |
| Key Functional Groups | Secondary amine | Secondary amine, Primary aromatic amine | Imide, Primary aromatic amine |
| Reactivity | Nucleophilic at the nitrogen. | Nucleophilic at both nitrogens; aromatic amine allows for diazotization, acylation, etc. | Imide N-H is acidic; aromatic amine is the primary site for nucleophilic reactions. |
| Physicochemical Properties | Liquid/low-melting solid, basic. | Solid, basic (forms stable salts). | High-melting solid (266 °C).[17] |
| Primary Application | General synthetic building block. | Key intermediate for functionalized APIs, enabling SAR exploration at the 4-position. | Precursor for complex heterocycles and bioactive molecules like thalidomide analogs.[13][18] |
The primary advantage of Isoindolin-4-amine over the parent isoindoline is the presence of the 4-amino group. This group serves as a versatile anchor point for attaching various side chains and pharmacophores, which is a critical strategy in drug discovery for optimizing target binding and ADME properties.[2] Compared to 4-aminoisoindoline-1,3-dione, the reduced isoindoline core offers greater three-dimensional character and conformational flexibility, which can be crucial for fitting into the active sites of biological targets like enzymes and receptors.[19]
Part 4: Key Experimental Workflows
The following protocols are standardized procedures for the characterization and purity assessment of synthesized this compound. A self-validating workflow ensures that the material's identity, purity, and integrity are confirmed through orthogonal analytical techniques.
Caption: A validated workflow for compound characterization.
Protocol 1: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all peaks and assign them to the corresponding protons in the structure.
-
Validation: The integral ratios must match the number of protons for each signal, and the chemical shifts and splitting patterns must be consistent with the proposed structure.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Assay
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject 5-10 µL of the sample. The purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.
-
Validation: A pure sample should show a single major peak. This method validates the purity determined by other methods like NMR.
Conclusion
This compound is a strategically important chemical building block for pharmaceutical research and development. While detailed experimental data in peer-reviewed literature is sparse, its physicochemical properties and spectroscopic profile can be reliably predicted based on fundamental chemical principles and data from close structural analogs. The synthetic routes, primarily involving the reduction of a 4-nitro precursor, are well-established and robust. By employing the rigorous analytical workflows detailed in this guide, researchers can confidently synthesize, characterize, and utilize this versatile compound in their discovery programs, leveraging its unique structural features to design the next generation of innovative therapeutics.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 6. This compound | 92259-85-3 | SDA25985 [biosynth.com]
- 7. This compound, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. cenmed.com [cenmed.com]
- 9. americanelements.com [americanelements.com]
- 10. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Isoindolin-4-amine | 92203-86-6 [chemicalbook.com]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.abo.fi [research.abo.fi]
- 16. Isoindolinone synthesis [organic-chemistry.org]
- 17. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Strategic Guide to Alternatives for Isoindolin-4-amine in Synthesis
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Isoindolin-4-amine dihydrochloride has emerged as a valuable synthon, particularly for accessing the 4-substituted isoindoline core, a privileged scaffold in numerous pharmacologically active molecules. However, a forward-thinking synthetic strategy necessitates a comprehensive understanding of the available alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and strategic considerations to empower informed decision-making in your research endeavors.
The Strategic Importance of the Aminoisoindoline Scaffold
The isoindoline nucleus is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs such as lenalidomide and pomalidomide. The position of the amino group on the benzene ring dictates the molecule's electronic properties, vectoral orientation of substituents, and ultimately, its biological activity. While Isoindolin-4-amine is a direct precursor to key intermediates, its availability, cost, and the reactivity of the amino group may not always be optimal for every synthetic campaign. This guide will explore two primary categories of alternatives: structural isomers and alternative synthetic precursors .
Structural Isomers: A Tale of Three Amines
The most direct alternatives to Isoindolin-4-amine are its structural isomers: 5-aminoisoindoline and 6-aminoisoindoline. The choice between these isomers is not arbitrary and carries significant implications for the subsequent synthetic steps.
Comparative Overview
| Feature | Isoindolin-4-amine | 5-Aminoisoindoline | 6-Aminoisoindoline |
| CAS Number | 92259-85-3 (dihydrochloride) | 222036-66-0 (as isoindolin-1-one) | 115651-77-9 |
| Commercial Availability | Readily available as dihydrochloride salt | Available, often as the corresponding isoindolin-1-one | Less common, availability may be limited |
| Relative Reactivity (Inferred) | Amino group is sterically more accessible than the 6-position, but potentially less nucleophilic than the 5-position due to proximity to the electron-withdrawing pyrrolidine ring. | The amino group is in the para-position to the C-N bond of the pyrrolidine ring, enhancing its nucleophilicity through resonance. Generally considered the most reactive of the three for electrophilic aromatic substitution on the amine. | The amino group is in the meta-position, leading to moderate reactivity. |
| Synthetic Accessibility | Synthetically challenging due to the need for regioselective functionalization of the phthalic acid precursor. | More readily accessible from 5-nitrophthalic acid derivatives. | Synthesis can be complex, often requiring multi-step procedures. |
The Causality Behind Experimental Choices
The choice of isomer is often dictated by the desired substitution pattern on the final molecule.
-
For direct N-functionalization (e.g., acylation, alkylation): 5-Aminoisoindoline is often the preferred choice due to the higher nucleophilicity of the amino group. This can lead to milder reaction conditions and higher yields.
-
For subsequent electrophilic aromatic substitution: The activating effect of the amino group in 5-aminoisoindoline strongly directs incoming electrophiles to the ortho- and para-positions. In contrast, the directing effects in the 4- and 6-isomers are less straightforward.
-
For accessing specific drug analogs: The synthesis of certain approved drugs, such as those related to lenalidomide, specifically requires the 4-amino substitution pattern for biological activity. In such cases, the synthetic challenges of incorporating this isomer must be addressed.
Visualizing the Isomeric Landscape
Caption: Comparison of key attributes of aminoisoindoline isomers.
Alternative Synthetic Precursors: Building from the Ground Up
Instead of starting with a pre-formed aminoisoindoline, a more flexible and often more cost-effective strategy is to construct the isoindoline ring from readily available precursors. This approach offers greater control over the introduction of substituents and can circumvent the higher cost of specialized building blocks.
The Phthalic Acid/Anhydride Route
A common and well-documented strategy involves the use of substituted phthalic acids or their anhydrides. This is particularly relevant for the synthesis of 4-aminoisoindolin-1-ones, key precursors to immunomodulatory drugs.
Workflow:
Caption: Synthetic pathway from 3-nitrophthalic acid.
Advantages of this approach:
-
Cost-Effectiveness: 3-Nitrophthalic acid is a readily available and relatively inexpensive starting material.[1]
-
Flexibility: This route allows for the introduction of various substituents on the phthalic acid backbone before cyclization.
-
Well-Established Procedures: The reduction of the nitro group and subsequent cyclization are robust and well-documented reactions.[2][3]
The Phthalonitrile Route
An alternative precursor for the synthesis of aminoisoindolines is 4-aminophthalonitrile. This dinitrile can be reduced to form the corresponding diamine, which can then be selectively protected and cyclized.
Workflow:
Caption: Synthetic pathway from 4-nitrophthalonitrile.
Advantages of this approach:
-
Alternative Reactivity: Phthalonitriles offer different reactivity profiles compared to phthalic acids, which can be advantageous in certain synthetic contexts.
-
Access to Diamines: This route provides access to the corresponding diamine, which can be a versatile intermediate for further functionalization.
Experimental Protocols: A Self-Validating System
To provide a practical context, the following are representative protocols for the synthesis of a key intermediate using both a pre-formed aminoisoindoline and an alternative precursor approach.
Protocol 1: Synthesis of a 4-Acetamidoisoindolin-1-one Derivative from Isoindolin-4-amine
This protocol illustrates a typical acylation reaction.
Step 1: Free-Basing of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a mild base, such as triethylamine (2.2 eq) or saturated aqueous sodium bicarbonate, and stir until the reaction is complete (monitored by TLC).
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield the free amine.
Step 2: Acylation
-
Dissolve the free-based Isoindolin-4-amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain the desired product.
Protocol 2: Synthesis of a 4-Acetamidoisoindolin-1-one from 3-Aminophthalic Acid
This protocol demonstrates the alternative precursor approach.[4]
Step 1: Acetylation of 3-Aminophthalic Acid
-
Suspend 3-aminophthalic acid (1.0 eq) in a suitable solvent like acetic acid.
-
Add acetic anhydride (1.5 eq) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with a cold solvent and dry to yield 3-acetamidophthalic acid.
Step 2: Cyclization to form the Isoindolinone
This step would typically involve condensation with an appropriate amine, which is beyond the scope of this direct comparison but illustrates the general principle of building the heterocyclic system.
Conclusion and Strategic Recommendations
The choice of reagent for introducing the aminoisoindoline scaffold is a multi-faceted decision that requires careful consideration of cost, availability, reactivity, and the overall synthetic strategy.
-
For rapid access and proof-of-concept studies, commercially available This compound or its isomers can be a viable option, despite the potential for higher cost.
-
For process development and large-scale synthesis, utilizing alternative precursors such as 3-nitrophthalic acid or 4-aminophthalonitrile is highly recommended. These routes generally offer greater cost-effectiveness and flexibility.
-
When considering isomers, 5-aminoisoindoline often provides enhanced reactivity for N-functionalization due to favorable electronic effects. However, the specific substitution pattern required for biological activity, as exemplified by the 4-amino substitution in many immunomodulatory drugs, will ultimately dictate the choice of isomer.
By understanding the nuances of each approach, researchers can design more robust, efficient, and economical synthetic routes to novel therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 4. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Isoindolin-4-amine Derivatives as Cereblon E3 Ligase Binders
For drug development professionals navigating the landscape of targeted protein degradation (TPD), the strategic recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of therapeutic innovation. Isoindolin-4-amine derivatives, the chemical backbone of renowned immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, have been masterfully repurposed as potent CRBN binders.[1][2] Their integration into Proteolysis-Targeting Chimeras (PROTACs) has unlocked the ability to hijack the cell's ubiquitin-proteasome system, enabling the selective degradation of previously "undruggable" disease-causing proteins.[3][4]
This guide provides an in-depth comparison of Isoindolin-4-amine derivatives, offering a framework for their performance evaluation. We will dissect the critical experimental parameters, compare them to emerging alternatives, and provide the detailed methodologies necessary for rigorous benchmarking in your own research.
The Core Mechanism: Modulating the CRL4-CRBN E3 Ligase Complex
The therapeutic efficacy of these derivatives hinges on their ability to act as "molecular glues."[3] They bind directly to CRBN, a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][5] This binding event subtly alters the substrate specificity of the complex, inducing the recruitment of new proteins ("neosubstrates") for ubiquitination and subsequent degradation by the proteasome.[6][7]
In the context of PROTACs, the Isoindolin-4-amine moiety serves as the E3 ligase-recruiting ligand. It is connected via a chemical linker to another ligand that binds a specific protein of interest (POI). This heterobifunctional architecture forces the POI into proximity with the CRL4^CRBN^ complex, leading to the POI's ubiquitination and destruction.[4][8]
Figure 1: General workflow of PROTAC-mediated protein degradation using an Isoindolin-4-amine derivative to recruit the CRL4-CRBN E3 ligase complex.
Performance Benchmarking: Key Parameters & Comparative Analysis
Evaluating the performance of an Isoindolin-4-amine derivative, particularly within a PROTAC, requires a multi-faceted approach. The ideal binder should exhibit high affinity for CRBN, promote stable and cooperative ternary complex formation, and induce potent, selective degradation of the target protein, all while minimizing off-target effects.
While derivatives of thalidomide, lenalidomide, and pomalidomide are the established workhorses, the field is evolving. Challenges such as chemical instability and the degradation of endogenous neosubstrates (like IKZF1 and IKZF3) have spurred the development of alternatives.[9][10] "Cyclimids," for instance, are a newer class of CRBN binders derived from the degrons of CRBN's natural substrates, offering potentially distinct interaction modes and improved selectivity.[3][11]
Below is a comparative summary of key performance indicators.
| Performance Parameter | Thalidomide/Lenalidomide Derivatives | Emerging Alternatives (e.g., Cyclimids) | Rationale & Significance |
| CRBN Binding Affinity (Kd) | Typically in the low micromolar to high nanomolar range.[1] | Variable, can be engineered for a wide range of affinities.[11] | Strong binary affinity is the foundation for E3 ligase recruitment. However, exceptionally high affinity is not always necessary and can sometimes hinder catalytic turnover. |
| Ternary Complex Cooperativity (α) | Can be positive, negative, or neutral depending on the POI. | Designed to maximize positive cooperativity for specific targets.[3] | Positive cooperativity (α > 1) indicates that the binding of the POI and E3 ligase is mutually reinforcing, leading to a more stable and productive ternary complex. This is a critical parameter for degradation efficiency. |
| Degradation Efficacy (DC50) | Potent, often in the low nanomolar range for susceptible targets.[6] | Can achieve picomolar to low nanomolar DC50 values.[11] | The DC50 (concentration for 50% degradation) is the ultimate measure of a degrader's cellular potency. Lower values are more desirable. |
| Selectivity | Known to degrade endogenous neosubstrates (e.g., IKZF1, IKZF3), which can be a therapeutic effect or an off-target liability.[6][9] | Can be designed to minimize interaction with endogenous neosubstrates, potentially offering a cleaner safety profile.[11] | High selectivity for the intended POI over other proteins, including natural CRBN neosubstrates, is crucial for minimizing toxicity and side effects. |
| Chemical Properties | Phthalimide core can be susceptible to hydrolysis or racemization.[10][12] | Often possess more stable chemical scaffolds, though this is compound-specific. | Chemical stability, solubility, and cell permeability are essential drug-like properties that determine bioavailability and in vivo efficacy. |
Experimental Protocols for Benchmarking
Rigorous and reproducible data is paramount. The following protocols outline key assays for characterizing and comparing Isoindolin-4-amine derivatives.
Protocol 1: CRBN Binding Affinity via Competitive Fluorescence Polarization (FP)
Expertise & Causality: This assay quantifies the direct binding of your derivative to CRBN by measuring its ability to displace a known fluorescently-labeled CRBN ligand. FP is a robust, solution-based method that measures changes in the rotational speed of the fluorescent probe upon binding to the larger protein, making it ideal for high-throughput screening.[13]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.01% Tween-20. The DTT is critical to maintain the reduced state of cysteine residues in the protein, while Tween-20 prevents non-specific binding to plate surfaces.
-
CRBN/DDB1 Complex: Use a purified recombinant human CRBN/DDB1 protein complex. DDB1 is included as it stabilizes CRBN.
-
Fluorescent Tracer: Use a known high-affinity fluorescently-labeled CRBN ligand (e.g., a FAM-labeled thalidomide derivative).
-
Test Compound: Prepare a serial dilution of your Isoindolin-4-amine derivative in assay buffer.
-
-
Assay Execution:
-
In a low-volume, black 384-well plate, add the assay components in the following order: assay buffer, fluorescent tracer (at a final concentration near its Kd for CRBN), and the serially diluted test compound.
-
Initiate the reaction by adding the CRBN/DDB1 complex (at a final concentration sufficient to bind ~70-80% of the tracer).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.
-
Protocol 2: Ternary Complex Formation via Time-Resolved FRET (TR-FRET)
Expertise & Causality: This assay directly measures the formation of the POI-PROTAC-CRBN ternary complex in a homogenous format.[11][14] It relies on the energy transfer between a donor fluorophore (e.g., Terbium cryptate) on one binding partner and an acceptor fluorophore (e.g., d2) on the other, which only occurs when they are brought into close proximity by the PROTAC.
Figure 2: High-level experimental workflow for a TR-FRET assay to measure ternary complex formation.
Methodology:
-
Reagent Preparation:
-
Tagged Proteins: Use purified, tagged versions of your POI (e.g., His-tagged) and the CRBN/DDB1 complex (e.g., GST-tagged).
-
Detection Antibodies: Use a Terbium (Tb)-conjugated anti-His antibody (donor) and a d2-conjugated anti-GST antibody (acceptor).
-
PROTAC: Prepare a serial dilution of the PROTAC containing your Isoindolin-4-amine derivative.
-
-
Assay Execution:
-
In a suitable assay plate, add the tagged POI, the tagged CRBN/DDB1 complex, and the serially diluted PROTAC.
-
Add the donor and acceptor antibody pair.
-
Incubate for 1-4 hours at room temperature.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the PROTAC concentration to visualize the characteristic "hook effect," where the signal first increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of this curve represents the optimal concentration for ternary complex formation.
-
Protocol 3: Cellular Target Degradation via Automated Western Blot (e.g., Simple Western™)
Expertise & Causality: This is the definitive assay to confirm that the PROTAC is functional in a cellular context. While traditional western blotting is effective, automated systems like Simple Western offer superior reproducibility and quantification, which are essential for accurately determining DC50 and Dmax (maximum degradation) values.[14]
Methodology:
-
Cell Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line endogenously expressing the POI) and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of your PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Automated Western Blot Execution:
-
Prepare your samples, primary antibodies (against the POI and a loading control like GAPDH or β-actin), and detection reagents according to the manufacturer's protocol.
-
Load the samples and reagents into the instrument. The system will automatically perform protein separation by size, immunoprobing, and detection.
-
-
Data Analysis:
-
The instrument software will generate electropherograms and calculate the peak area for the POI and the loading control in each sample.
-
Normalize the POI peak area to the loading control peak area for each concentration point.
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit to a dose-response curve to calculate the DC50 and Dmax.
-
Conclusion and Future Outlook
The Isoindolin-4-amine scaffold remains a powerful and validated tool for recruiting the Cereblon E3 ligase in targeted protein degradation. Its derivatives form the basis of clinically approved drugs and countless research compounds.[1][12] However, the field of TPD is dynamic. A thorough benchmarking process, encompassing binding affinity, ternary complex formation, and cellular degradation, is essential for validating new derivatives. By employing the rigorous, quantitative protocols outlined in this guide, researchers can effectively compare the performance of established binders with novel alternatives, ensuring the selection of the most potent and selective molecules. The continued exploration of new E3 ligase ligands will undoubtedly expand the capabilities of TPD, but the foundational insights gained from benchmarking Isoindolin-4-amine derivatives will continue to guide the development of next-generation protein degraders.[8][15][16]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 8. mdpi.com [mdpi.com]
- 9. Lenalidomide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Thalidomide - Wikipedia [en.wikipedia.org]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. precisepeg.com [precisepeg.com]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Structural Confirmation of Isoindolin-4-amine Dihydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential therapeutic applications, ranging from anticancer to anti-inflammatory agents. The precise structural characterization of these molecules is a critical and non-negotiable step in the drug discovery and development pipeline. The substitution pattern on the isoindoline ring system, along with its stereochemistry, dictates the molecule's interaction with biological targets and, consequently, its efficacy and safety profile.
This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of Isoindolin-4-amine dihydrochloride and its derivatives. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and validity of your structural confirmation. Every protocol described herein is designed as a self-validating system, providing orthogonal data to build an unshakeable structural hypothesis.
The Analytical Arsenal: A Comparative Overview
The structural confirmation of a novel this compound derivative is not reliant on a single technique but rather on the convergence of evidence from multiple, complementary analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (1D & 2D NMR), stereochemistry, and dynamic processes. | Provides the most comprehensive structural information in solution. | Requires relatively large sample amounts; can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS), fragmentation patterns for substructural information. | High sensitivity, requires minimal sample. | Does not provide information on atom connectivity or stereochemistry. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state, including absolute stereochemistry. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution-state conformation. |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments in the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of small molecule characterization, providing a detailed map of the carbon-hydrogen framework. For a typical this compound derivative, a suite of NMR experiments is recommended to build a complete picture of its structure.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity and coupling constants of these signals.
-
Methylene Protons: Two sets of signals for the diastereotopic protons of the two methylene groups in the isoindoline ring (typically δ 4.0-5.0 ppm). These will likely appear as coupled multiplets.
-
Amine Protons: Broad signals for the primary amine (-NH₂) and the secondary amine (-NH-) protons, which may be exchanged with deuterium in D₂O. The dihydrochloride form will result in ammonium protons (-NH₃⁺ and -NH₂⁺-) which will have characteristic chemical shifts.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as it can influence chemical shifts and the observation of exchangeable protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the number and types of protons present.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This reveals the number of unique carbon environments. For enhanced sensitivity, especially for quaternary carbons, an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.
-
2D NMR for Connectivity:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the tracing of adjacent protons within a spin system (e.g., through the isoindoline ring and any alkyl substituents).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying connectivity across quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information about stereochemistry and conformation.
-
Caption: Comprehensive NMR workflow for structural elucidation.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable clues about the molecule's substructures.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like this compound, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
-
Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
HRMS: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
MS/MS: Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can be rationalized to support the proposed structure. Common fragmentation pathways for isoindoline derivatives may involve cleavage of the substituents or ring opening.
-
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoindolin-4-amine Dihydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of isoindolin-4-amine dihydrochloride (CAS No. 92259-85-3). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined are based on established safety standards and regulatory requirements, emphasizing the causality behind each step to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is not benign; it is classified as hazardous and poses multiple risks upon exposure. All waste containing this compound must be treated as hazardous chemical waste.
The primary hazards, as identified in safety data sheets (SDS), necessitate stringent disposal protocols.[1][2][3] It is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] Furthermore, it is recognized as very toxic to aquatic life, highlighting the environmental imperative for its proper containment and disposal.[1]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|---|---|---|
| Acute Toxicity, Oral | 💀 | Danger | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 💀 | Danger | H311: Toxic in contact with skin[1] |
| Eye Irritation | ❗ | Danger | H319: Causes serious eye irritation[1] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation[2][3] |
| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation[3] |
| Aquatic Hazard | 🐠 | Danger | H400: Very toxic to aquatic life[1] |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is essential to be outfitted with the correct Personal Protective Equipment (PPE). The selection of PPE is directly dictated by the compound's hazard profile to create a barrier between the researcher and potential exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes and airborne particles, preventing serious eye irritation (H319).[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[5] | Prevents dermal absorption, as the compound is toxic upon skin contact (H311).[1] Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing.[5] |
| Respiratory Protection | All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood.[5] | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation (H335).[3] |
Waste Management and Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as regulated hazardous waste. This waste must be collected for disposal by a licensed professional service; it is illegal and unsafe to dispose of it via sanitary sewers or in regular trash.[6]
Principle of Segregation
Proper segregation is a critical step in preventing dangerous chemical reactions within waste containers.[5][7]
-
Incompatible Materials: this compound waste must be kept separate from strong oxidizing agents, strong acids, and strong bases.[8] As a general rule for amines, waste should be segregated from acids and oxidizers to prevent violent reactions.[9]
-
Dedicated Waste Stream: Establish a dedicated, clearly marked waste container specifically for this compound and materials contaminated with it.
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and prepare this compound waste for disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified in Table 2
Step-by-Step Procedure:
-
Prepare the Waste Container: Select a waste container that is compatible with the chemical (e.g., high-density polyethylene) and is in good condition with a secure, sealable lid.[10][11]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
-
Transferring Solid Waste:
-
Perform all transfers inside a chemical fume hood to control dust.
-
Carefully transfer the solid waste into the designated container using a clean spatula or scoop.
-
Avoid any actions that could generate dust, such as dropping the material from a height.[4]
-
-
Transferring Liquid Waste:
-
If the waste is in a solution, pour it carefully into the designated liquid waste container, using a funnel if necessary to prevent spills.
-
-
Contaminated Materials: Any items grossly contaminated, such as weigh boats, gloves, or absorbent pads from a spill cleanup, must also be placed in the solid hazardous waste container. Sharps like needles or razor blades must be disposed of in a designated sharps container.[10][12]
-
Seal and Store:
-
Securely close the container lid after each addition. Containers must remain closed at all times except when adding waste.[11]
-
Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.[5][12] This area should be well-ventilated and clearly marked.
-
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Solid Spill:
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently sweep up the solid material, avoiding dust creation, and place it into the labeled hazardous waste container.[4]
-
Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Small Liquid Spill:
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Once absorbed, carefully scoop the material into the labeled hazardous waste container.
-
Clean the spill area with soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill or Skin/Eye Contact:
-
Evacuate the area and notify your institution's EHS or emergency response team immediately.
-
If skin contact occurs, immediately wash the affected area with plenty of water.[1]
-
If eye contact occurs, rinse cautiously with water for several minutes.[1]
-
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
-
Regulatory Framework
The management of chemical waste in laboratories is governed by strict federal and state regulations. In the United States, two primary agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[11] This regulation makes the individual generator responsible for proper waste identification and disposal.[7]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Lab Standard, requires employers to develop a written Chemical Hygiene Plan (CHP).[13][14] This plan must include procedures for the safe handling and disposal of chemicals.
Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with these regulations and for arranging the final disposal of chemical waste.[12]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate PPE, following a strict protocol of segregation and containment, and adhering to regulatory standards, researchers can effectively manage this hazardous waste stream. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. usbioclean.com [usbioclean.com]
- 11. pfw.edu [pfw.edu]
- 12. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 13. nationalacademies.org [nationalacademies.org]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

